molecular formula C16H15Cl2N B1148675 Desmethylsertraline CAS No. 91797-58-9

Desmethylsertraline

Cat. No.: B1148675
CAS No.: 91797-58-9
M. Wt: 292.2 g/mol
InChI Key: SRPXSILJHWNFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethylsertraline, also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline . It is formed in the liver via N-demethylation, a process catalyzed by multiple cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . This extensive and multi-enzyme metabolism means that the plasma concentration of this compound is often found to be higher than that of the parent drug, sertraline, a characteristic that is also observed in umbilical cord blood during pregnancy . Furthermore, this compound has a significantly longer elimination half-life (ranging from 62 to 104 hours, and reported elsewhere as 66 hours) compared to sertraline (26 hours) . While this compound is a less potent serotonin reuptake inhibitor than sertraline (Ki = 76 nM vs. 3 nM, respectively) , its pharmacological profile is more balanced. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Despite its in vitro activity, in vivo studies suggest that this compound does not significantly contribute to the central serotonin reuptake blockade caused by sertraline administration . This metabolite is a substrate and inhibitor of the P-glycoprotein (ABCB1) transporter, which can influence its distribution across biological barriers like the blood-brain barrier . This compound is a crucial compound for research in neuroscience and pharmacology. Its primary research value lies in investigating the pharmacokinetics, overall efficacy, and side-effect profile of sertraline therapy, as its sustained presence is believed to contribute to the drug's clinical effects . Recent proteomic studies using zebrafish models indicate that this compound, at physiologically relevant concentrations, may have a distinct biological impact, potentially linked to adverse clinical outcomes such as cardiovascular and neurodevelopmental dysregulation observed in some studies of gestational sertraline exposure . This positions this compound as a significant molecule for probing the long-term and developmental effects of SSRI metabolites. This product is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXSILJHWNFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91797-58-9
Record name 91797-58-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038). This document details the prevalent synthetic routes, purification strategies, and includes experimental protocols and quantitative data to support research and development activities.

Introduction

This compound, also known as norsertraline, is the major metabolite of sertraline, formed primarily through N-demethylation in the liver. While it is a less potent serotonin (B10506) reuptake inhibitor than its parent compound, its study is crucial for understanding the overall pharmacological profile of sertraline. The chemical synthesis of this compound is essential for obtaining pure standards for analytical and pharmacological research, as well as for exploring its potential as a chemical intermediate.

The most common and industrially relevant synthetic pathway to enantiomerically pure (1S,4S)-desmethylsertraline commences with the racemic starting material, (±)-sertralone. The synthesis involves a stereoselective approach, where a racemic mixture of the amine is prepared and subsequently resolved to isolate the desired enantiomer.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive amination of (±)-sertralone. This process yields a mixture of cis and trans diastereomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, which is then subjected to purification to isolate the desired cis-(1S,4S) enantiomer.

Reductive Amination of (±)-Sertralone

The initial step is the reaction of (±)-sertralone with a source of ammonia (B1221849) in the presence of a reducing agent. This reaction proceeds through an imine intermediate which is then reduced to the primary amine.

Experimental Protocol:

Objective: To synthesize a cis/trans mixture of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine from (±)-sertralone.

Reagents and Materials:

  • (±)-Sertralone

  • Ammonia source (e.g., ammonia in methanol, ammonium (B1175870) acetate)

  • Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF))

  • Dehydrating agent (optional, e.g., molecular sieves or titanium(IV) isopropoxide)

  • Acid for pH adjustment (e.g., acetic acid)

  • Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (±)-sertralone in the chosen anhydrous solvent.

  • Add the ammonia source. If using ammonium acetate, it can be added directly. If using ammonia gas, it can be bubbled through the solution.

  • If a dehydrating agent is used, it should be added at this stage.

  • Stir the mixture at room temperature for a designated period to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent. If using sodium borohydride, it should be added portion-wise to control the exothermic reaction. For catalytic hydrogenation, the mixture is transferred to a hydrogenation apparatus.

  • After the addition of the reducing agent, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Quantitative Data for Reductive Amination:

ParameterValue/Range
Typical Yield60-80% (crude mixture)
Cis:Trans RatioVaries depending on the reducing agent and conditions
Purity (crude)Typically requires further purification

Purification of this compound

The purification of the desired (1S,4S)-desmethylsertraline from the isomeric mixture is a critical step. The most effective method for this is stereoselective crystallization using a chiral resolving agent.

Stereoselective Crystallization

This technique relies on the formation of diastereomeric salts between the racemic amine and a chiral acid. The differing solubilities of these diastereomeric salts in a particular solvent system allow for the selective crystallization of one diastereomer.

Experimental Protocol:

Objective: To isolate enantiomerically pure (1S,4S)-desmethylsertraline from the cis/trans mixture.

Reagents and Materials:

  • Crude mixture of cis/trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine

  • Chiral resolving agent (e.g., D-(-)-mandelic acid)

  • Solvent system (e.g., ethanol, methanol, or a mixture of solvents)

  • Base for liberation of the free amine (e.g., sodium hydroxide (B78521) solution)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude amine mixture in the chosen solvent.

  • Add a stoichiometric amount of the chiral resolving agent (e.g., D-(-)-mandelic acid).

  • Heat the mixture to reflux to ensure complete dissolution of the salts.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • To obtain the free amine, suspend the diastereomeric salt in a mixture of water and dichloromethane and basify with a sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

Quantitative Data for Stereoselective Crystallization:

ParameterValue/Range
Typical Yield30-50% (based on the desired enantiomer in the crude mixture)
Enantiomeric Excess (e.e.)>98%
Final Purity (HPLC)>99%

Alternative Synthesis Method: N-Demethylation of Sertraline

While the primary synthesis starts from sertralone, this compound can also be conceptually prepared by the N-demethylation of sertraline. The von Braun reaction, using cyanogen (B1215507) bromide, is a classical method for the demethylation of tertiary amines, although its application to secondary amines like sertraline is less common and can be harsh.

Conceptual Workflow:

  • Reaction: Sertraline is treated with cyanogen bromide (CNBr) to form an N-cyano intermediate.

  • Hydrolysis: The N-cyano intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

Due to the hazardous nature of cyanogen bromide and the potential for side reactions, this method is less favored for preparative scale synthesis compared to the reductive amination route.

Experimental and Logical Workflow Diagrams

Synthesis of this compound from Sertralone

Synthesis_Workflow Sertralone (±)-Sertralone ReductiveAmination Reductive Amination (NH₃ source, reducing agent) Sertralone->ReductiveAmination CrudeMixture Crude Mixture (cis/trans isomers) ReductiveAmination->CrudeMixture Crystallization Stereoselective Crystallization (chiral acid) CrudeMixture->Crystallization Filtration Filtration & Washing Crystallization->Filtration Salt Diastereomeric Salt ((1S,4S)-amine salt) Filtration->Salt FreeBase Liberation of Free Base (NaOH solution) Salt->FreeBase PureProduct (1S,4S)-Desmethylsertraline FreeBase->PureProduct

Caption: Synthetic workflow for this compound from sertralone.

Purification by Stereoselective Crystallization

Purification_Workflow cluster_0 Salt Formation & Crystallization cluster_1 Isolation of Free Amine Crude Crude Amine Mixture Dissolve Dissolve in Solvent Crude->Dissolve AddAcid Add Chiral Acid Dissolve->AddAcid Heat Heat to Reflux AddAcid->Heat Cool Slow Cooling Heat->Cool Crystals Precipitated Diastereomeric Salt Cool->Crystals Filter Filter & Wash Salt Crystals->Filter Liberate Suspend in H₂O/DCM Add NaOH Filter->Liberate Extract Extract with DCM Liberate->Extract Dry Dry & Concentrate Extract->Dry FinalProduct Pure (1S,4S)-Desmethylsertraline Dry->FinalProduct

Caption: Detailed workflow for purification via stereoselective crystallization.

Conclusion

This guide outlines the primary and most practical methods for the synthesis and purification of this compound. The reductive amination of (±)-sertralone followed by stereoselective crystallization stands as the most efficient route to obtain enantiomerically pure (1S,4S)-desmethylsertraline. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the reliable production of this important metabolite for further study.

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), also known as norsertraline, is the principal active N-demethylated metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2] Formed primarily through hepatic metabolism by cytochrome P450 enzymes, this compound circulates at higher plasma concentrations and possesses a significantly longer elimination half-life (approximately 66 hours) than its parent compound.[1][2] While its contribution to the overall clinical effect of sertraline is a subject of ongoing research, its distinct in vitro pharmacological profile warrants detailed examination. This guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interactions with key molecular targets, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.

Core Mechanism of Action: Monoamine Transporter Inhibition

This compound's primary mechanism of action is the inhibition of monoamine reuptake transporters. Unlike sertraline, which is highly selective for the serotonin transporter (SERT), this compound exhibits a more balanced, albeit less potent, profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2]

  • Serotonin Transporter (SERT): this compound is a weak but effective inhibitor of serotonin reuptake.[1] In vitro studies report its potency to be approximately 10- to 20-fold lower than that of sertraline.[1][3][4] One study using rat brain synaptosomes demonstrated a dose-dependent inhibition of [³H]-serotonin uptake with an IC₅₀ value of 0.63 μM.[1]

  • Norepinephrine (NET) and Dopamine (DAT) Transporters: this compound displays a notable affinity for both NET and DAT, distinguishing its profile from the more SERT-selective parent drug.[2] This broader spectrum of activity classifies it as an SNDRI, with a roughly 5.5-fold preference for inhibiting serotonin reuptake over catecholamine reuptake.[2]

Desmethylsertraline_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DMS This compound SERT SERT DMS->SERT NET NET DMS->NET DAT DAT DMS->DAT Serotonin Serotonin SERT_uptake Serotonin->SERT_uptake Reuptake Norepinephrine Norepinephrine NET_uptake Norepinephrine->NET_uptake Reuptake Dopamine Dopamine DAT_uptake Dopamine->DAT_uptake Reuptake

This compound inhibits SERT, NET, and DAT.
Data Presentation: Monoamine Transporter Affinity

The following table summarizes the quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC₅₀) at the three primary monoamine transporters.

TargetParameterValue (nM)Species/SystemReference
SERT Ki76Human (recombinant)[2]
IC₅₀630Rat (brain synaptosomes)[1]
NET Ki420Human (recombinant)[2]
DAT Ki440Human (recombinant)[2]

Interaction with Efflux Transporters: P-Glycoprotein (ABCB1)

This compound, along with its parent compound sertraline, demonstrates a high affinity for P-glycoprotein (P-gp), an important efflux transporter encoded by the ABCB1 gene.[3][4][5][6] P-gp is a key component of the blood-brain barrier, limiting the entry of various substrates into the central nervous system.[5][6] In vitro studies show that this compound stimulates P-gp ATPase activity in a concentration-dependent manner, indicating it is likely a substrate for this transporter.[5] Its affinity is comparable to that of verapamil, a well-known P-gp substrate and inhibitor.[5][6][7][8] This interaction is significant as it may influence the pharmacokinetics of co-administered drugs that are also P-gp substrates.[1]

Data Presentation: P-Glycoprotein (P-gp) Interaction

The kinetic parameters below quantify the interaction of this compound with human P-gp. The Vmax/Km ratio represents the intrinsic clearance and is a measure of the efficiency of the interaction.

CompoundKm (μM)Vmax (nmol/mg/min)Intrinsic Clearance (Vmax/Km)Reference
This compound 6.59.31.4 min⁻¹ × 10⁻³[5]
Sertraline 4.77.71.6 min⁻¹ × 10⁻³[5]
Verapamil (Control) 8.714.81.7 min⁻¹ × 10⁻³[5]

Other Molecular Targets

  • Sigma-1 (σ₁) Receptors: Sertraline is known to have a relatively high affinity for sigma-1 receptors.[9] While specific binding constants for this compound are not as widely reported, studies on SSRIs show a range of affinities for this receptor, with fluvoxamine (B1237835) having the highest, followed by sertraline.[10] It is plausible that this compound contributes to the overall sigma-1 receptor activity observed during sertraline treatment.

  • Cytochrome P450 (CYP) Enzymes: In vitro data suggests that this compound may act as a weak inhibitor of CYP3A4/5, though to a lesser extent than sertraline itself.[4] Sertraline is a known inhibitor of CYP2D6.[11] The metabolic interactions of this compound are complex and contribute to the drug-drug interaction profile of the parent compound.

Experimental Protocols

The quantitative data presented in this guide are derived from specific in vitro assays. The methodologies for these key experiments are detailed below.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This assay quantifies the affinity of a compound (this compound) for a specific transporter (e.g., SERT, NET, DAT) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human recombinant transporter of interest or from homogenized brain tissue (e.g., rat synaptosomes).[1][12]

  • Assay Incubation: In a 96-well plate, the prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (this compound).[12][13]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[12]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing SERT/NET/DAT) incubate 2. Incubation Membranes + Radioligand + this compound prep->incubate filter 3. Rapid Filtration (Separates bound/unbound radioligand) incubate->filter count 4. Scintillation Counting (Measures bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for a Radioligand Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of a neurotransmitter into a cell or synaptosome.

  • Cell/Synaptosome Preparation: Adherent cells stably expressing the transporter of interest (e.g., HEK-hSERT) are cultured in 96-well plates, or alternatively, synaptosomes are prepared from fresh brain tissue.[1][13][14]

  • Pre-incubation: The cells/synaptosomes are washed and pre-incubated for a short period with varying concentrations of the test compound (this compound) or vehicle control.

  • Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Serotonin).[1][13]

  • Uptake Termination: After a defined incubation period (e.g., 1-3 minutes at room temperature or 37°C), the uptake is rapidly terminated by washing the wells with ice-cold buffer to remove the extracellular radiolabeled substrate.[13][15]

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity, representing the amount of transported neurotransmitter, is quantified using a scintillation counter.[13][15]

  • Data Analysis: The amount of uptake in the presence of the inhibitor is compared to the control (vehicle only) to determine the percent inhibition. An IC₅₀ value is calculated from the resulting concentration-response curve.

Uptake_Assay_Workflow prep 1. Cell / Synaptosome Plating incubate 2. Incubation Cells + [3H]Neurotransmitter + this compound prep->incubate stop 3. Terminate Uptake & Wash incubate->stop lyse 4. Cell Lysis stop->lyse count 5. Scintillation Counting (Measures internalized radioactivity) lyse->count analyze 6. Data Analysis (Calculate IC50) count->analyze

Workflow for a Neurotransmitter Uptake Assay.
Protocol 3: P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATP hydrolysis activity. P-gp substrates typically stimulate ATPase activity.

  • Membrane Preparation: Commercially available membranes from insect or mammalian cells overexpressing human P-gp are used.[6]

  • Assay Reaction: The P-gp membranes are incubated at 37°C in an assay buffer containing ATP and varying concentrations of the test compound (this compound). Verapamil is often used as a positive control.[6]

  • Measurement of Phosphate (B84403): The enzymatic reaction (ATP hydrolysis) releases inorganic phosphate (Pi). The reaction is stopped, and the amount of Pi generated is measured, often using a colorimetric method (e.g., based on malachite green).[6]

  • Data Analysis: The concentration-dependent stimulation of ATPase activity is plotted. The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum rate of ATP hydrolysis) and Km (substrate concentration at half-maximal velocity).[6]

Pgp_ATPase_Assay_Workflow prep 1. Prepare Human P-gp Membranes incubate 2. Incubation Membranes + ATP + this compound prep->incubate measure 3. Measure Inorganic Phosphate (Pi) (Colorimetric Detection) incubate->measure analyze 4. Data Analysis (Calculate Vmax and Km) measure->analyze

Workflow for a P-gp ATPase Activity Assay.
Protocol 4: CYP450 Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting the activity of specific CYP enzymes.

  • Incubation System: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used as the enzyme source.[16]

  • Assay Reaction: The enzyme source is incubated at 37°C with a specific probe substrate for the isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, dextromethorphan (B48470) for CYP2D6), the NADPH-generating system (cofactor), and a range of concentrations of the test compound (this compound).[16][17]

  • Metabolite Quantification: The reaction is terminated (e.g., by adding acetonitrile). The formation of the specific metabolite from the probe substrate is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of a vehicle control. A concentration-response curve is generated to determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the enzyme's activity.[16]

Conclusion

In vitro, this compound presents a distinct pharmacological profile compared to its parent drug, sertraline. Its primary mechanism of action is the inhibition of monoamine transporters, but it functions as a more balanced serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) rather than a selective SERT inhibitor.[2] Furthermore, it demonstrates a high affinity for the P-glycoprotein (ABCB1) efflux transporter, suggesting it is a substrate and potentially a modulator of this key blood-brain barrier protein.[5][6][7][8] While it also interacts with sigma-1 receptors and CYP450 enzymes, its most characterized in vitro actions are centered on its broader effects on monoamine transport. These findings are crucial for drug development professionals and researchers seeking to understand the complete pharmacological footprint of sertraline and the potential contributions of its primary active metabolite.

References

Pharmacokinetics of Desmethylsertraline in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of desmethylsertraline, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), in various animal models. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental processes to support further research and drug development efforts.

Introduction

This compound, also known as norsertraline, is the major N-demethylated metabolite of sertraline.[1] While it is a pharmacologically active compound, its potency as a serotonin reuptake inhibitor is significantly lower than that of its parent drug, sertraline.[2][3] However, due to its prolonged half-life and tendency to accumulate in plasma and brain tissue, understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the overall pharmacological and toxicological effects of sertraline administration.[4][5] This guide focuses on the pharmacokinetic parameters of this compound in commonly used animal models in preclinical research.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in various animal models. It is important to note that much of the existing data is derived from studies where sertraline was the administered compound, and this compound was measured as a metabolite. Data on the direct administration of this compound is limited.

Table 1: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Rats

ParameterValueSpecies/StrainRoute of Administration of SertralineNotesReference
Plasma AUC Ratio (this compound/Sertraline) 0.66 - 2.70RatOral & IntravenousRatio is dependent on the route of administration.[6]
Brain Concentration Higher than sertraline at ≥ 8 hours post-doseRatSubcutaneous InjectionIndicates significant brain penetration and accumulation.[5]
Elimination Half-life (t½) ~5 hours (for Sertraline)RatNot SpecifiedHalf-life of this compound is expected to be longer.[7]
Volume of Distribution (Vd) of Sertraline ~25 L/kgRatNot SpecifiedSuggests extensive tissue distribution of the parent drug.[6]

Table 2: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Mice

ParameterValueSpecies/StrainRoute of Administration of SertralineNotesReference
Brain Concentration Higher than sertraline within 7 hours post-doseMouseSubcutaneous InjectionSuggests rapid brain uptake and accumulation.[5]
Elimination Half-life (t½) of Sertraline ~2.5 hoursMouseNot SpecifiedHalf-life of this compound is likely longer.[7]

Table 3: Pharmacokinetic Parameters of this compound Following Sertraline Administration in Dogs

ParameterValueSpecies/StrainRoute of Administration of SertralineNotesReference
Plasma AUC Ratio (this compound/Sertraline) 0.66 - 2.70DogOral & IntravenousRatio is dependent on the route of administration.[6]
Elimination Half-life (t½) of Sertraline ~5 hoursDogNot SpecifiedThis compound half-life is expected to be longer.[7]
Volume of Distribution (Vd) of Sertraline ~25 L/kgDogNot SpecifiedIndicates extensive tissue distribution.[6]

Experimental Protocols

This section details generalized methodologies for conducting pharmacokinetic studies of this compound in animal models, based on established practices for sertraline and other small molecules.

Animal Models and Husbandry
  • Species: Male Wistar or Sprague-Dawley rats, C57BL/6 mice, and Beagle dogs are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[8] Acclimatization to the facility for at least one week prior to the experiment is essential.

Drug Administration

3.2.1. Oral Administration (Gavage)

  • Preparation of Dosing Solution: this compound hydrochloride can be dissolved in a suitable vehicle such as distilled water or a 0.5% methylcellulose (B11928114) solution.

  • Dose Calculation: The volume to be administered is calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).

  • Procedure:

    • The animal is gently restrained.

    • A gavage needle of appropriate size is measured externally from the tip of the animal's nose to the last rib to determine the correct insertion length.

    • The gavage needle is carefully inserted into the esophagus, and the dosing solution is administered slowly.

3.2.2. Intravenous Administration

  • Preparation of Dosing Solution: A sterile, isotonic solution of this compound for intravenous injection is prepared.

  • Dose Calculation: The injection volume is based on the animal's body weight (e.g., 1-2 mL/kg for rats).

  • Procedure:

    • For rats and mice, the lateral tail vein is typically used. The area may be warmed to facilitate vasodilation.

    • The dosing solution is injected slowly using a sterile syringe and needle.

Sample Collection

3.3.1. Blood Sampling

  • Route: Blood samples can be collected via the tail vein, saphenous vein, or retro-orbital sinus in rodents. For terminal studies, cardiac puncture can be performed under deep anesthesia.

  • Time Points: A typical sampling schedule for a pharmacokinetic study would include pre-dose (0 h) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3.3.2. Brain Tissue Sampling

  • At the desired time points, animals are euthanized, and brains are rapidly excised.

  • The brain tissue is rinsed with cold saline, blotted dry, weighed, and then homogenized in a suitable buffer.

  • The brain homogenate is stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. A volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an internal standard is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

    • Brain Homogenate: Similar to plasma, protein precipitation with acetonitrile can be used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Metabolic Pathway of Sertraline to this compound and Further Metabolism

Sertraline Sertraline This compound This compound (Norsertraline) Sertraline->this compound Sertraline_Ketone Sertraline Ketone Sertraline->Sertraline_Ketone Oxidative Deamination MAO-A, MAO-B, CYP3A4, CYP2C19 Sertraline_Glucuronide Sertraline Carbamoyl-O-Glucuronide Sertraline->Sertraline_Glucuronide Glucuronidation UGT1A3, UGT1A6, UGT2B4, UGT2B7 This compound->Sertraline_Ketone Oxidative Deamination MAO-A, MAO-B, CYP3A4, CYP2C19, CYP2E1 Hydroxysertraline_Ketone α-Hydroxy Sertraline Ketone Sertraline_Ketone->Hydroxysertraline_Ketone Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Hydroxysertraline_Ketone->Glucuronide_Conjugates Glucuronidation

Metabolic pathway of sertraline.
Experimental Workflow for a Pharmacokinetic Study

A Animal Acclimatization (e.g., 1 week) B Dosing (Oral Gavage or IV Injection) A->B C Serial Blood Sampling (Multiple Time Points) B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-80°C) D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (e.g., NCA) F->G H Data Reporting G->H

Typical in vivo pharmacokinetic study workflow.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by its significant presence in both plasma and brain tissue following the administration of sertraline. Its long half-life contributes to its accumulation with repeated dosing of the parent drug. While comprehensive pharmacokinetic data from direct administration of this compound is not widely available, the methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the role of this major metabolite in the overall pharmacology of sertraline. Future research focusing on the intrinsic pharmacokinetic properties of this compound will be invaluable for a more complete understanding of its contribution to both the therapeutic effects and potential adverse events associated with sertraline treatment.

References

Navigating the Blood-Brain Barrier: A Technical Guide to Desmethylsertraline Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), exhibits significant interaction with the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, drawing from in vitro and in vivo studies. While direct quantitative permeability data such as apparent permeability coefficients (Papp) and brain-to-plasma unbound concentration ratios (Kp,uu) remain to be fully elucidated in publicly available literature, existing research strongly indicates that this compound's brain penetration is significantly modulated by the P-glycoprotein (P-gp) efflux transporter. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows to aid researchers in the ongoing investigation of this centrally active metabolite.

Introduction

The efficacy of centrally acting pharmaceuticals is contingent upon their ability to traverse the highly selective blood-brain barrier. This compound, a pharmacologically active metabolite of sertraline, demonstrates a complex interplay with this critical biological interface. Understanding the mechanisms governing its entry into and efflux from the central nervous system is paramount for optimizing therapeutic strategies and predicting potential drug-drug interactions. This document serves as a technical resource, consolidating key findings and methodologies pertinent to the study of this compound's BBB permeability.

Quantitative Data on this compound-BBB Interaction

Quantitative assessment of this compound's interaction with BBB transporters is crucial for predicting its brain exposure. The primary data available pertains to its high affinity for the P-glycoprotein (P-gp) efflux transporter, a key gatekeeper at the BBB.

Table 1: In Vitro P-glycoprotein (P-gp) Interaction Parameters [1]

CompoundAssay TypeParameterValue
This compound P-gp ATPase AssayVmax/Km (min⁻¹ x 10⁻³) 1.4
SertralineP-gp ATPase AssayVmax/Km (min⁻¹ x 10⁻³)1.6
Verapamil (Control)P-gp ATPase AssayVmax/Km (min⁻¹ x 10⁻³)1.7

This data indicates that this compound has a high affinity for P-gp, comparable to the known P-gp substrate verapamil, suggesting it is actively effluxed from the brain.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols relevant to the study of this compound's BBB permeability.

In Vitro P-glycoprotein (P-gp) ATPase Assay

This assay determines the interaction of a test compound with P-gp by measuring the compound-stimulated ATP hydrolysis.

Objective: To quantify the affinity of this compound for the P-gp transporter.

Materials:

  • Human P-gp-rich membranes

  • This compound

  • ATP

  • Phosphate (B84403) detection reagent

  • Verapamil (positive control)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing P-gp membranes, the test compound (this compound) at various concentrations, and a buffer solution.

  • Initiate the reaction by adding ATP.

  • Incubate the mixture at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

  • Calculate the rate of ATP hydrolysis at each compound concentration.

  • Determine the Michaelis-Menten kinetic parameters (Vmax and Km) to quantify the affinity of the compound for P-gp.[1]

In Vitro BBB Permeability Assay (MDCK-MDR1 Transwell Assay)

This assay is a standard method to assess the potential of a compound to cross the BBB and to determine if it is a substrate of efflux transporters like P-gp.

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a cell monolayer expressing P-gp.

Materials:

  • MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

  • Transwell inserts

  • Culture medium

  • This compound

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for quantification

Protocol:

  • Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber.

  • At specified time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral chamber and collect samples from the apical chamber at specified time points.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial drug concentration

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This in vivo study measures the distribution of a compound between the brain and plasma at a specific time point.

Objective: To determine the extent of this compound accumulation in the brain relative to plasma.

Materials:

  • Rodent model (e.g., rats, mice)

  • This compound

  • LC-MS/MS for quantification

  • Brain homogenization equipment

Protocol:

  • Administer this compound to the animals via a relevant route (e.g., intravenous, oral).

  • At a predetermined time, collect blood samples and immediately harvest the brains.

  • Separate plasma from the blood samples.

  • Homogenize the brain tissue in a suitable buffer.

  • Extract this compound from the plasma and brain homogenate samples.

  • Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma Where:

    • Cbrain is the concentration in the brain homogenate

    • Cplasma is the concentration in plasma

  • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in brain tissue (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis. Kp,uu = Kp * (fu,plasma / fu,brain)

LC-MS/MS Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for all permeability studies.

Objective: To develop a sensitive and specific method for the quantification of this compound.

Method:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma or brain homogenate.

  • Chromatography: Reversed-phase HPLC with a C18 column.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols and the logical relationship of P-gp in mediating this compound's BBB transport.

P_gp_ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Mixture: P-gp Membranes, Buffer start_reaction Initiate with ATP prep_reagents->start_reaction prep_compound Prepare this compound Concentrations prep_compound->start_reaction prep_control Prepare Verapamil (Positive Control) prep_control->start_reaction incubation Incubate at 37°C start_reaction->incubation measure_pi Measure Inorganic Phosphate (Pi) incubation->measure_pi calculate_rate Calculate ATP Hydrolysis Rate measure_pi->calculate_rate determine_kinetics Determine Vmax and Km calculate_rate->determine_kinetics

P-gp ATPase Assay Workflow

MDCK_MDR1_Permeability_Assay cluster_setup Cell Culture & Validation cluster_transport Transport Experiment cluster_quantification Quantification & Analysis seed_cells Seed MDCK-MDR1 Cells on Transwell Inserts form_monolayer Culture to Form Confluent Monolayer seed_cells->form_monolayer validate_monolayer Validate Integrity (TEER, Lucifer Yellow) form_monolayer->validate_monolayer transport_ab A->B Transport: Add Compound to Apical validate_monolayer->transport_ab transport_ba B->A Transport: Add Compound to Basolateral validate_monolayer->transport_ba sample_collection Collect Samples from Receiver Compartments transport_ab->sample_collection transport_ba->sample_collection lcms_analysis Quantify Concentration (LC-MS/MS) sample_collection->lcms_analysis calculate_papp Calculate Papp (A->B, B->A) lcms_analysis->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

MDCK-MDR1 Permeability Assay Workflow

Pgp_Efflux_Mechanism cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain DMS_blood This compound Passive_Diffusion Passive Diffusion DMS_blood->Passive_Diffusion Influx DMS_brain This compound Passive_Diffusion->DMS_brain Pgp P-glycoprotein (P-gp) Pgp->DMS_blood Efflux (ATP-dependent) DMS_brain->Pgp Binding

Role of P-gp in this compound BBB Transport

In Silico Modeling

In the absence of direct experimental data, in silico models can provide valuable predictions of BBB permeability. These models typically use physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond count to predict the logBB (the logarithm of the brain-to-plasma concentration ratio). While specific in silico predictions for this compound were not found in the reviewed literature, its physicochemical properties can be used as input for various predictive models to estimate its passive diffusion potential across the BBB. However, these models may not fully account for active transport processes, which, as the data suggests, are significant for this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a substrate for the P-glycoprotein efflux transporter at the blood-brain barrier, which likely limits its net penetration into the central nervous system. While in vivo studies confirm its presence in the brain, a complete quantitative understanding of its BBB permeability is still lacking.

Future research should focus on:

  • Direct quantification of Papp and efflux ratio for this compound in well-characterized in vitro BBB models (e.g., MDCK-MDR1, primary brain endothelial cells).

  • Determination of the in vivo Kp,uu,brain of this compound to understand the net result of passive diffusion and active transport.

  • Investigation of potential interactions with other BBB transporters , both influx and efflux, to build a more complete picture of its brain disposition.

  • Development of validated in silico models that incorporate P-gp substrate liability to more accurately predict the BBB penetration of this compound and similar compounds.

A thorough understanding of these parameters will be instrumental in refining our knowledge of sertraline's overall pharmacological profile and in the development of future CNS-active drugs.

References

A Comparative In Vivo Analysis of Sertraline and its Primary Metabolite, Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the in vivo activity of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and its principal active metabolite, desmethylsertraline. While this compound is present in significant concentrations in plasma and brain tissue following sertraline administration, its contribution to the overall pharmacological effect of sertraline is a subject of ongoing research. This document synthesizes key findings on their comparative potency, pharmacokinetics, and effects on central serotonergic systems. Detailed experimental protocols for seminal in vivo assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

Sertraline is a widely prescribed antidepressant that primarily functions by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] It is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes (notably CYP2B6), to form this compound.[3][4] This metabolite exhibits a significantly longer half-life than its parent compound and accumulates to higher steady-state concentrations in both plasma and brain tissue.[5][6] Despite its prolonged presence, this compound's potency as a serotonin reuptake inhibitor is considerably lower than that of sertraline.[7][8] This guide aims to dissect the in vivo pharmacological profiles of both compounds to clarify the role of this compound in the therapeutic and side-effect profile of sertraline.

Comparative Pharmacodynamics and Potency

The primary mechanism of action for sertraline is the high-affinity blockade of the serotonin transporter (SERT). This compound also targets SERT but with substantially reduced potency.

Monoamine Transporter Binding Affinity

In vitro binding assays have established the relative affinities of sertraline and this compound for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Sertraline~3--
This compound76420440

Table 1: Comparative in vitro binding affinities (Ki) of sertraline and this compound for monoamine transporters.[8]

As indicated in Table 1, this compound is approximately 25-fold less potent than sertraline at SERT.[8] However, it displays a more balanced, albeit weak, inhibitory profile across the three major monoamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8]

In Vivo Potency and Efficacy

In vivo studies in animal models confirm the reduced potency of this compound compared to sertraline in modulating the central serotonergic system.

ParameterSertralineThis compoundSpeciesReference
ED50 for Inhibition of Dorsal Raphe Firing 52 µg/kg (i.v.)>1000 µg/kg (i.v.)Rat[7]
Effect on Extracellular 5-HT in Striatum Dose-dependent increaseNo effectRat[7]
Antagonism of p-Chloroamphetamine-induced 5-HT Depletion More potentLess potentRat[9]
Antagonism of p-Chloroamphetamine-induced 5-HT Depletion PotentAlmost as potentMouse[9]

Table 2: Comparative in vivo potency and efficacy of sertraline and this compound.

As summarized in Table 2, sertraline effectively suppresses the firing of serotonergic neurons in the dorsal raphe nucleus and elevates extracellular serotonin levels in a dose-dependent manner. In stark contrast, this compound shows no significant effect on these parameters in rats, even at doses nearly 20 times higher than the effective dose of sertraline.[7] Interestingly, while less potent in rats, this compound was found to be almost as potent as sertraline in mice at antagonizing the depletion of brain serotonin by p-chloroamphetamine (PCA).[9] This suggests potential species-specific differences in its activity or metabolism. Despite its lower potency, this compound does produce a decrease in the brain concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), indicating some level of SERT inhibition in vivo.[9]

Comparative Pharmacokinetics

The pharmacokinetic profiles of sertraline and this compound differ significantly, particularly in their elimination half-lives.

ParameterSertralineThis compoundReference
Elimination Half-life (t1/2) ~26 hours62-104 hours[6][8]
Peak Plasma Concentration (Tmax) 4-10 hours8-10 hours[6][10]
Plasma Protein Binding ~98%-[10]
Brain Accumulation LowerHigher (at steady state)[5][9]
P-glycoprotein (P-gp) Substrate YesYes[10]

Table 3: Comparative pharmacokinetic parameters of sertraline and this compound.

The most notable difference is the substantially longer half-life of this compound, which is approximately 2.5 times that of sertraline.[4] This leads to its accumulation in the body, with steady-state plasma and brain concentrations often exceeding those of the parent drug following chronic sertraline administration.[5][6] Both compounds are also substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which may influence their central nervous system penetration.[10]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the activity of sertraline and this compound.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

G cluster_0 Pre-Experiment cluster_1 Microdialysis Experiment cluster_2 Sample Analysis A Stereotaxic Surgery: Implant guide cannula targeting brain region (e.g., striatum) B Recovery Period: Allow animal to recover for at least 48-72 hours A->B C Insert microdialysis probe through guide cannula D Perfuse with artificial CSF at a constant flow rate (e.g., 1-2 µL/min) C->D E Collect baseline dialysate samples (e.g., 3-4 samples) D->E F Administer Sertraline or This compound (s.c. or i.p.) E->F G Collect post-administration dialysate samples at regular intervals F->G H Quantify serotonin in dialysate using HPLC with electrochemical detection (HPLC-ECD) G->H I Data Analysis: Compare post-administration serotonin levels to baseline H->I

Workflow for in vivo microdialysis experiment.

Electrophysiological Recording of Dorsal Raphe Neuron Firing

This technique measures the firing rate of serotonergic neurons in the dorsal raphe nucleus, a key area for regulating serotonin release.

G A Anesthetize animal and place in stereotaxic frame B Lower a recording microelectrode into the dorsal raphe nucleus A->B C Identify serotonergic neurons based on their characteristic slow, regular firing pattern B->C D Record baseline firing rate for a stable period C->D E Administer drug (Sertraline or This compound) intravenously (i.v.) D->E F Continuously record neuronal firing to observe drug-induced changes E->F G Data Analysis: Calculate the percentage inhibition of the baseline firing rate F->G

Workflow for dorsal raphe neuron firing recording.

p-Chloroamphetamine (PCA)-Induced Serotonin Depletion Assay

This assay assesses a compound's ability to block SERT in vivo by preventing the PCA-induced depletion of brain serotonin.

G A Pre-treat animals with Sertraline, this compound, or vehicle B After a set time, administer p-chloroamphetamine (PCA) A->B C After a longer interval (e.g., 24 hours), euthanize animals and collect brains B->C D Dissect specific brain regions (e.g., cortex, hippocampus) C->D E Homogenize tissue and measure serotonin and 5-HIAA levels using HPLC D->E F Data Analysis: Compare serotonin levels in drug-treated groups to the PCA-only group to determine the degree of antagonism E->F

Workflow for PCA-induced serotonin depletion assay.

Signaling Pathways

The therapeutic effects of SSRIs like sertraline are not solely due to the acute increase in synaptic serotonin. They also involve long-term adaptive changes in downstream signaling pathways.

Downstream Signaling Cascade of SERT Inhibition

Chronic blockade of SERT leads to a cascade of intracellular events that are thought to underlie the therapeutic effects of SSRIs.

G SERT SERT Inhibition (Sertraline) Increase5HT Increased Synaptic Serotonin (5-HT) SERT->Increase5HT ReceptorActivation Activation of Postsynaptic 5-HT Receptors (e.g., 5-HT1A) Increase5HT->ReceptorActivation AC Adenylate Cyclase Activation ReceptorActivation->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF Increased BDNF Gene Expression CREB->BDNF Neuroplasticity Enhanced Neurogenesis and Synaptic Plasticity BDNF->Neuroplasticity

SERT inhibition downstream signaling pathway.

Conclusion

The available in vivo data consistently demonstrate that this compound is a significantly less potent inhibitor of serotonin reuptake than its parent compound, sertraline.[7] In rodent models, its direct contribution to the acute blockade of central 5-HT reuptake appears to be negligible.[7] However, due to its very long half-life and subsequent accumulation in the brain, a role for this compound in the prolonged therapeutic effects or side-effect profile of chronic sertraline treatment cannot be entirely dismissed.[5][9] The observed species-specific differences in potency further highlight the need for careful consideration when extrapolating preclinical findings to human clinical scenarios.[9] Future research should aim to further elucidate the chronic effects of this compound, particularly at the higher concentrations achieved during long-term sertraline therapy, and to explore its weaker interactions with norepinephrine and dopamine transporters. This will provide a more complete picture of the overall pharmacological profile of sertraline treatment.

References

Desmethylsertraline's Affinity for the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of desmethylsertraline, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), for the serotonin transporter (SERT). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the associated molecular signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits a significantly lower binding affinity for the serotonin transporter (SERT) compared to its parent compound, sertraline. While sertraline is a potent and selective serotonin reuptake inhibitor, this compound demonstrates a more balanced but considerably weaker inhibitory profile across monoamine transporters.

The binding affinity of a compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the available receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundTransporterKᵢ (nM)
This compound Serotonin (SERT) 76 [1]
Norepinephrine (NET)420[1]
Dopamine (DAT)440[1]
Sertraline Serotonin (SERT) 3 [1]

Table 1: Comparative binding affinities of this compound and sertraline for monoamine transporters.

As illustrated in Table 1, this compound's affinity for SERT is approximately 25-fold lower than that of sertraline. In vitro studies have reported that this compound is 10- to 20-fold less potent at blocking serotonin reuptake.[2] Some reports even suggest it is up to 50-fold weaker than sertraline in this regard.[3] This reduced potency at SERT is a key factor in its pharmacological profile.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of this compound for the serotonin transporter is typically performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (SERT).

Materials
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.

  • Radioligand: A high-affinity SERT radioligand, commonly [³H]Citalopram or [³H]Paroxetine.

  • Competitor: this compound hydrochloride.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as 120 mM NaCl and 5 mM KCl to mimic physiological conditions.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Instrumentation: A liquid scintillation counter to measure radioactivity.

Procedure
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hSERT to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 5-20 µg per well.

  • Competition Assay:

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of competitor concentrations.

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value, e.g., 1 nM [³H]Citalopram), and the cell membrane suspension.

    • Non-specific Binding Wells: Add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites, followed by the radioligand and cell membranes.

    • Competitor Wells: Add serial dilutions of this compound (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M), the radioligand, and the cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature, typically room temperature (around 25°C) or 37°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for SERT.

Signaling Pathways and Experimental Workflows

The inhibition of the serotonin transporter by compounds like sertraline and, to a lesser extent, this compound, leads to an increase in the concentration of serotonin in the synaptic cleft. This elevated synaptic serotonin then activates various postsynaptic serotonin receptors, triggering downstream signaling cascades that are believed to mediate the therapeutic effects of SSRIs.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in the radioligand competition binding assay used to determine the Ki of this compound for SERT.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture hSERT-expressing HEK293 cells prep_membranes Prepare cell membranes (homogenization & centrifugation) prep_cells->prep_membranes assay_setup Set up 96-well plate (Total, Non-specific, Competitor wells) prep_membranes->assay_setup prep_reagents Prepare reagents (radioligand, competitor, buffers) prep_reagents->assay_setup incubation Incubate at room temperature (60-120 minutes) assay_setup->incubation filtration Separate bound/free radioligand (Filtration & Washing) incubation->filtration counting Measure radioactivity (Liquid Scintillation Counting) filtration->counting data_analysis Data Analysis (IC50 determination & Ki calculation) counting->data_analysis

Figure 1. Experimental workflow for determining the Ki of this compound for SERT.
Signaling Pathway of SERT Inhibition

Inhibition of SERT leads to an accumulation of serotonin in the synapse, which then activates various postsynaptic serotonin receptors. The diagram below illustrates the signaling pathways initiated by the activation of two major G-protein coupled serotonin receptors, 5-HT1A and 5-HT2A, which can ultimately lead to the activation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).

SERT_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_5HT1A 5-HT1A Pathway cluster_5HT2A 5-HT2A Pathway SERT SERT Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A activates HT2A 5-HT2A Receptor Serotonin->HT2A activates This compound This compound This compound->SERT inhibits Gi_o Gi/o Protein HT1A->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits ERK ERK Gi_o->ERK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB1 CREB ERK->CREB1 activates Gene_Expression Gene Expression (e.g., BDNF) CREB1->Gene_Expression Gq_11 Gq/11 Protein HT2A->Gq_11 PLC Phospholipase C Gq_11->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates CREB2 CREB Ca_PKC->CREB2 activates CREB2->Gene_Expression

References

The Neurochemical Profile of Desmethylsertraline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), exhibits a distinct and complex neurochemical profile. While substantially less potent at the serotonin transporter (SERT) than its parent compound, DMS displays a more balanced affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This guide provides a comprehensive technical overview of the neurochemical characteristics of this compound, summarizing its binding affinities, functional activities, metabolic pathways, and interactions with other key proteins such as P-glycoprotein. Detailed experimental methodologies for the key assays are provided, alongside visualizations of relevant biochemical pathways to support further research and drug development efforts.

Introduction

Sertraline is a cornerstone in the pharmacological treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1] Following administration, sertraline is extensively metabolized in the liver, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, to its major active metabolite, this compound (DMS).[1] While historically considered to have a negligible clinical effect due to its reduced potency at SERT, emerging evidence on its broader neurochemical profile warrants a more detailed examination.[1]

DMS circulates in the plasma at concentrations that can be equal to or higher than sertraline and has a significantly longer elimination half-life (62-104 hours for DMS vs. 26 hours for sertraline).[1][2] This sustained presence, combined with its unique activity as an SNDRI, suggests that DMS may contribute to the overall therapeutic and side-effect profile of sertraline. This guide aims to provide a detailed technical resource on the neurochemical profile of DMS for researchers and drug development professionals.

Pharmacodynamics: Receptor and Transporter Binding Profile

The primary mechanism of action of this compound is the inhibition of monoamine reuptake at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Unlike sertraline, which is highly selective for SERT, DMS exhibits a more balanced, albeit less potent, interaction with all three transporters.

Monoamine Transporter Affinities

Quantitative binding studies have determined the affinity (Ki) of this compound for human monoamine transporters. The data consistently show a higher affinity for SERT compared to NET and DAT, though the selectivity is markedly lower than that of sertraline.

TargetThis compound (Ki, nM)Sertraline (Ki, nM)SpeciesReference
Serotonin Transporter (SERT)763Human[3]
Norepinephrine Transporter (NET)420-Human[3]
Dopamine Transporter (DAT)440-Human[3]
Other CNS Receptor Affinities

Functional Activity

The functional activity of this compound as a monoamine reuptake inhibitor has been confirmed through in vitro synaptosomal uptake assays. These experiments directly measure the ability of the compound to inhibit the transport of radiolabeled neurotransmitters into nerve terminals.

AssayThis compound (IC50)NotesReference
[³H]-Serotonin Uptake in Rat Brain Synaptosomes0.63 µMDemonstrates functional inhibition of SERT.[4]

Interaction with P-Glycoprotein (ABCB1)

This compound, along with sertraline, has been identified as a substrate and inhibitor of P-glycoprotein (P-gp; ABCB1), an important efflux transporter at the blood-brain barrier.[2][5] This interaction can influence the central nervous system penetration of both compounds and may be a source of drug-drug interactions. The affinity for P-gp has been quantified using an ATPase assay, which measures the stimulation of P-gp's ATPase activity by a substrate.

CompoundVmax/Km (min⁻¹ x 10⁻³)NotesReference
This compound1.4High affinity, comparable to the positive control verapamil.[6]
Sertraline1.6High affinity.[6]
Verapamil (Control)1.7Prototypical P-gp substrate.[6]

Metabolism and Pharmacokinetics

This compound is the product of the N-demethylation of sertraline. This metabolic process is primarily carried out by several cytochrome P450 enzymes in the liver. DMS itself is further metabolized before excretion.

Metabolic Pathways

The metabolic cascade from sertraline to the downstream metabolites of this compound is complex and involves multiple enzymatic steps.

G Sertraline Sertraline DMS This compound Sertraline->DMS N-demethylation (CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6) Ketone α-hydroxy sertraline ketone DMS->Ketone Oxidative Deamination (CYP3A4, CYP2C19, MAO-A/B, CYP2E1) Glucuronide Glucuronide Conjugates Ketone->Glucuronide Glucuronidation

Caption: Metabolic pathway of sertraline to this compound and its subsequent metabolism.

The formation of DMS from sertraline is catalyzed by a number of CYP enzymes, with CYP2B6 playing a major role.[7] DMS is then further metabolized via oxidative deamination by CYP3A4, CYP2C19, and monoamine oxidases (MAO-A and MAO-B), as well as CYP2E1, to α-hydroxy sertraline ketone, which is then conjugated with glucuronic acid for excretion.[2][8]

Downstream Signaling Pathways

As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound is expected to modulate several downstream signaling pathways by increasing the synaptic availability of these three key neurotransmitters. The integrated effect of DMS on these pathways is likely complex and contributes to its overall pharmacological profile.

G cluster_DMS This compound cluster_transporters Monoamine Transporters cluster_neurotransmitters Synaptic Neurotransmitters cluster_receptors Postsynaptic Receptors cluster_signaling Downstream Signaling Cascades DMS DMS SERT SERT DMS->SERT Inhibition NET NET DMS->NET Inhibition DAT DAT DMS->DAT Inhibition Serotonin ↑ Serotonin Norepinephrine ↑ Norepinephrine Dopamine ↑ Dopamine Serotonin_R 5-HT Receptors Serotonin->Serotonin_R Activation Adrenergic_R Adrenergic Receptors Norepinephrine->Adrenergic_R Activation Dopamine_R Dopamine Receptors Dopamine->Dopamine_R Activation cAMP_PKA cAMP/PKA Pathway Serotonin_R->cAMP_PKA PLC_PKC PLC/PKC Pathway Serotonin_R->PLC_PKC Adrenergic_R->cAMP_PKA Dopamine_R->cAMP_PKA MAPK_ERK MAPK/ERK Pathway cAMP_PKA->MAPK_ERK PLC_PKC->MAPK_ERK BDNF ↑ BDNF Expression MAPK_ERK->BDNF

Caption: Postulated downstream signaling pathways affected by this compound.

The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission can lead to a broad range of downstream effects, including the modulation of second messenger systems like the cAMP/PKA and PLC/PKC pathways.[9][10] Chronic administration of antidepressants that affect these systems has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and synaptic plasticity.[9][11] The specific contribution of DMS's balanced SNDRI profile to these long-term neuroadaptive changes remains an area for further investigation.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key in vitro assays used to characterize the neurochemical profile of this compound. It is important to note that specific parameters may require optimization depending on the laboratory setup and reagents.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for SERT, NET, and DAT.

G start Start prep Prepare Membranes (HEK293 cells expressing human SERT, NET, or DAT) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]citalopram for SERT) - this compound (varying concentrations) - Buffer prep->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

7.1.1. Materials

  • Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • This compound hydrochloride.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: 10 µM Paroxetine (for SERT), 10 µM Desipramine (for NET), 10 µM GBR 12909 (for DAT).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • Liquid scintillation counter.

7.1.2. Procedure

  • Membrane Preparation: Thaw membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: 25 µL assay buffer.

    • Non-specific Binding wells: 25 µL of the respective non-specific binding inhibitor.

    • Test Compound wells: 25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

  • Add 50 µL of the diluted membrane preparation to all wells.

  • Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This protocol describes a functional assay to measure the inhibition of radiolabeled monoamine uptake into synaptosomes by this compound.

G start Start prep Prepare Synaptosomes (from rat striatum or cortex) start->prep preincubate Pre-incubate Synaptosomes with: - this compound (varying concentrations) - or Vehicle Control prep->preincubate uptake Initiate Uptake (Add radiolabeled neurotransmitter, e.g., [³H]serotonin) preincubate->uptake terminate Terminate Uptake (Rapid filtration) uptake->terminate count Scintillation Counting (Quantify radioactivity in synaptosomes) terminate->count analyze Data Analysis (Calculate % inhibition and IC50) count->analyze end End analyze->end

Caption: Experimental workflow for a synaptosomal monoamine uptake assay.

7.2.1. Materials

  • Fresh rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

  • Homogenization buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM NaH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4.

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

  • This compound hydrochloride.

  • Selective uptake inhibitors for non-specific uptake determination (as in 7.1.1).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • Liquid scintillation counter.

7.2.2. Procedure

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in KRH buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter at a final concentration near its Km.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

  • Counting and Analysis: Quantify the radioactivity and calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a selective inhibitor). Determine the IC50 value for this compound.

P-Glycoprotein ATPase Assay

This protocol describes a method to assess the interaction of this compound with P-glycoprotein by measuring its effect on ATPase activity.

G start Start prep Prepare Membranes (from cells overexpressing human P-gp) start->prep incubate Incubate Membranes with: - Mg-ATP - this compound (varying concentrations) - +/- Sodium Orthovanadate (inhibitor) prep->incubate measure_pi Measure Inorganic Phosphate (B84403) (Pi) Release (Colorimetric assay) incubate->measure_pi analyze Data Analysis (Determine vanadate-sensitive ATPase activity and calculate Vmax and Km) measure_pi->analyze end End analyze->end

Caption: Experimental workflow for a P-glycoprotein ATPase assay.

7.3.1. Materials

  • Membranes from insect or mammalian cells overexpressing human P-glycoprotein (MDR1).

  • This compound hydrochloride.

  • Verapamil (positive control).

  • Assay buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, pH 7.0.

  • ATP solution.

  • Sodium orthovanadate (Na3VO4).

  • Reagents for colorimetric detection of inorganic phosphate (e.g., based on malachite green).

  • 96-well microplates.

  • Plate reader.

7.3.2. Procedure

  • Assay Setup: In a 96-well plate, add the assay buffer, P-gp membranes, and varying concentrations of this compound. For each concentration, prepare a parallel well containing sodium orthovanadate to measure baseline (non-P-gp) ATPase activity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination and Detection: Stop the reaction and add the colorimetric reagent to detect the amount of inorganic phosphate released.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the phosphate released in the presence of vanadate (B1173111) from that released in its absence. Plot the vanadate-sensitive ATPase activity against the concentration of this compound to determine the kinetic parameters (Vmax and Km).[6]

Conclusion

This compound possesses a unique neurochemical profile as a serotonin-norepinephrine-dopamine reuptake inhibitor, distinguishing it from its parent drug, sertraline. Its sustained presence in the body and its activity at all three major monoamine transporters suggest a potential contribution to the overall clinical effects of sertraline treatment. Furthermore, its interaction with the P-glycoprotein efflux pump at the blood-brain barrier is a critical factor to consider in its CNS disposition and potential for drug-drug interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the pharmacology of this compound and its implications for the treatment of psychiatric disorders. Future research should aim to conduct a broader receptor screening to fully elucidate its off-target activities and to explore the in vivo consequences of its unique SNDRI profile.

References

Desmethylsertraline's Engagement with Dopamine and Norepinephrine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between desmethylsertraline, the primary active metabolite of sertraline (B1200038), and the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. While this compound is recognized primarily for its effects on the serotonin (B10506) transporter, its engagement with catecholaminergic systems holds significant implications for its overall pharmacological profile. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathways to offer a detailed resource for researchers and professionals in the field of drug development and neuropharmacology.

Quantitative Analysis of this compound's Affinity for DAT and NET

This compound exhibits a notable affinity for both the dopamine and norepinephrine transporters. The binding affinity is commonly expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural substrate. A lower Kᵢ value indicates a higher binding affinity.

TransporterLigandKᵢ (nM)Species/Tissue Source
Dopamine Transporter (DAT)This compound440Not Specified
Norepinephrine Transporter (NET)This compound420Not Specified

Table 1: Binding Affinities (Kᵢ) of this compound for Dopamine and Norepinephrine Transporters.

Experimental Protocols for Assessing Transporter Interaction

The determination of binding affinities (Kᵢ) and functional inhibition (IC₅₀) of a compound like this compound for dopamine and norepinephrine transporters typically involves two primary types of in vitro assays: radioligand binding assays and synaptosome-based neurotransmitter uptake assays.

Radioligand Binding Assay for Kᵢ Determination

This method directly measures the affinity of a test compound by assessing its ability to displace a radiolabeled ligand that is known to bind to the transporter of interest.

2.1.1. General Methodology

  • Membrane Preparation: Membranes expressing the target transporter (DAT or NET) are prepared from either cultured cells stably expressing the transporter or from specific brain regions (e.g., striatum for DAT, locus coeruleus for NET) of laboratory animals.

  • Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells with Transporter Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound This compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Workflow for a Radioligand Binding Assay.
Synaptosome-Based Neurotransmitter Uptake Assay for IC₅₀ Determination

This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

2.2.1. General Methodology

  • Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue rich in the transporter of interest (e.g., striatum for DAT, hypothalamus for NET) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation.

  • Pre-incubation: The synaptosome preparation is pre-incubated with varying concentrations of the test compound (this compound).

  • Uptake Initiation: The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

Synaptosome_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Quantification & Analysis BrainTissue Brain Tissue Homogenization Homogenization BrainTissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Preincubation Pre-incubation with this compound Synaptosomes->Preincubation Uptake Addition of [3H]Neurotransmitter Preincubation->Uptake Termination Filtration & Washing Uptake->Termination Quantification Scintillation Counting Termination->Quantification Analysis IC50 Determination Quantification->Analysis

Workflow for a Synaptosome-Based Uptake Assay.

Signaling Pathways Associated with DAT and NET Inhibition

The inhibition of dopamine and norepinephrine transporters by this compound is expected to increase the extracellular concentrations of these neurotransmitters, thereby potentiating their downstream signaling effects. While direct studies on the specific signaling consequences of this compound's actions on DAT and NET are limited, the general pathways initiated by the blockade of these transporters are well-characterized.

Dopamine Transporter (DAT) Inhibition Signaling

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors (D1-like and D2-like families). This can trigger a cascade of intracellular signaling events.

DAT_Inhibition_Signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine Extracellular Dopamine DAT->Dopamine Reduces Reuptake D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC_stim Adenylyl Cyclase (+) D1R->AC_stim AC_inhib Adenylyl Cyclase (-) D2R->AC_inhib cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_up ↑ PKA Activity cAMP_up->PKA_up PKA_down ↓ PKA Activity cAMP_down->PKA_down ERK ERK Pathway PKA_up->ERK CREB CREB Activation PKA_up->CREB ERK->CREB Gene Gene Expression CREB->Gene

Inferred Signaling from DAT Inhibition.
Norepinephrine Transporter (NET) Inhibition Signaling

Similarly, inhibition of NET increases synaptic norepinephrine levels, leading to enhanced activation of adrenergic receptors. This can modulate various downstream signaling cascades, including the protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.

NET_Inhibition_Signaling This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Norepinephrine Extracellular Norepinephrine NET->Norepinephrine Reduces Reuptake AdrenergicR Adrenergic Receptors Norepinephrine->AdrenergicR Activates G_protein G-protein Coupling AdrenergicR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA ERK ERK Pathway PKA->ERK CREB CREB Activation PKA->CREB ERK->CREB Gene Gene Expression & Neuronal Plasticity CREB->Gene

Inferred Signaling from NET Inhibition.

Conclusion

This compound, while being a less potent serotonin reuptake inhibitor than its parent compound sertraline, demonstrates a more balanced profile with significant affinity for both the dopamine and norepinephrine transporters. This interaction with catecholaminergic systems likely contributes to the overall therapeutic and side-effect profile of sertraline treatment. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other novel compounds at these critical monoamine transporters. A deeper understanding of the downstream signaling consequences of DAT and NET inhibition by this compound will be crucial for elucidating its complete mechanism of action and for the development of future therapeutics with optimized efficacy and safety profiles. Further research is warranted to determine the precise experimental conditions under which the reported Kᵢ values were obtained and to directly investigate the intracellular signaling cascades modulated by this compound's activity at DAT and NET.

References

The Pharmacology of Desmethylsertraline: An Early-Stage Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), presents a distinct pharmacological profile that warrants detailed investigation in early-stage drug discovery and development. While substantially less potent at the serotonin transporter (SERT) than its parent compound, its prolonged half-life and significant plasma concentrations suggest a potential contribution to the overall therapeutic and adverse effect profile of sertraline. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its receptor binding affinity, metabolic pathways, and the experimental protocols essential for its characterization. Quantitative data are presented in tabular format for direct comparison, and key processes are visualized through signaling and workflow diagrams to facilitate a deeper understanding for research professionals.

Introduction

Sertraline undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form this compound.[1] While the clinical significance of this compound is often considered negligible due to its reduced potency as a serotonin reuptake inhibitor, its pharmacokinetic properties, including a longer elimination half-life (62-104 hours) compared to sertraline (26 hours), lead to its accumulation in plasma, often at higher concentrations than the parent drug during chronic administration.[1][2] This sustained presence necessitates a thorough understanding of its pharmacological activities to fully comprehend the long-term effects of sertraline treatment. This guide delves into the foundational pharmacology of this compound, providing researchers with the essential data and methodologies for its further investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound in comparison to its parent compound, sertraline.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)Reference
Sertraline ~3~25-[3][4]
This compound 76440420[3]

Table 2: In Vitro Functional Activity (IC50, µM)

CompoundAssayValueReference
This compound [³H]-Serotonin Uptake (Rat Brain Synaptosomes)0.63[1]

Table 3: Pharmacokinetic Parameters

ParameterSertralineThis compoundReference
Elimination Half-life (t½) 24–32 hours56–120 hours[5]
Time to Peak Plasma Concentration (Tmax) 4–10 hours8–10 hours[5]
Plasma Protein Binding ~98.5%~98%[1]

Table 4: P-glycoprotein (P-gp) Interaction

CompoundAssayVmax/Km (min⁻¹ x 10⁻³)Reference
Sertraline P-gp ATPase Activity1.6[6]
This compound P-gp ATPase Activity1.4[6]
Verapamil (Control) P-gp ATPase Activity1.7[6]

Signaling and Metabolic Pathways

Metabolic Conversion of Sertraline to this compound

Sertraline is primarily metabolized in the liver via N-demethylation to its major active metabolite, this compound. This process is catalyzed by several cytochrome P450 (CYP) enzymes, with CYP2B6 playing a significant role. Other contributing isoforms include CYP2C19, CYP2C9, and CYP3A4.[7]

Sertraline Sertraline This compound This compound Sertraline->this compound N-demethylation CYP_Enzymes CYP2B6, CYP2C19, CYP2C9, CYP3A4 CYP_Enzymes->Sertraline

Metabolic conversion of sertraline to this compound.

Comparative Monoamine Transporter Inhibition

This compound exhibits a broader but less potent interaction with monoamine transporters compared to sertraline. While sertraline is highly selective for SERT, this compound has a more balanced, albeit weaker, affinity for SERT, DAT, and NET.[3] This shift in selectivity may have implications for the long-term neurochemical effects of sertraline treatment.

cluster_sertraline Sertraline cluster_dms This compound Sertraline Sertraline SERT SERT (Ki ≈ 3 nM) Sertraline->SERT High Affinity DAT DAT (Ki ≈ 25 nM) Sertraline->DAT Moderate Affinity DMS This compound NET NET (Ki = 420 nM) DMS->NET Low Affinity SERT_DMS SERT (Ki = 76 nM) DMS->SERT_DMS Moderate Affinity DAT_DMS DAT (Ki = 440 nM) DMS->DAT_DMS Low Affinity

Comparative monoamine transporter binding profiles.

Key Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

A Prepare cell membranes expressing the transporter (e.g., SERT, DAT, or NET) B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-citalopram for SERT) A->B C Add varying concentrations of the test compound (this compound) B->C D Incubate to equilibrium C->D E Separate bound and free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate IC50 and Ki values F->G

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target transporter in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (this compound).[8]

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[8]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosome Preparation and Serotonin Uptake Assay

This assay measures the functional inhibition of serotonin reuptake into presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., striatum or cortex) of a laboratory animal (e.g., rat or mouse) by homogenization and differential centrifugation.[9][10]

  • Assay Setup: Pre-incubate the synaptosomal preparation with varying concentrations of this compound or a vehicle control.

  • Uptake Initiation: Initiate serotonin uptake by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).[9]

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.[9]

  • Quantification: Measure the radioactivity accumulated within the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of a compound on neurotransmission.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.[11][12]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals. The small molecules in the extracellular fluid, including neurotransmitters, diffuse across the semipermeable membrane of the probe into the aCSF.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection).

  • Analysis: Analyze the concentration of serotonin and other monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

  • Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline levels before drug administration.

Conclusion

The early-stage pharmacological assessment of this compound reveals a molecule with a distinct profile from its parent drug, sertraline. Its reduced but broader activity at monoamine transporters, coupled with its prolonged pharmacokinetic profile, suggests that it may contribute to the overall clinical effects of sertraline, particularly during long-term therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific contributions of this compound to the therapeutic efficacy and potential side effects of sertraline. A comprehensive understanding of this primary metabolite is crucial for a complete picture of sertraline's mechanism of action and for the development of future generations of antidepressant medications.

References

An In-depth Technical Guide to the Physiological Role of Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Desmethylsertraline (DMS), also known as norsertraline, is the principal and pharmacologically active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2] Formed primarily through N-demethylation in the liver, this compound exhibits a distinct pharmacological and pharmacokinetic profile compared to its parent compound.[1] While substantially less potent as a serotonin transporter inhibitor, its significantly longer elimination half-life and tendency to accumulate to higher plasma concentrations than sertraline during chronic therapy suggest a potential contribution to the overall therapeutic and adverse effect profile of sertraline treatment.[3][4] This document provides a comprehensive technical overview of the metabolism, pharmacodynamics, pharmacokinetics, and physiological relevance of this compound, supported by quantitative data, experimental methodologies, and process diagrams.

Metabolism of Sertraline to this compound

Sertraline undergoes extensive first-pass metabolism, with the primary pathway being N-demethylation to form this compound.[1][5] This biotransformation is mediated by a consortium of cytochrome P450 (CYP) enzymes in the liver. While no single enzyme accounts for more than 25-35% of its metabolism, CYP2B6 is a major contributor.[1][4] Other involved isoforms include CYP2C19, CYP3A4, CYP2C9, and CYP2D6.[3][4] The relative contribution of these enzymes can vary depending on the concentration of sertraline; at lower concentrations, CYP2D6 and CYP2B6 play a more prominent role.[4][6] Both sertraline and this compound are further metabolized through oxidative deamination, hydroxylation, and glucuronide conjugation before excretion.[5][6]

G cluster_0 Hepatic Biotransformation cluster_1 Primary Mediating Enzymes SERT Sertraline DMS This compound (Norsertraline) SERT->DMS N-demethylation MET Inactive Metabolites (Deaminated, Hydroxylated, Glucuronidated) DMS->MET Oxidative Deamination, Hydroxylation, Glucuronidation CYP2B6 CYP2B6 CYP2B6->SERT CYP2C19 CYP2C19 CYP2C19->SERT CYP3A4 CYP3A4 CYP3A4->SERT OTHERS CYP2C9, CYP2D6 OTHERS->SERT

Fig. 1: Metabolic pathway of sertraline to this compound.

Pharmacokinetics

This compound exhibits a significantly different pharmacokinetic profile than its parent compound, sertraline, most notably its extended half-life, which influences its accumulation during long-term therapy.[3][4] Plasma concentrations of this compound are often 1 to 3 times higher than those of sertraline at steady state.[3] Like sertraline, it is highly bound to plasma proteins (approximately 98%).[1] Both sertraline and this compound are also substrates with high affinity for the P-glycoprotein (P-gp) efflux transporter, encoded by the ABCB1 gene, which may influence their distribution across the blood-brain barrier.[4][7]

Table 1: Comparative Pharmacokinetic Parameters

Parameter This compound Sertraline
Elimination Half-life (t½) 62 - 104 hours[1][5] ~26 hours[1]
Time to Peak Plasma Conc. (Tmax) 8 - 10 hours[4][6] 4.5 - 8.4 hours[1][5]
Plasma Protein Binding ~98%[1] ~98.5%[1]

| Steady-State Plasma Levels | Typically 1-3x higher than sertraline[3] | Variable |

Pharmacodynamics

Monoamine Transporter Inhibition

This compound functions as a monoamine reuptake inhibitor but with a pharmacological profile distinct from sertraline.[2] It is substantially less potent at inhibiting the serotonin transporter (SERT), with a binding affinity (Ki) approximately 20-25 times lower than that of sertraline.[2] However, it displays a more balanced affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), effectively acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][8] Its preference for SERT over the catecholamine transporters is about 5.5-fold.[2] Despite its activity, in vivo studies in rats have shown that acute administration of this compound does not significantly increase extracellular serotonin levels or alter dorsal raphe neuron firing, suggesting its direct contribution to the acute clinical effects of sertraline via SERT blockade is likely negligible.[9]

Table 2: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

Compound Serotonin Transporter (SERT) Norepinephrine Transporter (NET) Dopamine Transporter (DAT)
This compound 76[2] 420[2] 440[2]

| Sertraline | 3[2] | Minimal Effect[10] | ~20% occupancy at high doses[1] |

P-glycoprotein (P-gp) Interaction

Both sertraline and this compound demonstrate a high affinity for the P-gp transporter.[7] This interaction was quantified using an in vitro P-gp ATPase activity assay, where stimulation of ATPase activity indicates that a compound is a substrate. The efficiency of this interaction (Vmax/Km) for this compound was found to be comparable to that of both sertraline and the prototypical P-gp substrate, verapamil.[7][11] This suggests that P-gp-mediated transport could be a significant factor in the pharmacokinetics and potential drug-drug interactions of this compound.

Table 3: P-glycoprotein (ABCB1) ATPase Assay Kinetic Parameters

Compound Vmax/Km (min⁻¹ x 10⁻³)
This compound 1.4[11]
Sertraline 1.6[11]

| Verapamil (Control) | 1.7[11] |

Physiological and Clinical Implications

The physiological role of this compound is multifaceted. While its potency at SERT is low, its long half-life and accumulation in plasma may contribute to a sustained, low-level inhibition of monoamine transporters during chronic sertraline therapy.[12][13] This prolonged exposure could play a role in maintaining therapeutic efficacy between doses.

Conversely, this compound may be implicated in certain adverse effects. Its extended half-life can delay the resolution of serotonin syndrome following sertraline overdose.[3] Furthermore, recent proteomic research in zebrafish models suggests that this compound, rather than sertraline, may be the primary driver of adverse cardiovascular and neurodevelopmental outcomes associated with gestational sertraline exposure.[14] This is attributed to the fact that this compound typically exhibits higher plasma concentrations than the parent drug in umbilical cord blood.[14]

Experimental Protocols

Protocol: Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol outlines the methodology used to determine the in vitro potency of compounds like this compound in inhibiting serotonin reuptake.

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat striatum or cortex) in ice-cold 0.32 M sucrose (B13894) solution.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

    • Resuspend the pellet in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Reuptake Assay:

    • Aliquot the synaptosomal suspension into assay tubes.

    • Add varying concentrations of the test compound (this compound) and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reuptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

    • Non-specific uptake is determined in parallel incubations containing a high concentration of a standard inhibitor or by conducting the assay at 0-4°C.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) from the curve. An IC₅₀ of 0.63 μM has been reported for this compound's inhibition of [³H]-serotonin uptake in rat brain synaptosomes.[3]

G cluster_prep Synaptosome Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis p1 Homogenize Brain Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Resuspend Pellet (Synaptosomes) p3->p4 a1 Pre-incubate Synaptosomes with this compound p4->a1 a2 Add [3H]-Serotonin to Initiate Uptake a1->a2 a3 Incubate at 37°C a2->a3 a4 Terminate by Rapid Filtration a3->a4 d1 Quantify Radioactivity (Scintillation Counting) a4->d1 d2 Generate Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Fig. 2: Workflow for a synaptosomal reuptake inhibition assay.
Protocol: P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATP hydrolysis rate.

  • Reagents and Preparation:

    • Use commercially available membrane preparations from cells overexpressing human P-gp (e.g., Sf9 insect cells).

    • Prepare an assay buffer containing magnesium ATP and an ATP regenerating system.

    • Prepare a detection reagent to quantify the inorganic phosphate (B84403) (Pi) released.

  • Assay Procedure:

    • Thaw P-gp membranes on ice.

    • In a 96-well plate, add the test compound (this compound) at various concentrations to the assay buffer.

    • Include a positive control (e.g., verapamil) and a negative control (basal activity without substrate).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the P-gp membranes to each well.

    • Incubate for a defined period (e.g., 20-40 minutes) at 37°C to allow for ATP hydrolysis.

    • Stop the reaction by adding the detection reagent.

  • Data Analysis:

    • Measure the absorbance of the colored complex formed by the released phosphate.

    • Subtract the basal ATPase activity from the activity measured in the presence of the test compound to determine the P-gp-specific ATPase stimulation.

    • Plot the stimulated ATPase activity against the compound concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters like Vmax and Km.[11]

Conclusion

This compound is a clinically relevant, active metabolite of sertraline with a unique physiological profile. Its reduced potency at the serotonin transporter is contrasted by its broader action as a weak SNDRI and its significantly prolonged pharmacokinetic half-life. While its direct contribution to the primary antidepressant effect of sertraline is considered minimal, its accumulation and sustained presence may influence long-term therapeutic outcomes and are increasingly implicated in specific adverse effects, particularly in sensitive populations. A thorough understanding of this compound's properties is therefore critical for drug development professionals and researchers aiming to refine the therapeutic use of sertraline and develop next-generation antidepressants with optimized metabolite profiles.

References

Desmethylsertraline: A Technical Overview of Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline, also known as norsertraline, is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1][2][3] Formed in the liver through N-demethylation, this compound circulates in the body at concentrations that can exceed those of the parent drug.[4] Understanding the stability and degradation pathways of this major metabolite is critical for a comprehensive assessment of the drug's overall pharmacokinetic profile, efficacy, and safety. This technical guide provides a detailed overview of the current scientific knowledge regarding the stability of this compound and its potential degradation routes, drawing upon available literature.

Physicochemical Properties

This compound is structurally similar to sertraline, with the key difference being the absence of a methyl group on the secondary amine. This structural modification influences its physicochemical properties, which in turn affect its stability and degradation profile.

Stability of this compound

While comprehensive forced degradation studies specifically targeting this compound are not extensively available in the public domain, valuable insights into its stability can be gleaned from bioanalytical studies focused on its quantification in biological matrices.

Stability in Human Plasma

A key aspect of understanding the in vivo behavior of this compound is its stability in plasma. Studies have been conducted to ensure the integrity of the analyte during sample collection, processing, and storage for clinical and pharmacokinetic analyses.

Table 1: Stability of this compound in Human Plasma

ConditionDurationStability
Room Temperature2 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Long-Term Storage28 days at -80 °CStable

Data sourced from a validated LC-MS/MS method for the simultaneous quantification of sertraline and N-desmethylsertraline in human plasma.[1][5]

Experimental Protocol for Plasma Stability Assessment

The stability of this compound in human plasma was evaluated as part of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] The following provides a general outline of the experimental approach:

1. Sample Preparation:

  • Aliquots of human plasma were spiked with known concentrations of this compound and an internal standard.

  • For room temperature stability, samples were kept on the benchtop for the specified duration.

  • For freeze-thaw stability, samples underwent repeated cycles of freezing at -80 °C and thawing at room temperature.

  • For long-term stability, samples were stored at -80 °C for the specified period.

2. Sample Extraction:

  • A protein precipitation method was employed to extract the analytes from the plasma matrix.

3. LC-MS/MS Analysis:

  • The extracted samples were analyzed using a validated LC-MS/MS method.

  • The concentrations of this compound in the test samples were compared to those of freshly prepared samples to determine the percentage of degradation.

Inferred Degradation Pathways of this compound

Due to the limited availability of direct forced degradation studies on this compound, its degradation pathways are largely inferred from the well-documented degradation of its parent compound, sertraline. It is important to note that these are potential pathways and would require specific experimental verification for this compound.

Forced degradation studies on sertraline have shown that it is stable under hydrolytic (acidic and basic) and thermal stress conditions. However, significant degradation is observed under oxidative and photolytic conditions.[7][8]

Oxidative Degradation

Oxidative degradation of sertraline has been shown to proceed through two primary pathways: dehydrogenation and demethylation, both of which can lead to the formation of sertraline ketone.[9] Given that this compound is the N-demethylated form of sertraline, it is a key intermediate in one of these pathways. Further oxidation of this compound could potentially lead to the formation of other degradation products.

Oxidative_Degradation Sertraline Sertraline This compound This compound Sertraline->this compound N-Demethylation Intermediate_1 Dehydrogenated Intermediate Sertraline->Intermediate_1 Dehydrogenation Sertraline_Ketone Sertraline Ketone This compound->Sertraline_Ketone Oxidative Deamination Intermediate_1->Sertraline_Ketone Hydrolysis Further_Degradation Further Degradation Products Sertraline_Ketone->Further_Degradation

Caption: Inferred Oxidative Degradation Pathway of Sertraline involving this compound.

Photolytic Degradation

Sertraline has been found to be susceptible to photolytic degradation. Studies have identified several photoproducts, suggesting that photodegradation is a significant pathway for its transformation in the environment. While the specific photolytic degradation pathway of this compound has not been detailed, it is plausible that it would undergo similar transformations to sertraline, potentially involving reactions at the amine group and the aromatic rings.

Conclusion

The stability of this compound in biological matrices such as plasma is well-documented within the context of bioanalytical method validation, demonstrating its robustness under typical sample handling and storage conditions. However, a comprehensive understanding of its intrinsic stability and degradation pathways under forced stress conditions remains an area requiring further investigation. The degradation pathways of its parent compound, sertraline, provide a foundational framework for predicting the potential transformation products of this compound. Future forced degradation studies specifically focused on this compound are warranted to fully elucidate its chemical liabilities and to support the development of robust analytical methods and stable pharmaceutical formulations. Such studies would provide critical data for drug development professionals and regulatory agencies, ensuring a complete picture of the sertraline-desmethylsertraline system.

References

An In-depth Technical Guide to the Solubilization of Desmethylsertraline for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylsertraline, also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] As a subject of interest in pharmacology, neurobiology, and toxicology, consistent and reliable preparation of this compound solutions is paramount for obtaining reproducible results in experimental assays. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its solubilization, and visual diagrams of its primary signaling pathway and a standard experimental workflow.

Physicochemical Properties of this compound

This compound is a lipophilic molecule with poor aqueous solubility.[1] Its high octanol-water partition coefficient (LogP) underscores its preference for non-polar environments.[1] The amine group in its structure has a pKa of approximately 9.5, meaning it is predominantly in a protonated, charged state at physiological pH.[1] For experimental purposes, this compound is often supplied as a hydrochloride (HCl) salt to improve its handling and solubility in polar solvents, though it remains only slightly soluble in water.[1][2]

A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅Cl₂N[1][3]
Molecular Weight 292.21 g/mol (free base)[1][3]
328.66 g/mol (HCl salt)[4]
Appearance White to off-white solid/powder[1][5]
Melting Point 301–303°C (with decomposition, HCl salt)[1]
LogP (Octanol-Water) 4.8–4.9[1]
pKa (Amine Group) ~9.5[1]
Solubility Data

The solubility of this compound varies significantly across common laboratory solvents. Organic solvents are required to achieve concentrations suitable for most experimental stock solutions.

SolventSolubilitySource(s)
Water Poorly soluble (~9.8 × 10⁻⁵ mg/mL); slightly soluble as HCl salt[1][2]
Dimethyl Sulfoxide (DMSO) Soluble[1][2]
Methanol Slightly soluble[1][]
Acetonitrile Slightly soluble[1][2]

Experimental Protocols for Solubilization

The choice of solvent is critical and depends on the specific requirements of the downstream assay, particularly concerning solvent tolerance of cell lines or protein preparations. DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][7]

Protocol 2.1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based and biochemical assays.

Materials:

  • This compound HCl powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound HCl powder. For example, to prepare a 10 mM stock solution, weigh 3.29 mg of the HCl salt.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the target concentration. For a 10 mM stock from 3.29 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure all solid material has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C under an inert atmosphere, as the hydrochloride salt can be hygroscopic.[1]

Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous-based culture medium.

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): To avoid precipitation and ensure accurate pipetting of small volumes, it is often beneficial to perform an intermediate dilution in DMSO or the final assay buffer.

  • Final Dilution: Serially dilute the stock solution into the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.5%, and ideally <0.1%).[7]

  • Mixing: Mix thoroughly by gentle inversion or pipetting immediately after adding the this compound solution to the medium to prevent localized high concentrations that could lead to precipitation.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow

The following diagram outlines the standard workflow for preparing this compound solutions for use in a typical experimental assay.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Controls weigh Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment serial_dilute Serially Dilute in Assay Medium thaw->serial_dilute add_to_assay Add to Experimental System serial_dilute->add_to_assay vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->add_to_assay

Workflow for this compound Solubilization.
Mechanism of Action: Monoamine Transporter Inhibition

This compound functions as a monoamine reuptake inhibitor, though with a different potency profile compared to its parent compound, sertraline. It inhibits the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, thereby increasing the synaptic concentration of these neurotransmitters.[8] Unlike sertraline, which is highly selective for SERT, this compound has a more balanced, albeit less potent, profile, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8]

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT Receptors Neurotransmitter Receptors NT Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) NT->SERT Reuptake NT->NET Reuptake NT->DAT Reuptake NT->Receptors Signal DMS This compound DMS->SERT Inhibits (Ki = 76 nM) DMS->NET Inhibits (Ki = 420 nM) DMS->DAT Inhibits (Ki = 440 nM)

This compound's inhibitory action at the synapse.

References

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), the principal active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), plays a significant role in the overall pharmacological profile of its parent drug. Due to its prolonged half-life, this compound accumulates in the plasma at concentrations often exceeding those of sertraline itself. While its primary on-target effect is the inhibition of the serotonin transporter (SERT), a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy assessment. This technical guide provides a detailed exploration of the known off-target effects of this compound, presenting quantitative data, in-depth experimental methodologies, and visual representations of key biological pathways.

Off-Target Binding and Functional Activity

This compound exhibits a range of off-target activities, primarily centered around monoamine transporters, drug metabolism enzymes, and efflux pumps. While its affinity for many other receptors is negligible, these interactions can have clinically relevant consequences.

Monoamine Transporter Interactions

This compound retains activity at monoamine transporters, albeit with a different potency and selectivity profile compared to sertraline. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1].

Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound

TransporterKi (nM)
Serotonin Transporter (SERT)76[1]
Norepinephrine (B1679862) Transporter (NET)420[1]
Dopamine (B1211576) Transporter (DAT)440[1]
P-glycoprotein (P-gp) Interaction

This compound has been identified as a substrate and inhibitor of P-glycoprotein (P-gp), an important efflux transporter. This interaction can influence its own distribution and that of other P-gp substrates. The affinity for P-gp is comparable to that of the known P-gp substrate verapamil[2][3][4].

Table 2: P-glycoprotein (P-gp) Interaction of this compound

ParameterValue
Vmax/Km (min⁻¹ x 10⁻³)1.4[2][3][4]
Cytochrome P450 (CYP) Enzyme Inhibition

This compound demonstrates inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme. The inhibition of CYP3A4 by this compound has been characterized as mixed inhibition[5].

Table 3: Cytochrome P450 (CYP) 3A4 Inhibition by this compound

ParameterValue (µM)
Ki48.1 ± 11.6[5]
Sigma-1 Receptor Interaction
Cardiovascular Ion Channel Effects

Direct quantitative data on the effects of this compound on specific cardiovascular ion channels is limited. However, the parent drug, sertraline, has been shown to inhibit several key cardiac ion channels, including hERG, KCNQ1/KCNE1 (IKs), KCNJ2 (IK1), and SCN5A (INa)[11][12][13][14][15]. Given that this compound circulates at significant concentrations, its potential contribution to the cardiovascular effects of sertraline warrants further investigation. Studies in zebrafish models have suggested that this compound may be implicated in adverse cardiovascular outcomes reported after gestational sertraline use[16][17][18].

Endocrine System Effects

The direct effects of this compound on the endocrine system have not been extensively studied. However, the broader class of SSRIs, including sertraline, has been associated with various endocrine-related adverse effects[15][19]. The potential for this compound to contribute to these effects, particularly with chronic exposure, cannot be ruled out.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human SERT, NET, or DAT are prepared. Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes. The pellet is washed and resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[1].

  • Binding Assay: The assay is performed in a 96-well plate format. To each well, add the membrane preparation, the radioligand specific for the transporter of interest (e.g., [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes to 4 hours) to allow for binding equilibrium[1][19].

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand[1][19].

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter[1][19].

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation[20].

P-glycoprotein (P-gp) ATPase Assay

Objective: To assess the interaction of this compound with P-gp by measuring its effect on P-gp's ATPase activity.

Methodology:

  • Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp[21].

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains the P-gp membrane vesicles, an ATP-regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate), NADH, and non-specific ATPase inhibitors[21][22].

  • Drug Incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes) at 37°C[21]. Verapamil is typically used as a positive control[3].

  • Reaction Initiation: Initiate the ATPase reaction by adding MgATP to each well[21].

  • Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm over time (e.g., every 20 minutes) using a plate reader. The P-gp specific ATPase activity is the vanadate-sensitive portion of the total ATPase activity[21].

  • Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of this compound. The kinetic parameters, Vmax (maximum rate of ATP hydrolysis) and Km (Michaelis-Menten constant), are determined by fitting the data to the Michaelis-Menten equation. The Vmax/Km ratio is then calculated to represent the affinity of this compound for P-gp[2][3][4].

In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound for CYP3A4.

Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP3A4 enzymes[5][23][24][25].

  • Assay Conditions: The assay is performed in a 96-well plate. Incubate the enzyme source with a specific CYP3A4 substrate (e.g., midazolam) and varying concentrations of this compound. The reaction is initiated by the addition of an NADPH-regenerating system[5].

  • Incubation: Incubate the reaction mixture at 37°C for a specific time period[26].

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile)[26].

  • Metabolite Quantification: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5].

  • Data Analysis: The rate of metabolite formation is measured at different concentrations of both the substrate and this compound. The type of inhibition (e.g., competitive, non-competitive, mixed) and the Ki value are determined by fitting the data to the appropriate enzyme inhibition models using non-linear regression analysis[5].

Whole-Cell Patch Clamp for Cardiac Ion Channels

Objective: To evaluate the inhibitory effects of this compound on specific cardiac ion channels (e.g., hERG, IKs, IK1, INa).

Methodology:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected to express the specific cardiac ion channel of interest[11][13][15].

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system[27][28][29][30][31].

  • Voltage Protocols: Apply specific voltage clamp protocols to elicit the ionic currents through the channel being studied. For example, for hERG channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current[11][13].

  • Drug Application: After obtaining a stable baseline recording, perfuse the cells with solutions containing different concentrations of this compound.

  • Data Acquisition: Record the changes in the ionic currents in the presence of the drug.

  • Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value[11][13][15].

Zebrafish Embryo Model for Cardiotoxicity Assessment

Objective: To assess the potential cardiotoxic effects of this compound during embryonic development.

Methodology:

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them according to standard developmental timelines[16][17][18].

  • Drug Exposure: Expose the embryos to varying concentrations of this compound in their culture medium from an early developmental stage[16][17].

  • Phenotypic Analysis: At specific time points (e.g., 48, 72, 96 hours post-fertilization), visually inspect the embryos under a microscope for any signs of cardiotoxicity, such as pericardial edema, reduced heart rate, arrhythmias, or changes in heart morphology[16][17][32].

  • Functional Assessment: Use video microscopy to record heart function and measure parameters like heart rate, stroke volume, and ejection fraction[32].

  • Molecular Analysis: At the end of the exposure period, the embryos can be processed for molecular analysis, such as quantitative PCR or Western blotting, to assess the expression of genes and proteins involved in cardiac development and function[16][17][33].

Signaling Pathways and Workflows

Visual representations of key pathways and experimental workflows provide a clearer understanding of the mechanisms of this compound's off-target effects.

Sertraline_Metabolism Sertraline Sertraline CYP_Enzymes CYP2B6, CYP3A4, CYP2C19, CYP2C9, CYP2D6 Sertraline->CYP_Enzymes N-demethylation This compound This compound Off_Target_Effects Off-Target Effects This compound->Off_Target_Effects CYP_Enzymes->this compound

Sertraline Metabolism to this compound

Monoamine_Transporter_Interaction cluster_0 Presynaptic Terminal This compound This compound SERT SERT (Ki = 76 nM) This compound->SERT Inhibition NET NET (Ki = 420 nM) This compound->NET Inhibition DAT DAT (Ki = 440 nM) This compound->DAT Inhibition Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Serotonin Reuptake NET->Presynaptic_Neuron Norepinephrine Reuptake DAT->Presynaptic_Neuron Dopamine Reuptake Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron

This compound Interaction with Monoamine Transporters

Sigma1_Receptor_Signaling cluster_ER ER Membrane This compound This compound (Potential Ligand) Sigma1R Sigma-1 Receptor This compound->Sigma1R Activation? ER Endoplasmic Reticulum Ca_Signaling Ca²⁺ Signaling Modulation Sigma1R->Ca_Signaling Cellular_Stress_Response Cellular Stress Response Sigma1R->Cellular_Stress_Response Mitochondria Mitochondria ER->Mitochondria Ca²⁺ Transfer Neuronal_Plasticity Neuronal Plasticity Ca_Signaling->Neuronal_Plasticity Cellular_Stress_Response->Neuronal_Plasticity

Potential Sigma-1 Receptor Signaling Pathway

Experimental_Workflow_CYP_Inhibition start Start prepare_reagents Prepare Reagents: - Human Liver Microsomes - CYP3A4 Substrate - this compound - NADPH Regenerating System start->prepare_reagents incubation Incubate at 37°C prepare_reagents->incubation terminate_reaction Terminate Reaction (e.g., with Acetonitrile) incubation->terminate_reaction lc_ms_analysis Quantify Metabolite (LC-MS/MS) terminate_reaction->lc_ms_analysis data_analysis Data Analysis: - Determine Inhibition Type - Calculate Ki lc_ms_analysis->data_analysis end End data_analysis->end

Workflow for CYP3A4 Inhibition Assay

Conclusion

This compound, the primary metabolite of sertraline, possesses a distinct off-target pharmacological profile that contributes to the overall effects of the parent drug. Its interactions with monoamine transporters, P-glycoprotein, and cytochrome P450 enzymes are of particular clinical relevance, potentially influencing drug efficacy and the likelihood of drug-drug interactions. While its direct effects on other receptors, such as cardiovascular ion channels and endocrine targets, are less characterized, the available evidence suggests that these are important areas for future investigation to fully elucidate the safety profile of sertraline. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and understand the complex pharmacology of this compound.

References

Desmethylsertraline: A Comprehensive Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), also known as norsertraline, is the primary and active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Following administration, sertraline undergoes N-demethylation in the liver to form this compound. While historically considered less significant than its parent compound, a growing body of evidence suggests that this compound possesses a unique pharmacological profile that may contribute to the overall therapeutic effects and potential side effects of sertraline treatment. This technical guide provides an in-depth review of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacokinetics and Metabolism

Sertraline is extensively metabolized in the liver, primarily through N-demethylation to this compound.[1][2] This metabolic process is carried out by several cytochrome P450 (CYP) enzymes, with CYP2B6 playing a major role.[1][2] Other contributing enzymes include CYP2C19, CYP3A4, CYP2C9, and CYP2D6.[2] this compound exhibits a significantly longer elimination half-life (62-104 hours) compared to sertraline (26 hours), leading to its accumulation in the plasma, where its concentrations can be 1 to 3 times higher than the parent drug during chronic treatment.[1][2]

Further metabolism of this compound can occur through deamination to a ketone metabolite, a reaction that can be catalyzed by CYP3A4, CYP2C19, and CYP2E1, as well as monoamine oxidases A and B (MAO-A and MAO-B).[3]

Sertraline Sertraline This compound This compound Sertraline->this compound N-demethylation (CYP2B6, CYP2C19, CYP3A4, etc.) Ketone_Metabolite Ketone_Metabolite This compound->Ketone_Metabolite Deamination (CYP3A4, CYP2C19, CYP2E1, MAO-A/B)

Figure 1: Metabolic pathway of sertraline to this compound.

Biological Activity at Monoamine Transporters

The primary mechanism of action of this compound, like its parent compound, is the inhibition of monoamine reuptake transporters. However, its potency and selectivity differ significantly from sertraline.

Quantitative Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Reference
This compound 76420440[4]
Sertraline 3--[4]

Table 1: Binding Affinities (Ki) of this compound and Sertraline for Monoamine Transporters.

CompoundSERT IC50 (µM)Experimental SystemReference
This compound 0.63Rat brain synaptosomes[2]

Table 2: Inhibitory Concentration (IC50) of this compound for Serotonin Transporter (SERT).

As indicated in the data, this compound is a significantly less potent inhibitor of SERT compared to sertraline, with approximately a 25-fold lower binding affinity.[4] However, it exhibits a more balanced profile as a monoamine reuptake inhibitor, with a roughly 5.5-fold preference for SERT over NET and DAT.[4] This contrasts with sertraline, which is highly selective for SERT.

Experimental Protocols

A common method to determine the binding affinity (Ki) of a compound for the serotonin transporter is through a competitive radioligand binding assay.

Objective: To determine the affinity of this compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter.

  • Membrane preparation from these cells.

  • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-labeled SERT ligand (e.g., fluoxetine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane Prep Prepare cell membranes expressing SERT Incubation Incubate membranes, radioligand, and this compound Membrane Prep->Incubation Reagent Prep Prepare radioligand and This compound solutions Reagent Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Quantification Measure radioactivity with scintillation counter Washing->Quantification Data Analysis Calculate IC50 and Ki values Quantification->Data Analysis

Figure 2: Workflow for a SERT radioligand binding assay.

Interaction with P-Glycoprotein (P-gp)

This compound has been identified as a substrate and an inhibitor of P-glycoprotein (P-gp, also known as ABCB1), an important efflux transporter in the blood-brain barrier. This interaction has implications for the distribution of this compound and other P-gp substrates in the central nervous system.

Experimental Protocols

The calcein-AM assay is a common method to assess the inhibitory potential of a compound on P-gp function.

Objective: To determine if this compound inhibits the efflux activity of P-gp using a fluorescent substrate.

Materials:

  • A cell line overexpressing P-gp (e.g., LLC-PK1-MDR1) and a parental cell line with low P-gp expression (e.g., LLC-PK1).

  • Calcein-AM (a non-fluorescent, cell-permeable P-gp substrate).

  • Test compound: this compound.

  • Positive control: A known P-gp inhibitor (e.g., verapamil).

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound or the positive control in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Calcein-AM Loading: Add calcein-AM to all wells at a final concentration of approximately 0.25-1 µM and incubate for another 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the calcein-AM containing solution and wash the cells with ice-cold assay buffer to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence in the P-gp overexpressing cells treated with this compound is compared to the fluorescence in untreated P-gp overexpressing cells and the parental cells. An increase in fluorescence in the presence of this compound indicates P-gp inhibition. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Interaction with Cytochrome P450 Enzymes

This compound has been reported to be a weaker inhibitor of CYP enzymes compared to sertraline. Specifically, it may inhibit CYP3A4/5 to a lesser extent than its parent compound.[3] However, comprehensive quantitative data on the IC50 or Ki values for this compound's inhibition of various CYP isoforms is limited in the public domain.

Experimental Protocols

This assay is used to determine the potential of a compound to inhibit the activity of specific CYP isoforms.

Objective: To determine the IC50 value of this compound for the inhibition of major human CYP enzymes.

Materials:

Procedure:

  • Incubation Setup: In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in the incubation buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (vehicle-treated) incubations. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable model.

Downstream Signaling of Serotonin Transporter Inhibition

Inhibition of the serotonin transporter by compounds like this compound leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This elevated serotonin then interacts with various presynaptic and postsynaptic serotonin receptors, triggering a cascade of downstream signaling events. The prolonged activation of these receptors is believed to be the basis for the therapeutic effects of SSRIs.

The primary postsynaptic serotonin receptors involved in mediating the antidepressant effects are the 5-HT1A and 5-HT2A receptors. Activation of G-protein coupled 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, activation of 5-HT2A receptors, which are also G-protein coupled, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate the activity of various downstream protein kinases and ion channels, ultimately influencing neuronal excitability and gene expression.[5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_pre Serotonin Serotonin_synapse->SERT Reuptake Receptor_5HT1A 5-HT1A Receptor Serotonin_synapse->Receptor_5HT1A Receptor_5HT2A 5-HT2A Receptor Serotonin_synapse->Receptor_5HT2A AC Adenylyl Cyclase Receptor_5HT1A->AC Inhibits PLC Phospholipase C Receptor_5HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Downstream This compound This compound This compound->SERT Inhibition

Figure 3: Simplified signaling pathway of SERT inhibition.

Conclusion

This compound, the primary metabolite of sertraline, is a biologically active compound with a distinct pharmacological profile. While it is a less potent serotonin reuptake inhibitor than its parent drug, its prolonged half-life and accumulation in the plasma suggest a potential contribution to the overall therapeutic and adverse effects of sertraline. Its more balanced activity at monoamine transporters and its interactions with P-glycoprotein further highlight its unique properties. A thorough understanding of the biological activities of this compound is crucial for a comprehensive evaluation of the clinical pharmacology of sertraline and for the development of future therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the clinical significance of this compound's activity, particularly concerning its long-term effects and its interactions with other drugs and cellular systems.

References

Methodological & Application

Application Note: Quantification of Desmethylsertraline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038), in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Sertraline is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions. It is extensively metabolized in the liver to its principal active metabolite, N-desmethylsertraline. Monitoring the plasma concentrations of both sertraline and this compound is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects due to inter-individual variability in drug metabolism. This document provides a detailed protocol for the accurate and precise quantification of this compound in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, ISTD)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm) or equivalent[1][2]

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • To 200 µL of plasma, add a working solution of the internal standard (this compound-d4).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography
  • Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[1][2]

  • Mobile Phase A: 0.1% Formic acid in water[1][2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.450 mL/min[1][2]

  • Gradient: A gradient elution is used for chromatographic separation.[1][2]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]

  • MRM Transitions:

    • This compound: m/z 292.1 → 159.1[1][2][3]

    • This compound-d4 (ISTD): m/z 296.2 → 279.0[1][2]

  • Gas Temperatures: Optimized as per instrument manufacturer's recommendations.

  • Collision Energy: Optimized for the specific transitions.

Method Validation Summary

The method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the tables below.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound10.0 - 1280≥ 0.9992

Data based on a representative study.[1][2]

Table 2: Accuracy and Precision
Quality ControlConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
LLOQ10.0< 15.0< 15.085.0 - 115.0
QCL30.0< 15.0< 15.085.0 - 115.0
QCM600< 15.0< 15.085.0 - 115.0
QCH1000< 15.0< 15.085.0 - 115.0

LLOQ: Lower Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High. Values represent typical acceptance criteria. Intra- and inter-assay precisions for this compound have been reported to be between 2.2% and 12.2%, with accuracies ranging from 92.0% to 111.7%.[1][2]

Table 3: Recovery
AnalyteExtraction Recovery (%)
This compound> 85

Mean percentage recovery for N-desmethylsertraline has been reported to be 95.7%.[2]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_istd Add Internal Standard (this compound-d4) plasma->add_istd protein_precip Protein Precipitation (600 µL Acetonitrile) add_istd->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection lc_separation Chromatographic Separation (Poroshell EC-C18) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification results Report Results quantification->results

References

Protocol for the Quantitative Analysis of Desmethylsertraline in Brain Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the extraction and quantitative analysis of desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038), in brain tissue. The methodology outlined is based on established principles of bioanalytical method development, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended to serve as a comprehensive guide for researchers in pharmacology, neuroscience, and drug metabolism studies.

The accurate quantification of this compound in brain tissue is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing its potential contribution to the therapeutic effects and side effects of sertraline, and for preclinical and clinical drug development. The protocol covers tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and the specific LC-MS/MS parameters for analysis.

Experimental Protocols

Brain Tissue Homogenization

This procedure describes the preparation of a brain tissue homogenate suitable for the extraction of this compound.

Materials:

  • Brain tissue (fresh or frozen)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel) or a Potter-Elvehjem homogenizer

  • Microcentrifuge tubes

  • Calibrated balance

  • Ice

Procedure:

  • Accurately weigh a portion of the brain tissue (e.g., 100-200 mg) in a pre-chilled microcentrifuge tube.

  • Add a 4-fold volume (v/w) of ice-cold homogenization buffer to the tissue (e.g., 400 µL of buffer for 100 mg of tissue).

  • Add homogenization beads to the tube if using a bead mill homogenizer.

  • Homogenize the tissue using a bead mill (typically 2-3 cycles of 30-60 seconds with cooling on ice in between) or with a Potter-Elvehjem homogenizer (approximately 10-15 strokes).

  • Ensure the sample remains cold throughout the homogenization process to minimize enzymatic degradation.

  • The resulting homogenate can be used directly for the extraction procedure or stored at -80°C.

Solid-Phase Extraction (SPE)

This protocol outlines the extraction and purification of this compound from the brain tissue homogenate using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Brain tissue homogenate

  • Internal Standard (IS) solution (e.g., N-desmethylsertraline-d4)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL)

  • SPE vacuum manifold

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Deionized water

  • Formic acid (FA)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of brain homogenate, add the internal standard (e.g., 10 µL of 100 ng/mL N-desmethylsertraline-d4).

    • Vortex for 30 seconds.

    • Add 600 µL of 4% phosphoric acid in water and vortex to mix.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 292.1 → 159.1[1][2]

    • N-desmethylsertraline-d4 (IS): m/z 296.2 → 279.0[1]

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize typical quantitative parameters for the analysis of this compound. It is important to note that these values are primarily derived from studies in human plasma or blood and should be validated for brain tissue matrices in your laboratory.[1][2][3][4]

Table 1: LC-MS/MS Method Performance Characteristics (from human plasma/blood studies)

ParameterSertralineThis compound
Linearity Range 2.5 - 320 ng/mL10.0 - 1280 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL10.0 ng/mL
Intra-assay Precision (%CV) 2.2 - 12.2 %2.2 - 12.2 %
Inter-assay Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 92.0 - 111.7 %92.0 - 111.7 %
Mean Extraction Recovery 94.2 %95.7 %

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron sertraline Sertraline sert Serotonin Transporter (SERT/SLC6A4) sertraline->sert Inhibits serotonin_synapse Increased Synaptic Serotonin This compound This compound This compound->sert Weakly Inhibits serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake Mediates serotonin_vesicle Serotonin Vesicles serotonin_vesicle->serotonin_synapse Release serotonin_reuptake->serotonin_vesicle Recycling serotonin_receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) serotonin_synapse->serotonin_receptor Activates downstream_signaling Downstream Signaling Cascades serotonin_receptor->downstream_signaling neuronal_response Altered Neuronal Excitability and Gene Expression downstream_signaling->neuronal_response

References

Application Notes and Protocols for the Analysis of Desmethylsertraline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of desmethylsertraline, the primary active metabolite of sertraline (B1200038), in biological matrices, primarily human plasma. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This guide includes comprehensive experimental protocols, data presentation in tabular format for easy comparison of various methods, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is the major pharmacologically active metabolite of sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depressive disorders and anxiety. Monitoring the concentrations of both sertraline and this compound in biological fluids is crucial for understanding the drug's metabolism, assessing patient compliance, and optimizing therapeutic outcomes. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for the simultaneous quantification of these analytes. This document outlines validated HPLC methods suitable for research and clinical applications.

Chromatographic Methods and Validation Parameters

Several HPLC and LC-MS/MS methods have been developed and validated for the determination of this compound in human plasma. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. Below is a summary of different methodologies and their key validation parameters.

HPLC with UV Detection

A liquid chromatographic method with ultraviolet detection provides a cost-effective approach for the analysis of this compound.

Table 1: HPLC-UV Method Parameters and Validation Data

ParameterMethod Details
Chromatographic Column C8 reversed-phase column
Mobile Phase Acetonitrile and 12.3 mM, pH 3.0 phosphate (B84403) buffer with 0.1% triethylamine (B128534) (35:65, v/v)[1][2]
Detection UV
Linearity Range 10-500 ng/mL[1][2]
Precision (R.S.D. %) < 3.9%[1][2]
Accuracy > 90%[1][2]
Extraction Yield > 94% using Solid Phase Extraction (C2 cartridges)[1][2]
Internal Standard Clomipramine[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method, especially for studies requiring low limits of quantification.

Table 2: LC-MS/MS Method Parameters and Validation Data - Method A

ParameterMethod Details
Chromatographic Column Betasil C8 column (100 mm x 2.1 mm, 5 µm)[3]
Mobile Phase Isocratic elution (details not specified in the abstract)
Flow Rate Not specified
Run Time 2.5 minutes[3]
Detection Tandem mass spectrometry (MRM mode, positive ion)[3]
Precursor > Product Ion (m/z) 292.1 > 159.0[3]
Linearity Range 0.5-150 ng/mL[3]
Mean Correlation Coefficient (r) 0.9980[3]
Intra- & Inter-batch Precision (%CV) ≤ 10.4%[3]
Internal Standard Fluoxetine[3]

Table 3: LC-MS/MS Method Parameters and Validation Data - Method B

ParameterMethod Details
Chromatographic Column Poroshell EC-C18 column (3 × 100 mm, 2.7 µm)[4][5]
Mobile Phase Gradient elution with water, 0.1% formic acid, and acetonitrile[4][5]
Flow Rate 0.450 mL/min[4][5]
Detection MS/MS (positive ionization mode)[4][5]
Precursor > Product Ion (m/z) 292.1 > 159.1 (for N-desmethylsertraline)[4][5]
Linearity Range 10.0-1280 ng/mL[4][5]
Correlation Coefficient (r) ≥ 0.9992[4][5]
Intra- & Inter-assay Precision (%CV) 2.2% - 12.2%[4][5]
Accuracy 92.0% - 111.7%[4][5]
Recovery 95.7%[4]
Internal Standard N-desmethylsertraline-d4[4][5]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Sample Preparation Protocols

Protocol 1: Solid Phase Extraction (SPE) for HPLC-UV Analysis [1][2]

  • Condition a C2 SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound and the internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis [3]

  • To 300 µL of human plasma, add the internal standard (Fluoxetine).

  • Perform liquid-liquid extraction using methyl tert-butyl ether.

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

Protocol 3: Protein Precipitation for LC-MS/MS Analysis [4][5]

  • To 200 µL of human plasma, add a precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample at high speed.

  • Collect the supernatant.

  • The supernatant can be directly injected or evaporated and reconstituted.

HPLC and LC-MS/MS Analysis Protocols

Protocol 4: HPLC-UV Analysis

  • Set up the HPLC system with the C8 column and mobile phase as described in Table 1.

  • Equilibrate the column until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis and detect the analytes using a UV detector.

  • Quantify this compound based on the peak area relative to the internal standard.

Protocol 5: LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the appropriate column and mobile phase as detailed in Table 2 or 3.

  • Optimize the mass spectrometer settings for the specific precursor to product ion transitions for this compound and the internal standard.

  • Inject the prepared sample.

  • Perform the chromatographic separation and detection.

  • Quantify this compound using the peak area ratio against the deuterated internal standard.

Visualizations

Experimental Workflows

G cluster_0 Sample Preparation cluster_1 HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE, LLE, or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for this compound Analysis.

HPLC System Components

HPLC_System solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector Detector (UV or MS/MS) column->detector data_system Data Acquisition System detector->data_system

Caption: Core Components of an HPLC System.

Conclusion

The methods presented in this document provide robust and reliable approaches for the quantification of this compound in human plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and specificity. The detailed protocols and validation data serve as a valuable resource for researchers and scientists in the field of pharmacology and drug development, enabling accurate and reproducible measurements of this key sertraline metabolite.

References

Application Note: Quantification of Desmethylsertraline in Human Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylsertraline is the primary and pharmacologically active metabolite of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depressive disorders and anxiety. Monitoring the concentration of both sertraline and this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology.[1][2][3][4] This application note details a robust and validated method for the sensitive and specific determination of this compound in human whole blood using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction and derivatization.

Principle of the Method

This method involves the extraction of this compound and an internal standard from whole blood using solid-phase extraction (SPE). The extracted analytes are then derivatized to enhance their volatility and thermal stability for gas chromatography. The derivatized compounds are subsequently separated and identified by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of sertraline and this compound in whole blood.[1][2][3]

  • Materials:

    • Whole blood samples

    • Internal Standard (e.g., Protriptyline)

    • Phosphate (B84403) buffer (pH 7.4)

    • Solid-Phase Extraction (SPE) columns (e.g., H-clinoptilolite, 0.6 g)[5]

    • 0.1 M HCl in methanol (B129727)

    • Deionized water

    • Methanol-water mixture (1:1, v/v)

    • Nitrogen gas supply

  • Procedure:

    • Spike 2 mL of the human whole blood sample with the internal standard.[5]

    • Add 2 mL of phosphate buffer (pH 7.4) to the blood sample.[5]

    • Vortex the mixture for 5 minutes.[5]

    • Sonicate the sample for 15 minutes at 20°C.[5]

    • Condition the SPE column by washing with 1 mL of 0.1 M HCl in methanol followed by 1 mL of deionized water.[5]

    • Load the entire pre-treated blood sample onto the conditioned SPE column.[5]

    • Wash the column with 4 mL of phosphate buffer (pH 7.4), followed by 3 mL of deionized water, and then a methanol-water mixture (1:1, v/v).[5]

    • Dry the sorbent material under a stream of nitrogen.[5]

    • Elute the analytes from the column. Note: The specific elution solvent was not detailed in the provided search results, but a common approach would be to use an organic solvent or a mixture like dichloromethane/isopropanol/ammonium hydroxide.

2. Derivatization

  • Materials:

    • Heptafluorobutyric anhydride (B1165640) (HFBA)[1][2]

    • Dried sample extract from SPE

    • Heating block or water bath

  • Procedure:

    • To the dried eluate from the SPE step, add the derivatizing agent, heptafluorobutyric anhydride (HFBA).

    • The specific volume of HFBA and reaction conditions (temperature and time) need to be optimized but a typical procedure involves heating the mixture to ensure complete derivatization.

3. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column (e.g., DB-5MS fused silica (B1680970) capillary column).[6]

  • GC-MS Parameters (based on typical methods for similar analytes):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[6]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: Increase to 200°C at 20°C/min.

      • Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated GC-MS method for the analysis of this compound in whole blood.[1][2][3]

ParameterThis compound
Limit of Detection (LOD) 0.30 µg/L[1][2][3]
Limit of Quantification (LOQ) 1.00 µg/L[1][2][3]
Linearity Range 1.00 - 500.0 µg/L[1][2][3]
Correlation Coefficient (R²) > 0.991[1][2][3]
Extraction Efficiency 84.9% (± 8.2%) to 107.7% (± 4.4%)[1][2][3]
Precision (RSD%) 4.7% - 7.2%[1][2][3]
Accuracy (% Bias) -6.33% to 2.88%[1][2][3]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Whole Blood Sample (2 mL) Spike Spike with Internal Standard Sample->Spike Buffer Add Phosphate Buffer (pH 7.4) Spike->Buffer Vortex Vortex (5 min) Buffer->Vortex Sonicate Sonicate (15 min, 20°C) Vortex->Sonicate Load Load Sample Sonicate->Load Condition Condition SPE Column Condition->Load Wash Wash Column Load->Wash Dry Dry Sorbent (Nitrogen) Wash->Dry Elute Elute Analytes Dry->Elute Derivatize Derivatization with HFBA Elute->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for this compound Analysis by GC-MS.

References

Application Notes and Protocols for Measuring Desmethylsertraline Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylsertraline (DMS), also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] It is formed in the liver through N-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2B6, with contributions from other CYPs.[1][2] While pharmacologically active, this compound is substantially less potent than its parent compound, sertraline, as an inhibitor of the serotonin transporter (SERT).[3][4][5] Its potency is estimated to be 10- to 50-fold weaker than sertraline.[1][3][5] Despite its reduced potency, this compound circulates at higher concentrations in the plasma than sertraline and has a significantly longer half-life (56–120 hours), suggesting it may contribute to the overall therapeutic and pharmacological profile of sertraline during chronic treatment.[1][6]

These application notes provide detailed protocols for cell-based assays to characterize the primary and secondary pharmacological activities of this compound, focusing on its interaction with the serotonin transporter (SERT) and the P-glycoprotein (P-gp) efflux pump. A general cytotoxicity protocol is also included to assess its effects on cell viability.

Application Note 1: Serotonin Transporter (SERT) Inhibition Assay

This note describes a cell-based assay to quantify the inhibitory activity of this compound on the human serotonin transporter (hSERT). The primary mechanism of action for this compound is the blockade of serotonin reuptake via SERT.[7] This can be measured by assessing the compound's ability to inhibit the uptake of a labeled substrate in cells expressing the transporter.

Signaling Pathway: SERT Inhibition

G cluster_0 Presynaptic Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT (SLC6A4) Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptors Serotonin_synapse->Receptor Binding & Activation DMS This compound DMS->SERT Inhibition

Caption: this compound blocks serotonin reuptake by inhibiting SERT.

Quantitative Data: SERT Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50).

CompoundTargetAssay SystemIC50 (μM)Reference
This compoundSERTRat brain synaptosomes0.63[1]
SertralineSERTNot specified (in vitro)~0.03-0.06[1][3][5]

Experimental Workflow: Fluorescent Substrate Uptake Assay

G A 1. Cell Plating Seed hSERT-expressing cells (e.g., HEK293-hSERT) in 96/384-well plates. B 2. Compound Incubation Add serial dilutions of This compound and controls to wells. Incubate. A->B C 3. Substrate Addition Add fluorescent substrate (e.g., ASP+, APP+) and masking dye. B->C D 4. Kinetic Reading Measure intracellular fluorescence in real-time using a bottom-read plate reader. C->D E 5. Data Analysis Calculate rate of uptake. Plot dose-response curve and determine IC50 value. D->E

Caption: Workflow for a fluorescent neurotransmitter uptake assay.

Protocol: hSERT Inhibition Assay Using a Fluorescent Substrate

This protocol is adapted from commercially available neurotransmitter transporter uptake assay kits and is suitable for high-throughput screening.[8][9][10]

I. Materials

  • Cells: HEK293 cells stably expressing hSERT (HEK-hSERT). Alternatively, JAR cells, which endogenously express SERT, can be used.[11]

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (dialyzed FBS recommended), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 96- or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or equivalent.

  • Test Compound: this compound hydrochloride.

  • Control Inhibitor: Sertraline or another known potent SSRI (e.g., paroxetine).

  • Fluorescent Substrate Kit: Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye). Fluorescent substrates like ASP+ or APP+ are often used.[12][13][14][15]

II. Procedure

  • Cell Plating:

    • The day before the assay, seed HEK-hSERT cells into Poly-D-Lysine coated microplates.

    • For 96-well plates, seed 40,000–60,000 cells per well.

    • For 384-well plates, seed 12,500–20,000 cells per well.[8]

    • Incubate overnight at 37°C, 5% CO2, to allow for the formation of a confluent monolayer.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤0.5%.

    • Prepare solutions for positive control (e.g., 10 µM sertraline) and vehicle control (assay buffer with equivalent DMSO concentration).

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cell monolayer once with pre-warmed assay buffer.

    • Add the diluted this compound, positive control, and vehicle control solutions to the respective wells.

    • Incubate the plate at 37°C for 10-30 minutes.

  • Substrate Uptake and Measurement:

    • Prepare the fluorescent substrate working solution in assay buffer according to the manufacturer's instructions. This solution typically contains a masking dye to quench extracellular fluorescence.[8]

    • Add the substrate solution to all wells.

    • Immediately place the plate into a bottom-reading fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 20-30 minutes (e.g., one reading per minute). Alternatively, for an endpoint assay, incubate for 30 minutes at 37°C and then read the plate.[9]

III. Data Analysis

  • Calculate the rate of substrate uptake (slope of the linear portion of the kinetic curve) for each well.

  • Normalize the data: Set the average rate of the vehicle control as 100% activity and the average rate of the positive control (saturating inhibitor concentration) as 0% activity.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Note 2: P-glycoprotein (ABCB1) Interaction Assay

This compound, along with its parent compound sertraline, has been shown to have a high affinity for P-glycoprotein (P-gp, ABCB1), an important efflux transporter in the blood-brain barrier.[16][17] This interaction can be assessed by measuring the drug's ability to stimulate the ATPase activity of P-gp in isolated membranes, as P-gp-mediated transport is an ATP-dependent process.

Quantitative Data: P-gp ATPase Activity

Kinetic parameters describe the interaction of this compound with P-gp. A lower Km indicates higher affinity, and Vmax/Km represents the catalytic efficiency.

CompoundTargetKm (μM)Vmax (nmol/min/mg)Vmax/Km (min⁻¹ x 10⁻³)Reference
This compoundP-gp4.66.51.4[16]
SertralineP-gp3.75.91.6[16]
Verapamil (B1683045) (Control)P-gp3.25.51.7[16]

Experimental Workflow: P-gp ATPase Assay

G A 1. Reagent Preparation Prepare assay buffer, MgATP, and serial dilutions of This compound. B 2. Reaction Setup Combine P-gp membranes, compound dilutions, and controls (Verapamil, Vanadate) in a 96-well plate. A->B C 3. Initiate Reaction Add MgATP to all wells to start the reaction. Incubate at 37°C. B->C D 4. Stop Reaction & Detect Pi Stop the reaction and add a detection reagent that reacts with inorganic phosphate (B84403) (Pi) to produce a colored product. C->D E 5. Data Analysis Measure absorbance. Subtract background (Vanadate) and plot ATPase activity vs. concentration to determine Km and Vmax. D->E

Caption: Workflow for measuring P-gp mediated ATP hydrolysis.

Protocol: P-gp ATPase Activity Assay

This protocol is based on measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp.[16]

I. Materials

  • P-gp Membranes: Commercially available prepared membranes from insect or mammalian cells overexpressing human P-gp (ABCB1).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EGTA, DTT, and protease inhibitors.

  • Test Compound: this compound.

  • Positive Control: Verapamil (known P-gp substrate).

  • Negative Control: Sodium orthovanadate (a P-gp ATPase inhibitor, used to determine basal, non-P-gp ATPase activity).

  • Substrate: Magnesium-ATP (MgATP).

  • Phosphate Detection Reagent: A reagent that detects inorganic phosphate, such as a solution containing ammonium (B1175870) molybdate (B1676688) and ascorbic acid.

  • Assay Plates: 96-well clear microplates.

II. Procedure

  • Compound Preparation:

    • Prepare serial dilutions of this compound and verapamil in the assay buffer.

    • Prepare a solution of sodium orthovanadate (e.g., 1 mM) for the background control wells.

  • Assay Setup:

    • Thaw the P-gp membranes on ice. Dilute them in ice-cold assay buffer to the recommended concentration.

    • In a 96-well plate, add the diluted test compounds, controls, and assay buffer.

    • Add the diluted P-gp membranes to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a pre-warmed solution of MgATP to all wells.

    • Incubate the plate at 37°C for 20-40 minutes (the incubation time should be within the linear range of the reaction).

  • Phosphate Detection:

    • Stop the reaction by adding the phosphate detection reagent. This reagent is often acidic and will terminate the enzymatic activity.

    • Incubate the plate at room temperature for 20-30 minutes to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-800 nm, depending on the detection reagent) using a microplate reader.

III. Data Analysis

  • Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi produced.

  • For each this compound concentration, calculate the P-gp-specific ATPase activity by subtracting the activity measured in the presence of sodium orthovanadate (basal activity) from the total activity measured.

  • Plot the P-gp-specific ATPase activity (nmol Pi/min/mg protein) against the this compound concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).

Application Note 3: Cell Viability and Cytotoxicity Assay

It is crucial to assess whether the observed activity of a compound is due to its specific pharmacological action or a general cytotoxic effect.[18] Cell viability assays are used to determine the overall health of cells and measure the number of living cells in a sample following exposure to a test compound.[19][20]

Experimental Workflow: Resazurin-Based Viability Assay

G A 1. Cell Plating Seed cells (e.g., HEK293, HepG2) in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of this compound for a defined period (e.g., 24-72 hours). A->B C 3. Reagent Addition Add Resazurin (B115843) (a blue, non-fluorescent dye) to all wells. B->C D 4. Incubation & Conversion Incubate for 1-4 hours. Metabolically active cells reduce Resazurin to the pink, highly fluorescent Resorufin. C->D E 5. Measurement & Analysis Measure fluorescence (Ex/Em ~560/590 nm). Calculate percent viability relative to vehicle-treated cells. D->E

Caption: Workflow for a resazurin-based cell viability assay.

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

This protocol describes a simple and sensitive colorimetric/fluorometric assay to measure cell viability based on the metabolic reduction of resazurin.[20]

I. Materials

  • Cells: Any adherent cell line relevant to the study (e.g., HEK293, HepG2, or a neuronal cell line).

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Plates: 96-well clear or black microplates.

  • Test Compound: this compound.

  • Control: Vehicle (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Assay Reagent: Resazurin sodium salt solution (or a commercial kit like AlamarBlue).

II. Procedure

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound, vehicle control, or positive control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add resazurin reagent to each well (typically 10% of the well volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and density.

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm with a reference wavelength of 600 nm) using a microplate reader.

III. Data Analysis

  • Subtract the average background reading (from wells with medium and resazurin but no cells) from all other readings.

  • Calculate the percent viability for each concentration using the following formula:

    • % Viability = (Reading of Treated Cells / Average Reading of Vehicle Control Cells) * 100

  • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%) if applicable.

References

Application Note & Protocol: Radioligand Binding Assay for Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (Norsertraline) is the primary active metabolite of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders.[1] Formed by hepatic N-demethylation, this compound circulates at higher plasma concentrations than its parent compound and possesses a longer half-life, contributing to the overall therapeutic effect of sertraline.[1][2] Like sertraline, this compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.[1][3] It is significantly less potent than sertraline at SERT but exhibits a more balanced profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter (SERT). This assay is a fundamental tool for characterizing the pharmacological profile of this and similar compounds.

Principle of the Assay

The radioligand binding assay is a highly sensitive and specific in vitro technique used to quantify the interaction between a ligand (e.g., this compound) and its target receptor (SERT).[4] This protocol describes a competitive binding assay, which measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is specifically bound to the transporter. The assay determines the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the target.

Binding Affinity of this compound

The following table summarizes the binding affinities (Ki) of this compound for the primary monoamine transporters.

TransporterKi (nM)
Serotonin Transporter (SERT)76[3]
Norepinephrine Transporter (NET)420[3]
Dopamine Transporter (DAT)440[3]

Experimental Protocol: Competitive SERT Binding Assay

This protocol is designed for a 96-well plate format using a filtration-based method to separate bound from free radioligand.

I. Materials and Reagents
  • SERT Source: Cell membranes prepared from a stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand. The concentration should be at or near its Kd for SERT.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent SERT inhibitor, such as Fluoxetine or Imipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

  • 96-well Assay Plates: Standard, round-bottom.

  • 96-well Filter Plates: Glass fiber (GF/C) filters, pre-treated with 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid compatible with your filter plates.

  • Equipment:

    • Pipettes and multichannel pipettes

    • Plate shaker/agitator

    • 96-well cell harvester (vacuum manifold)

    • Microplate scintillation counter (e.g., MicroBeta or TopCount)

II. Membrane Preparation
  • Thaw the frozen cell pellet (e.g., HEK293-hSERT cells) on ice.

  • Resuspend the cells in 20 volumes of ice-cold Assay Buffer.

  • Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.

  • Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension step (membrane wash).

  • After the final centrifugation, resuspend the pellet in a known volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Dilute the membrane preparation in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well, to be optimized).

III. Assay Procedure

The final assay volume is 250 µL per well. Prepare all solutions and dilutions prior to starting.

  • Prepare this compound Dilutions: Create a serial dilution series of this compound in Assay Buffer. A typical range would be 10 concentrations from 0.1 nM to 10 µM.

  • Set up the Assay Plate: Add reagents to the 96-well assay plate in the following order. It is recommended to perform all measurements in triplicate.

    • Total Binding (TB): 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of the high-concentration SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Competitive Binding: 50 µL of each this compound dilution.

  • Add Radioligand: Add 50 µL of the [³H]-Citalopram working solution to every well.

  • Add Membranes: Add 150 µL of the diluted membrane preparation to every well to initiate the binding reaction.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle, continuous agitation.[5]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked 96-well filter plate using a cell harvester.[5]

  • Washing: Immediately wash the filters four times with 300 µL of ice-cold Wash Buffer per well to remove unbound radioligand.

  • Drying: Dry the filter plate completely, typically for 30-60 minutes at 50°C.[5]

  • Counting: Add scintillation cocktail to each well according to the manufacturer's instructions, seal the plate, and allow it to equilibrate in the dark. Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding (SB):

    • Average the CPM values for the triplicate wells.

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB)

  • Generate Competition Curve:

    • Calculate the percentage of specific binding for each concentration of this compound: % Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

    • Plot the % Binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for SERT.

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare Reagents (Membranes, Radioligand, Compound) B Add Reagents to 96-Well Plate (Compound, Radioligand, Membranes) A->B C Incubate Plate (60-90 min at RT with agitation) B->C D Terminate & Filter (Vacuum filtration over GF/C plate) C->D E Wash Filters (4x with ice-cold buffer) D->E F Dry Filter Plate E->F G Add Scintillation Cocktail F->G H Count Radioactivity (CPM) (Microplate Scintillation Counter) G->H I Data Analysis (Calculate IC50 and Ki) H->I

Caption: Workflow for the SERT radioligand binding assay.

G cluster_pre cluster_post presynaptic Presynaptic Neuron synapse Synaptic Cleft postsynaptic Postsynaptic Neuron sert SERT sert->presynaptic serotonin Serotonin (5-HT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding desmethyl This compound desmethyl->sert Inhibition

Caption: Inhibition of serotonin reuptake by this compound.

References

Application Notes and Protocols for Studying Desmethylsertraline Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), has traditionally been considered less potent in its serotonergic activity compared to its parent compound.[1][2][3] However, emerging research suggests that DMS may play a significant role in the overall pharmacological profile of sertraline, including potential contributions to both therapeutic and adverse effects.[4][5] Notably, studies utilizing zebrafish models have implicated DMS in developmental toxicity, particularly concerning cardiovascular and neurodevelopmental pathways.[1][6] This document provides detailed application notes and protocols for utilizing animal models to investigate the multifaceted effects of this compound.

Animal Models for this compound Research

The choice of animal model is critical for elucidating the specific effects of this compound. Both rodent and zebrafish models offer unique advantages for studying its behavioral, neurochemical, and developmental impacts.

  • Rodent Models (Rats and Mice): These models are well-established for assessing antidepressant and anxiolytic-like effects, as well as for detailed neurochemical and pharmacokinetic analyses. While direct administration studies with DMS are limited, protocols for similar compounds can be adapted. One study noted that repeated sertraline administration in rats led to a significant accumulation of DMS in the brain, suggesting a potential role in the inhibition of catecholamine transporters.[4]

  • Zebrafish (Danio rerio): The zebrafish model, particularly in its larval stages, is a powerful tool for high-throughput screening of developmental toxicity and behavioral phenotyping.[1][7][8] Its genetic tractability and optical transparency allow for detailed imaging and molecular analysis. A key study demonstrated that DMS, at physiologically relevant concentrations, induced hypo-locomotion and proteomic changes indicative of cardiovascular and neurodevelopmental risks in zebrafish larvae.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSertralineThis compoundAnimal ModelReference
Serotonin Transporter (SERT) Ki (nM) 376In vitro[2]
Norepinephrine Transporter (NET) Ki (nM) 420420In vitro[2]
Dopamine Transporter (DAT) Ki (nM) 25440In vitro[2]
Effect on Extracellular 5-HT in Rat Striatum Dose-dependent increaseNo effectRat[3]

Table 2: Behavioral and Molecular Effects of this compound in Zebrafish Larvae

EndpointControlThis compound (20 ng/mL)Fold Changep-valueReference
Total Locomotor Activity (distance traveled) Not specifiedSignificantly reduced-<0.05[1]
SERT Protein Expression Not specifiedSignificantly decreased-<0.05[1]
DDX39A Protein Expression Not specifiedDownregulated-Not specified[1]
CLUH Protein Expression Not specifiedDownregulated-Not specified[1]
HSPB1 Protein Expression Not specifiedDownregulated-Not specified[1]
MYL2 Protein Expression Not specifiedDownregulated-Not specified[1]
MATN1 Protein Expression Not specifiedDownregulated-Not specified[1]
PHB1 Protein Expression Not specifiedDownregulated-Not specified[1]
RPL30 Protein Expression Not specifiedDownregulated-Not specified[1]
DRAP1 Protein Expression Not specifiedDownregulated-Not specified[1]
DHRS11 Protein Expression Not specifiedDownregulated-Not specified[1]

Experimental Protocols

Rodent Models

This protocol is adapted from standard FST procedures and is proposed for evaluating the potential antidepressant-like effects of DMS in mice or rats.[9]

Materials:

  • This compound HCl

  • Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

  • Cylindrical glass tank (40 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1): Place each animal individually into the swim tank filled with 15 cm of water for a 15-minute pre-swim session. This initial exposure helps to induce a stable baseline of immobility for the test session.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at appropriate time points before the test session (e.g., 60, 30, and 5 minutes prior to testing). Dose selection should be based on preliminary dose-response studies.

  • Test Session (Day 2): Place the animal back into the swim tank for a 6-minute test session. Record the entire session using a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

This protocol provides a framework for measuring extracellular neurotransmitter levels in the rodent brain following DMS administration.[3]

Materials:

  • This compound HCl

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Allow for a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 2 hours.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, norepinephrine, serotonin, and their metabolites) using HPLC-ECD.

Zebrafish Model

This protocol is based on a study investigating the developmental effects of DMS.[1][7][8]

Materials:

  • This compound HCl

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fertilized zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • Multi-well plates

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the embryo medium should not exceed 0.1%.

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them to ensure developmental synchrony.

  • Exposure: At approximately 4 hours post-fertilization (hpf), place the embryos into the wells of a multi-well plate containing embryo medium with the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Medium Renewal: Renew the exposure solutions daily to maintain the desired drug concentration.

  • Endpoint Analysis: Conduct behavioral and molecular analyses at the desired developmental stage (e.g., 5-7 days post-fertilization).

This protocol assesses changes in locomotor activity following DMS exposure.[1]

Materials:

  • Zebrafish larvae previously exposed to DMS (Protocol 3)

  • Multi-well plates

  • Automated video tracking system (e.g., ZebraBox)

Procedure:

  • Acclimation: Place individual larvae in the wells of a new multi-well plate containing fresh exposure medium and allow them to acclimate for a defined period (e.g., 30 minutes).

  • Recording: Record the movement of the larvae using an automated video tracking system for a specified duration (e.g., 30 minutes). The recording period can include alternating light and dark phases to assess photomotor responses.

  • Data Analysis: Analyze the tracking data to quantify various locomotor parameters, including total distance moved, velocity, and time spent active.

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Rodent_Models cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis FST Forced Swim Test EPM Elevated Plus Maze Microdialysis In Vivo Microdialysis HPLC HPLC Analysis Microdialysis->HPLC DMS_Admin DMS Administration (i.p., p.o.) Rodent Rodent Model (Rat or Mouse) DMS_Admin->Rodent Rodent->FST Rodent->EPM Rodent->Microdialysis

Experimental_Workflow_Zebrafish_Model cluster_exposure Developmental Exposure cluster_analysis Endpoint Analysis Embryo_Exposure Embryo Exposure (4 hpf onwards) Locomotor Locomotor Activity Assay Embryo_Exposure->Locomotor Proteomics Quantitative Proteomics Embryo_Exposure->Proteomics DMS_Exposure DMS in Embryo Medium Zebrafish_Embryo Zebrafish Embryo DMS_Exposure->Zebrafish_Embryo Zebrafish_Embryo->Embryo_Exposure

Signaling_Pathways cluster_monoamine Monoamine Systems cluster_developmental Developmental Pathways (from Zebrafish Proteomics) DMS This compound SERT Serotonin Transporter (Weak Inhibition) DMS->SERT [2] Catecholamine_T Catecholamine Transporters (Potential Inhibition) DMS->Catecholamine_T [4] Cardiovascular Cardiovascular Development (e.g., MYL2) DMS->Cardiovascular [1] Neurodevelopment Neurodevelopment (e.g., RPL30, DDX39A) DMS->Neurodevelopment [1] Steroid_Biosynthesis Steroid Hormone Biosynthesis (e.g., DHRS11) DMS->Steroid_Biosynthesis [1]

Conclusion

The study of this compound is an evolving area of research with important implications for understanding the complete pharmacological profile of sertraline. The protocols and data presented here provide a comprehensive resource for researchers to design and execute robust preclinical studies. The zebrafish model, in particular, offers a valuable platform for investigating the potential developmental effects of DMS, while rodent models remain the standard for detailed behavioral and neurochemical characterization. Future research should focus on direct administration studies of DMS in rodent models to corroborate and expand upon the findings from zebrafish studies, ultimately leading to a more complete understanding of its role in both therapeutic efficacy and potential toxicity.

References

In Vivo Microdialysis for Desmethylsertraline Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation to its primary active metabolite, desmethylsertraline.[1] While this compound is less potent at the serotonin transporter, its accumulation in the brain and prolonged half-life suggest it may contribute to the overall therapeutic and side-effect profile of sertraline.[2][3] In vivo microdialysis is a powerful technique for measuring unbound concentrations of drugs and their metabolites in the extracellular fluid (ECF) of specific brain regions, providing crucial pharmacokinetic and pharmacodynamic data.[4][5] These application notes provide a comprehensive overview and detailed protocols for the measurement of this compound in the brain using in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to in vivo microdialysis for sertraline and this compound. It is important to note that while methods for detecting this compound in various matrices exist, specific quantitative data for its concentration in brain extracellular fluid via microdialysis is not extensively reported in the literature. The provided analytical parameters are based on methods developed for plasma and would require validation for microdialysate samples.

Table 1: In Vivo Microdialysis Experimental Parameters

ParameterSpecificationNotes
Animal Model Male Sprague-Dawley rats250 - 350 g
Anesthesia for Surgery Isoflurane (B1672236) or Ketamine/Xylazine mixture
Stereotaxic Coordinates Dependent on target brain region (e.g., Prefrontal Cortex, Striatum, Hippocampus)Coordinates must be verified with a reliable rat brain atlas.
Guide Cannula Commercially available (e.g., CMA 12) or custom-made
Microdialysis Probe 2-4 mm membrane length, 20 kDa molecular weight cut-off
Perfusion Fluid (aCSF) See Table 2 for compositionFilter-sterilized
Perfusion Flow Rate 1.0 - 2.0 µL/min
Equilibration Period 60 - 120 minutesTo establish a stable baseline.
Sample Collection Interval 20 - 30 minutes
Sertraline Administration Intraperitoneal (i.p.) or subcutaneous (s.c.) injectionDose-response studies are recommended.

Table 2: Artificial Cerebrospinal Fluid (aCSF) Composition

ComponentConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85

Note: The aCSF solution should be prepared with high-purity water, filter-sterilized (0.22 µm filter), and pH adjusted to 7.4.

Table 3: Example LC-MS/MS Parameters for Sertraline and this compound Quantification

ParameterSpecification
Analytical Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Transition (Sertraline) m/z 306.1 → 159.1
Mass Transition (this compound) m/z 292.1 → 159.1
Internal Standard Sertraline-d3, this compound-d4

Note: These parameters are a starting point and will require optimization for the specific LC-MS/MS system being used.

Experimental Protocols

I. Surgical Implantation of the Guide Cannula
  • Anesthesia and Stereotaxic Placement: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture and place it in a stereotaxic frame. Ensure the head is level.

  • Surgical Preparation: Shave the scalp, and clean the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the target brain region based on coordinates from a rat brain atlas.

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel screws.

  • Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber to allow for habituation for at least 60 minutes.

  • Probe Insertion: Gently remove the dummy cannula from the guide cannula and insert the microdialysis probe.

  • Perfusion: Connect the inlet tubing of the probe to a microsyringe pump and the outlet to a collection vial. Begin perfusing the probe with aCSF at a flow rate of 1.0-2.0 µL/min.

  • Equilibration: Allow the system to equilibrate for 60-120 minutes to achieve a stable baseline. Discard the dialysate collected during this period.

  • Baseline Sample Collection: Collect at least three to four baseline samples (e.g., every 20-30 minutes).

  • Drug Administration: Administer sertraline via the desired route (e.g., i.p. or s.c.).

  • Post-administration Sample Collection: Continue collecting dialysate samples at the specified intervals for the desired duration of the experiment.

  • Sample Storage: Immediately freeze the collected samples at -80°C until analysis.

III. Sample Analysis by LC-MS/MS
  • Sample Preparation: Thaw the microdialysate samples and add an internal standard solution (containing deuterated sertraline and this compound).

  • Chromatographic Separation: Inject the sample onto the LC-MS/MS system. Separate the analytes using a C18 column with a gradient elution of mobile phases A and B.

  • Mass Spectrometric Detection: Detect and quantify sertraline and this compound using a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specified mass transitions.

  • Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amount of sertraline and this compound in the microdialysate samples.

Visualizations

Sertraline Metabolism to this compound

Sertraline_Metabolism Sertraline Sertraline This compound This compound Sertraline->this compound N-demethylation CYP_enzymes CYP2B6, CYP2C19, CYP3A4, CYP2C9, CYP2D6 CYP_enzymes->Sertraline

Caption: Metabolic pathway of sertraline to this compound.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Post-operative Recovery (48-72 hours) Surgery->Recovery Habituation Animal Habituation Recovery->Habituation Probe_Insertion Microdialysis Probe Insertion Habituation->Probe_Insertion Perfusion aCSF Perfusion & Equilibration Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Sertraline Administration Baseline->Drug_Admin Post_Drug_Collection Post-administration Sample Collection Drug_Admin->Post_Drug_Collection Sample_Storage Sample Storage at -80°C Post_Drug_Collection->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification

Caption: Workflow for in vivo microdialysis of this compound.

References

Application Notes and Protocols for Desmethylsertraline Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS) is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] While DMS is less potent than sertraline as a serotonin reuptake inhibitor, it exhibits a more balanced profile as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Understanding the behavioral pharmacology of this compound is crucial for a comprehensive assessment of sertraline's overall clinical effects and for the development of novel antidepressants. These application notes provide detailed protocols for key behavioral assays in rodents to characterize the antidepressant-like, anxiolytic-like, and general locomotor effects of this compound.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the inhibition of monoamine reuptake.[1] Its potency at the serotonin transporter (SERT) is significantly lower than that of its parent compound, sertraline.[1][2] However, its activity extends to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), making it a more broadly acting monoamine reuptake inhibitor.[1]

Table 1: Comparative in vitro Monoamine Transporter Inhibition (Ki, nM)

CompoundSerotonin (5-HT) Transporter (SERT)Norepinephrine (NE) Transporter (NET)Dopamine (DA) Transporter (DAT)Reference(s)
Sertraline3--[1]
This compound76420440[1]

Note: Lower Ki values indicate higher binding affinity.

Behavioral Assays for Preclinical Evaluation

A battery of behavioral tests is essential to comprehensively evaluate the psychoactive properties of this compound in rodent models. The following protocols are recommended for assessing antidepressant-like, anxiolytic-like, and locomotor effects.

Antidepressant-Like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds.[3][4] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, and antidepressant treatment can reduce the duration of this immobility.[5][6]

Materials:

  • Transparent cylindrical containers (20 cm diameter, 30 cm height)[3]

  • Water maintained at 23-25°C[7]

  • Video recording equipment

  • Animal holding cages with warming pads or heat lamps

  • Towels for drying animals

  • This compound solution and vehicle control

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment.[5]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[3]

    • Gently place each mouse into its respective cylinder.[7]

    • Record the session for a total of 6 minutes.[7]

  • Post-Test:

    • Carefully remove the mice from the water.

    • Thoroughly dry each animal with a towel and place it in a clean, dry cage under a warming lamp to prevent hypothermia.[6]

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute test session.[7]

    • The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.[8]

    • Increased swimming and climbing behaviors can also be scored as indicators of active coping strategies.[9]

Table 2: Expected Outcomes in the Forced Swim Test with Antidepressants

Treatment GroupImmobility TimeSwimming TimeClimbing TimeInterpretation
Vehicle ControlHighLowLowDepressive-like behavior
This compoundDecreasedIncreased/No ChangeIncreased/No ChangeAntidepressant-like effect
Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11] The test is based on the natural aversion of rodents to open and elevated spaces.[11] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[12]

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)[13]

  • Video recording and tracking software[14]

  • This compound solution and vehicle control

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to testing.[11] The room should be dimly lit.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Test Session:

    • Place the mouse in the center of the maze, facing an open arm.[15]

    • Allow the mouse to freely explore the maze for 5 minutes.[14]

    • Record the session using a video camera mounted above the maze.[11]

  • Post-Test: Return the mouse to its home cage.

  • Data Analysis:

    • Using tracking software, quantify the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.[14]

Table 3: Expected Outcomes in the Elevated Plus Maze with Anxiolytics

Treatment Group% Time in Open Arms% Open Arm EntriesTotal Distance TraveledInterpretation
Vehicle ControlLowLowNormalAnxigenic-like state
This compoundIncreasedIncreasedNo significant changeAnxiolytic-like effect
General Activity: Locomotor Activity Test

The Locomotor Activity Test is used to assess general exploratory behavior and to rule out potential confounding effects of a compound on motor function in other behavioral tests.[16] A significant increase or decrease in locomotor activity could influence performance in the FST and EPM.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system[8]

  • This compound solution and vehicle control

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Test Session:

    • Place the mouse in the center of the open field arena.

    • Record locomotor activity for a specified duration (e.g., 30-60 minutes).

  • Post-Test: Return the mouse to its home cage.

  • Data Analysis:

    • Quantify the following parameters:

      • Total distance traveled

      • Horizontal activity (ambulation)

      • Vertical activity (rearing)

      • Time spent in the center versus the periphery of the arena (can also be an index of anxiety)

Table 4: Potential Outcomes in the Locomotor Activity Test

Treatment GroupTotal Distance TraveledInterpretation
Vehicle ControlBaseline activityNormal locomotor function
This compoundIncreasedStimulant effect
This compoundDecreasedSedative effect
This compoundNo significant changeNo effect on general locomotion

Signaling Pathways and Experimental Workflows

Desmethylsertraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound SERT SERT This compound->SERT Inhibition NET NET This compound->NET Inhibition DAT DAT This compound->DAT Inhibition 5-HT_vesicle 5-HT SERT->5-HT_vesicle Reuptake NE_vesicle NE NET->NE_vesicle Reuptake DA_vesicle DA DAT->DA_vesicle Reuptake 5-HT 5-HT 5-HT_vesicle->5-HT Release NE NE NE_vesicle->NE Release DA DA DA_vesicle->DA Release Behavioral_Testing_Workflow Start Start Animal_Acclimation Animal Acclimation (>=60 min) Start->Animal_Acclimation Drug_Administration This compound or Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Test Select Behavioral Test Drug_Administration->Behavioral_Test FST Forced Swim Test (6 min) Behavioral_Test->FST Antidepressant EPM Elevated Plus Maze (5 min) Behavioral_Test->EPM Anxiolytic Locomotor Locomotor Activity Test (30-60 min) Behavioral_Test->Locomotor General Activity Data_Collection Video Recording and Data Collection FST->Data_Collection EPM->Data_Collection Locomotor->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Statistical Analysis of Desmethylsertraline Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental data analysis for Desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038). This document includes a summary of quantitative data, detailed experimental protocols for its quantification, and visualizations of its metabolic and signaling pathways.

Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound, as well as the validation parameters for its analytical quantification.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueReference
Elimination Half-Life 62 - 104 hours[1][1]
56 - 120 hours[1][2][1][2]
~65 hours[1][1]
Plasma Concentration Relative to Sertraline 1 to 3 times higher than sertraline at steady state[1][1]
Time to Peak Plasma Concentration (Tmax) 8 - 10 hours following administration of sertraline[2][3][2][3]
Plasma Protein Binding ~98%[1][1]
Apparent Volume of Distribution ~20 L/kg[1][1]
Relative Infant Dose (in breast milk) 0.4% to 2.2%[1][1]
Table 2: Pharmacodynamic Properties of this compound
TargetActivityPotency Relative to SertralineReference
Serotonin (B10506) Transporter (SERT) Weak inhibitor of serotonin reuptake[1][4]10- to 20-fold less potent[1][4][1][4]
Ki = 76 nM (DMS) vs. 3 nM (Sertraline)[5][5]
Norepinephrine Transporter (NET) Weak inhibitor[2][5][2][5]
Ki = 420 nM[5][5]
Dopamine Transporter (DAT) Low affinity[1][1]
Ki = 440 nM[5][5]
5-HT₂ Receptors Negligible activity[1][1]
Adrenergic Receptors (α₁, α₂, β) Negligible activity[1][1]
ABCB1 (P-glycoprotein) Inhibitor[1][1]
Table 3: Validation Parameters for LC-MS/MS Quantification of this compound in Human Plasma
ParameterValueReference
Linear Dynamic Range 0.5 - 150 ng/mL[6][6]
2.50 - 320 ng/mL (Sertraline)[7][8]
10.0 - 1280 ng/mL (this compound)[7][8][7][8]
Intra-batch and Inter-batch Precision (%CV) ≤ 10.4%[6][6]
2.2% - 12.2%[8][8]
Accuracy 92.0% - 111.7%[8][8]
Mean Percentage Recovery 95.7%[8][8]
Process Efficiency 95.2%[8][8]
Table 4: Validation Parameters for GC/MS Quantification of this compound in Whole Blood
ParameterValueReference
Limit of Detection (LOD) 0.30 µg/L[9][10][9][10]
Limit of Quantification (LOQ) 1.00 µg/L[9][10][9][10]
Linear Dynamic Range 1.00 - 500.0 µg/L[9][10][9][10]
Correlation Coefficient (R²) > 0.991[9][10][9][10]
Extraction Efficiency 84.9 (± 8.2)% to 107.7 (± 4.4)%[9][10][9][10]
Precision (%CV) 4.7% - 7.2%[9][10][9][10]
Accuracy -6.33% to 2.88%[9][10][9][10]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of sertraline and N-desmethylsertraline.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (e.g., fluoxetine).

  • Add methyl tert-butyl ether for extraction.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Betasil C8 (100 mm x 2.1 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: 0.450 mL/min.[8]

  • Run Time: 2.5 minutes.[6]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • This compound: m/z 292.1 → 159.0.[6]

    • Sertraline: m/z 306.2 → 159.0.[6]

    • Internal Standard (Fluoxetine): m/z 310.6 → 148.4.[6]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Protocol 2: Quantification of this compound in Whole Blood by GC/MS

This protocol describes a sensitive and specific gas chromatography-mass spectrometry (GC/MS) method for the determination of sertraline and desmethyl-sertraline in whole blood.[9][10]

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Condition a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Load the whole blood sample, to which an internal standard (e.g., protriptyline) has been added, onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness.

  • Derivatize the residue with heptafluorobutyric anhydride (B1165640) (HFBA) to improve chromatographic properties.[9][10]

  • Reconstitute the derivatized sample in a suitable solvent for GC/MS analysis.

2. GC/MS Conditions

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimize the oven temperature gradient to achieve good separation of the analytes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard.

3. Data Analysis

  • Generate a calibration curve using the peak area ratios of the derivatized this compound to the derivatized internal standard.

  • Quantify this compound in the blood samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of Sertraline to this compound and the proposed mechanism of action related to serotonin reuptake inhibition.

Metabolic Pathway of Sertraline to this compound cluster_liver Hepatic Metabolism Sertraline Sertraline This compound This compound (Norsertraline) Sertraline->this compound N-demethylation Further_Metabolites Further Metabolites (e.g., glucuronide conjugates) This compound->Further_Metabolites Oxidative deamination, hydroxylation, reduction, glucuronidation CYP2B6 CYP2B6 (primary) CYP2B6->this compound CYP3A4 CYP3A4 CYP3A4->this compound CYP2C19 CYP2C19 CYP2C19->this compound CYP2C9 CYP2C9 CYP2C9->this compound CYP2D6 CYP2D6 CYP2D6->this compound

Caption: Metabolic conversion of Sertraline to this compound.

Mechanism of Action at the Serotonergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptor Binding This compound This compound This compound->SERT Weak Inhibition

Caption: this compound's weak inhibition of serotonin reuptake.

Experimental Workflow for LC-MS/MS Quantification Start Start: Human Plasma Sample LLE Liquid-Liquid Extraction (with Internal Standard) Start->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C8 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: This compound Concentration Data_Analysis->End

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols: Desmethylsertraline as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylsertraline, also known as norsertraline, is the primary and pharmacologically active metabolite of the widely prescribed antidepressant, sertraline (B1200038).[1][2] Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, to form this compound.[3][4] Although this compound is a weaker inhibitor of the serotonin transporter (SERT) than its parent compound, it possesses a significantly longer elimination half-life (62-104 hours compared to 26 hours for sertraline), leading to its accumulation in plasma upon chronic sertraline administration.[1][5] Consequently, accurate quantification of both sertraline and this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[4][6]

These application notes provide detailed information and protocols for the use of this compound as a reference standard in various analytical assays.

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.

PropertyValueReference
IUPAC Name (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine[7][8]
Molecular Formula C₁₆H₁₅Cl₂N[7][8]
Molecular Weight 292.21 g/mol [7][8]
Appearance Solid at room temperature[7]
Melting Point (HCl salt) 301–303°C (with decomposition)[7]
Solubility Poorly soluble in water; soluble in methanol, acetonitrile, and DMSO[7]
pKa (amine group) ~9.5[7]
LogP 4.8–4.9[7]
Storage Conditions The hydrochloride salt is hygroscopic and should be stored at -20°C under an inert atmosphere.[7] Commercially available standards are typically stored at -20°C.[9]

Sertraline Metabolism

The primary metabolic pathway of sertraline involves its conversion to this compound. This process is crucial for understanding the pharmacokinetic profile of the drug.

Sertraline_Metabolism Sertraline Sertraline This compound This compound (Norsertraline) Sertraline->this compound N-demethylation Further_Metabolism Oxidative Deamination, Reduction, Hydroxylation, Glucuronide Conjugation Sertraline->Further_Metabolism This compound->Further_Metabolism CYP_Enzymes CYP2B6, CYP2C19, CYP2C9, CYP2D6, CYP3A4 Excretion Excretion (Urine and Feces) Further_Metabolism->Excretion

Figure 1: Metabolic pathway of sertraline to this compound.

Analytical Methods and Protocols

The simultaneous quantification of sertraline and this compound is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][10] LC-MS/MS methods offer higher sensitivity and selectivity.[10][11]

Quantitative Data Summary

The following table summarizes key validation parameters from various published analytical methods for the quantification of this compound.

Analytical TechniqueMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
LC-MS/MS Human Plasma10.0 - 128010.095.7[10][11]
LC-MS/MS Human Plasma0.5 - 1500.5Not Reported[12]
HPLC-UV Human Plasma10 - 50010>94[13][14]
LC-MS Human Serum10 - 32010Not Reported[15]
CE-LIF Human Plasma4.0 - 5004.0>97.1[16]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for analyzing this compound in a biological matrix using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spiking Spike with Internal Standard (e.g., this compound-d4) Sample->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 2: General workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a representative example based on published methods.[10][11][12] Researchers should validate the method in their own laboratory.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standards for constructing the calibration curve.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the internal standard (e.g., this compound-d4) in a similar manner.

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add a precipitating agent (e.g., 600 µL of acetonitrile).

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography System
Column e.g., Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.450 mL/min[10]
Gradient A gradient elution is typically used to achieve optimal separation.
Injection Volume 5-10 µL
Column Temperature 30-40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 292.1 → 159.1[10][11] this compound-d4: m/z 296.2 → 279.0[10][11]

5. Data Analysis

  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

This compound is an indispensable reference standard for the accurate quantification of sertraline and its major metabolite in biological samples. The provided application notes and protocols offer a comprehensive guide for researchers, scientists, and drug development professionals. The use of validated analytical methods, such as the LC-MS/MS protocol detailed here, is essential for obtaining reliable data in clinical and research settings. Proper handling and storage of the this compound reference standard are critical to ensure its stability and the accuracy of the analytical results.

References

Application of Desmethylsertraline in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), also known as norsertraline, is the primary and active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] Formed through N-demethylation in the liver, this compound is a critical molecule of study in neuropharmacology for several reasons. Although it is significantly less potent than its parent compound, sertraline, in inhibiting the serotonin transporter (SERT), it exhibits a more balanced profile as a monoamine reuptake inhibitor, affecting norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters as well.[1] Its prolonged half-life and accumulation in plasma upon chronic sertraline administration suggest a potential contribution to the overall therapeutic and adverse effects of sertraline treatment.[2] These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its mechanism of action, binding affinities, and detailed protocols for key experimental assays.

Mechanism of Action and Pharmacological Profile

This compound functions as a monoamine reuptake inhibitor, though with a distinct profile compared to sertraline. While sertraline is highly selective for the serotonin transporter, this compound displays a broader spectrum of activity. It is substantially weaker in its inhibition of serotonin reuptake, with a potency estimated to be 50-fold less than that of sertraline.[3] However, it demonstrates a more balanced inhibition of the norepinephrine and dopamine transporters.[1] This profile technically classifies this compound as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1]

Beyond its interaction with monoamine transporters, both sertraline and this compound have been identified as high-affinity substrates for P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier.[4][5] This interaction may have implications for drug-drug interactions and the central nervous system disposition of various compounds.

Quantitative Data: Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound and its parent compound, sertraline, for the human serotonin, norepinephrine, and dopamine transporters.

CompoundTransporterBinding Affinity (Ki, nM)
This compound SERT76[1]
NET420[1]
DAT440[1]
Sertraline SERT3[1]

Experimental Protocols

In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is designed to determine the binding affinity of this compound for the serotonin transporter using a competitive radioligand binding assay with [3H]citalopram.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]citalopram (a high-affinity SERT ligand)

  • Reference Compound: Sertraline or another known SSRI (e.g., paroxetine)

  • Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM sertraline)

  • 96-well microplates

  • Cell harvester with glass fiber filter mats

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hSERT to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 4°C and resuspend the resulting membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay Buffer + [3H]citalopram + cell membranes.

      • Non-specific Binding: Non-specific binding control + [3H]citalopram + cell membranes.

      • Test Compound: Serial dilutions of this compound + [3H]citalopram + cell membranes.

    • The final concentration of [3H]citalopram should be close to its Kd value for SERT.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

    • Place the filter mats into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]citalopram).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow: SERT Radioligand Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_count Harvesting & Counting cluster_analysis Data Analysis prep1 Culture HEK293-hSERT cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge and resuspend membrane pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Set up 96-well plate (Total, Non-specific, Test Compound) prep4->assay1 Add membranes assay2 Add [3H]citalopram and cell membranes assay1->assay2 assay3 Incubate at room temperature assay2->assay3 count1 Filter through glass fiber mats assay3->count1 count2 Wash filters with ice-cold buffer count1->count2 count3 Measure radioactivity with scintillation counter count2->count3 analysis1 Calculate specific binding count3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value (Cheng-Prusoff) analysis2->analysis3

Workflow for the in vitro SERT radioligand binding assay.
In Vivo Microdialysis in Rat Prefrontal Cortex

This protocol describes the in vivo microdialysis procedure to measure extracellular levels of monoamines (serotonin, norepinephrine, and dopamine) in the prefrontal cortex of freely moving rats following administration of this compound.

Materials:

  • Test Compound: this compound

  • Animals: Adult male Sprague-Dawley rats

  • Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF)

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED)

  • Stereotaxic apparatus

  • Surgical instruments

  • Syringe pump

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic apparatus.

    • Perform a craniotomy over the desired brain region (e.g., medial prefrontal cortex).

    • Implant a guide cannula stereotaxically to the target coordinates and secure it with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the prefrontal cortex.

    • Connect the probe to a syringe pump and perfuse with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer this compound (e.g., via subcutaneous or intraperitoneal injection) after a stable baseline is established.

    • Continue to collect dialysate samples for several hours post-administration to monitor changes in extracellular monoamine levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of serotonin, norepinephrine, and dopamine, as well as their metabolites.

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Analyze the data using appropriate statistical methods to determine the effect of this compound on monoamine efflux.

G In Vivo Microdialysis Experimental Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample & Data Analysis surg1 Anesthetize rat and mount in stereotaxic frame surg2 Implant guide cannula into prefrontal cortex surg1->surg2 surg3 Allow for post-operative recovery surg2->surg3 exp1 Insert microdialysis probe surg3->exp1 exp2 Perfuse with aCSF and establish baseline exp1->exp2 exp3 Administer this compound exp2->exp3 exp4 Collect dialysate samples post-administration exp3->exp4 analysis1 Quantify monoamines using HPLC-ED exp4->analysis1 analysis2 Express data as percentage of baseline analysis1->analysis2 analysis3 Statistical analysis analysis2->analysis3

Workflow for in vivo microdialysis in the rat brain.

Signaling Pathways

This compound, as a monoamine reuptake inhibitor, is expected to influence downstream signaling pathways associated with increased synaptic availability of serotonin, norepinephrine, and dopamine. While its effects are less potent than sertraline, chronic exposure could lead to adaptive changes in neuronal signaling. Key pathways potentially modulated include the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascades, which are implicated in neuronal plasticity and the therapeutic effects of antidepressants.

G Putative Signaling Pathway of this compound cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_downstream Downstream Signaling SERT SERT Serotonin Serotonin SERT->Serotonin Increased Availability NET NET Norepinephrine Norepinephrine NET->Norepinephrine Increased Availability DAT DAT Dopamine Dopamine DAT->Dopamine Increased Availability DMS This compound DMS->SERT Inhibition (weak) DMS->NET Inhibition DMS->DAT Inhibition GPCRs G-Protein Coupled Receptors Serotonin->GPCRs Norepinephrine->GPCRs Dopamine->GPCRs AC Adenylate Cyclase GPCRs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Expression CREB->BDNF Plasticity Neuronal Plasticity BDNF->Plasticity

Proposed signaling cascade influenced by this compound.

Conclusion

This compound is a multifaceted molecule that warrants significant attention in neuropharmacology research. Its unique pharmacological profile as a less potent but more balanced monoamine reuptake inhibitor compared to sertraline, combined with its pharmacokinetic properties, makes it a crucial component in understanding the complete therapeutic and side-effect profile of its parent drug. The detailed protocols provided herein offer a foundation for researchers to investigate the nuanced effects of this compound on neuronal function, from molecular interactions at the transporter level to complex in vivo neurochemical and behavioral outcomes. Further research into the specific downstream signaling effects of this compound will be invaluable for a more comprehensive understanding of its role in neuropharmacology.

References

Desmethylsertraline: A Versatile Tool for Interrogating Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), presents itself as a valuable tool compound for the study of monoamine transporters. Its distinct pharmacological profile, characterized by a notable selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, allows for the targeted investigation of serotonergic neurotransmission. Furthermore, its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) and potential off-target effects on cardiac ion channels, such as the human Ether-à-go-go-Related Gene (hERG) channel, necessitate a thorough understanding for its appropriate application in research settings. This document provides detailed application notes, experimental protocols, and a comprehensive summary of the quantitative data available for this compound to guide researchers in its effective use.

Pharmacological Profile

This compound acts as a potent inhibitor of SERT, albeit with a lower potency compared to its parent compound, sertraline. Its activity at DAT and NET is significantly weaker, rendering it a selective tool for studying SERT-mediated processes.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for key transporters and off-target proteins.

Table 1: Monoamine Transporter Binding Affinity and Potency of this compound

TransporterParameterValue (nM)SpeciesReference
SERT Kᵢ76Human[1]
IC₅₀ (³H-Serotonin Uptake)630Rat[2]
DAT Kᵢ440Human[1]
NET Kᵢ420Human[1]

Table 2: P-glycoprotein (P-gp/ABCB1) Interaction of this compound

ParameterValueUnitsReference
Vₘₐₓ/Kₘ1.4 x 10⁻³min⁻¹[3]

Table 3: Off-Target hERG Channel Inhibition by Sertraline (as a proxy for this compound)

CompoundParameterValue (µM)Reference
SertralineIC₅₀0.7[2][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a tool compound.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of this compound to monoamine transporters.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • This compound hydrochloride.

  • Non-specific binding inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM cocaine for DAT, 10 µM desipramine (B1205290) for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₑ, and either vehicle, a known non-specific inhibitor, or varying concentrations of this compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis for Measuring Extracellular Monoamine Levels

This protocol outlines the procedure for assessing the in vivo effects of this compound on extracellular levels of serotonin, dopamine, and norepinephrine in the brain of freely moving rodents.[1][6]

Materials:

  • This compound hydrochloride.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Anesthetic and surgical tools.

Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect dialysate samples at regular intervals (e.g., 10-20 minutes) into a fraction collector.

  • After a stable baseline of monoamine levels is established, administer this compound (e.g., via subcutaneous or intraperitoneal injection).

  • Continue collecting dialysate samples to monitor the change in extracellular monoamine concentrations over time.

  • Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC-ED.

  • Express the results as a percentage of the baseline concentrations.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol is for assessing the inhibitory effect of this compound on the hERG potassium channel, a critical determinant of cardiac repolarization.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP, pH 7.2 with KOH.

  • This compound hydrochloride.

Procedure:

  • Culture HEK293-hERG cells to an appropriate confluency.

  • On the day of recording, prepare a single-cell suspension and plate the cells in a recording chamber on the microscope stage.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Record baseline hERG currents in the external solution.

  • Perfuse the recording chamber with different concentrations of this compound and record the corresponding hERG currents.

  • Measure the amplitude of the tail current at each concentration.

  • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value for hERG channel block.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines if this compound is a substrate or inhibitor of P-gp by measuring its effect on the transporter's ATPase activity.

Materials:

  • Human P-gp-expressing membranes (e.g., from baculovirus-infected insect cells).

  • ATP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

  • This compound hydrochloride.

  • Positive control substrate (e.g., verapamil).

  • Phosphate (B84403) detection reagent (e.g., malachite green-based).

  • 96-well microplates and plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the P-gp membranes, assay buffer, and either vehicle or varying concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a plate reader.

  • To distinguish between P-gp-specific and non-specific ATPase activity, perform parallel reactions in the presence of a P-gp inhibitor (e.g., sodium orthovanadate).

  • Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of the inhibitor from the total activity.

  • Plot the P-gp-specific ATPase activity as a function of this compound concentration to determine if it stimulates (substrate) or inhibits (inhibitor) P-gp activity.

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the putative downstream signaling pathways affected by the modulation of monoamine transporters.

SERT_Signaling SERT SERT Serotonin_int Intracellular Serotonin SERT->Serotonin_int Reuptake This compound This compound This compound->SERT Inhibition Serotonin_ext Extracellular Serotonin Serotonin_ext->SERT 5-HT Receptors 5-HT Receptors Serotonin_ext->5-HT Receptors Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression 5-HT Receptors->AC DAT_Signaling DAT DAT Dopamine_int Intracellular Dopamine DAT->Dopamine_int Reuptake This compound This compound This compound->DAT Weak Inhibition Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT D2_Receptor D2 Autoreceptor Dopamine_ext->D2_Receptor Activation AC Adenylate Cyclase D2_Receptor->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylation PP1 PP1 DARPP_32->PP1 Inhibition NET_Signaling NET NET Norepinephrine_int Intracellular Norepinephrine NET->Norepinephrine_int Reuptake This compound This compound This compound->NET Weak Inhibition Norepinephrine_ext Extracellular Norepinephrine Norepinephrine_ext->NET Alpha2_Receptor α2 Autoreceptor Norepinephrine_ext->Alpha2_Receptor Activation AC Adenylate Cyclase Alpha2_Receptor->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Workflow Start Start: Hypothesis involving monoamine transporters Selectivity Is high SERT selectivity a key requirement? Start->Selectivity Potency Is the potency of this compound (Ki = 76 nM for SERT) sufficient for the intended assay? Selectivity->Potency Yes Alternative Select alternative SERT inhibitor Selectivity->Alternative No Consider_DMS Consider this compound as a tool compound Potency->Consider_DMS Yes Potency->Alternative No In_Vitro In Vitro Studies (e.g., Radioligand Binding, Uptake Assays) Consider_DMS->In_Vitro In_Vivo In Vivo Studies (e.g., Microdialysis, Behavioral Assays) Consider_DMS->In_Vivo Off_Target Consider off-target effects: - P-gp interaction - Potential hERG inhibition (use sertraline data as proxy) Consider_DMS->Off_Target Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for the Method Validation of Desmethylsertraline Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline is the primary and pharmacologically active metabolite of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depressive disorders and anxiety. The monitoring of this compound concentrations in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. Robust and reliable analytical methods are therefore essential for the accurate quantification of this metabolite.

Method validation is a critical component of the quality assurance process that ensures an analytical procedure is suitable for its intended purpose. This document provides detailed application notes and protocols for the validation of analytical methods for this compound, adhering to the principles outlined by major regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

Analytical Methodologies

Several analytical techniques are employed for the quantification of this compound in biological samples, most commonly human plasma and serum. The most prevalent and robust methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). This document will focus on the widely used LC-MS/MS and HPLC-UV methods.

Method Validation Parameters and Acceptance Criteria

The validation of an analytical method for this compound should assess the following key parameters to ensure the reliability of the results.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of endogenous matrix components, impurities, degradants, or other potential interfering substances.

  • Protocol: Analyze blank matrix samples from at least six different sources to evaluate for interferences at the retention time of this compound and the internal standard (IS). Additionally, analyze the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Acceptance Criteria: The interference from endogenous components should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the IS.

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the instrumental response over a defined range.

  • Protocol: A calibration curve should be prepared by spiking blank matrix with known concentrations of this compound. A minimum of six non-zero concentration levels should be used, spanning the expected range of concentrations in study samples. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is then applied.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.

  • Protocol: Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). For intra-day (repeatability) assessment, at least five replicates of each QC level are analyzed in a single run. For inter-day (intermediate precision) assessment, the analysis is repeated on at least three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)

LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Protocol: LOD is typically estimated based on the signal-to-noise ratio (commonly 3:1). LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Acceptance Criteria: The LLOQ must be determined with an accuracy of 80-120% and a precision of ≤20% RSD.

Recovery

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a solution of the pure analyte at the same concentration.

  • Protocol: Analyze three sets of samples at LQC, MQC, and HQC levels: (A) analyte spiked into the matrix and extracted, (B) blank matrix extracted and then spiked with the analyte, and (C) pure solution of the analyte. Recovery (%) = (Peak Area of A / Peak Area of B) x 100.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components in LC-MS/MS analysis.

  • Protocol: Analyze two sets of samples at LQC and HQC levels: (A) pure solution of the analyte and (B) blank matrix extracted and then spiked with the analyte. Matrix Factor = (Peak Area of B / Peak Area of A).

  • Acceptance Criteria: The %RSD of the matrix factor across different lots of matrix should be ≤15%.

Stability

The stability of this compound in the biological matrix must be evaluated under various storage and processing conditions.

  • Protocol: Analyze QC samples (LQC and HQC) after subjecting them to specific conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a duration reflecting the sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample storage time in a study.

    • Post-Preparative Stability: In the autosampler for a duration that exceeds the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation: Summary of Quantitative Validation Data

The following tables summarize typical quantitative data obtained from published and validated analytical methods for this compound.

Table 1: Linearity Data for this compound Analysis

Analytical MethodMatrixCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Reference
LC-MS/MSHuman Plasma10.0 - 1280y = 0.0045x + 0.0012≥ 0.9992[1][2]
LC-MS/MSHuman Plasma0.5 - 150Not Reported0.9980[3]
HPLC-UVHuman Plasma10 - 500Not Reported> 0.99[4][5]
GC-MSWhole Blood1.00 - 500.0 (µg/L)Not Reported> 0.991[6][7]

Table 2: Accuracy and Precision Data for this compound Analysis

Analytical MethodMatrixQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LC-MS/MSHuman PlasmaLLOQ, LQC, MQC, HQC2.2 - 12.22.2 - 12.284.3 - 106.0[1]
LC-MS/MSHuman PlasmaFive QC levels≤ 10.4≤ 10.4Not Reported[3]
HPLC-UVHuman PlasmaNot Specified< 3.9< 3.9> 90[4][5]
GC-MSWhole BloodNot Specified4.7 - 7.2Not Reported-6.33 to 2.88 (bias)[6][7]

Table 3: LOD, LOQ, and Recovery Data for this compound Analysis

Analytical MethodMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
LC-MS/MSHuman PlasmaNot Reported10.095.7[1]
HPLC-UVHuman SerumNot Reported0.01 (mg/L)> 90[8]
GC-MSWhole Blood0.30 (µg/L)1.00 (µg/L)84.9 - 107.7[6][7]

Experimental Protocols

Protocol for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a representative example based on published methods.[1][3]

5.1.1. Apparatus and Software

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

5.1.2. Reagents and Materials

5.1.3. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain the desired concentrations for the calibration curve and QC samples.

5.1.4. Sample Preparation (Protein Precipitation Method)

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5.1.5. Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: C18 column (e.g., Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 0.450 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • This compound: m/z 292.1 → 159.1[1]

    • N-desmethylsertraline-d4 (IS): m/z 296.2 → 279.0[1]

Protocol for HPLC-UV Analysis of this compound in Human Plasma

This protocol is a representative example based on a published method.[4]

5.2.1. Apparatus and Software

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and processing software

5.2.2. Reagents and Materials

  • This compound reference standard

  • Internal Standard (e.g., Clomipramine)

  • HPLC-grade acetonitrile and water

  • Phosphate (B84403) buffer, triethylamine (B128534)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C2)

5.2.3. Preparation of Standards and Quality Controls

Follow a similar procedure as described in section 5.1.3.

5.2.4. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge with methanol followed by water.

  • Load 1 mL of the plasma sample onto the cartridge.

  • Wash the cartridge with water and then with a mixture of water and methanol.

  • Elute the analyte and IS with an appropriate solvent (e.g., a mixture of acetonitrile and buffer).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

5.2.5. Chromatographic Conditions

  • HPLC Column: C8 reversed-phase column

  • Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.0) containing triethylamine (e.g., 35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Visualizations

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol define_params Define Validation Parameters & Acceptance Criteria protocol->define_params prep_standards Prepare Standards & QCs define_params->prep_standards sample_prep Sample Preparation prep_standards->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS or HPLC) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition process_data Process Raw Data data_acquisition->process_data calc_stats Calculate Validation Statistics process_data->calc_stats compare_criteria Compare with Acceptance Criteria calc_stats->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report final_approval Final Review & Approval validation_report->final_approval

Caption: Experimental workflow for this compound analytical method validation.

ValidationParameters method_validation Analytical Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq recovery Recovery method_validation->recovery matrix_effect Matrix Effect (for LC-MS/MS) method_validation->matrix_effect stability Stability method_validation->stability

Caption: Key parameters in the validation of an analytical method for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desmethylsertraline Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of desmethylsertraline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of this compound from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from serum?

A1: The primary methods for extracting this compound from serum are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.[1][2][3] The choice of method depends on factors such as required sample cleanliness, throughput, and available equipment. SPE often yields cleaner extracts and high recovery rates, exceeding 90% in some cases.[4] LLE is a simpler technique but may have lower efficiency, with recovery rates for similar compounds sometimes ranging from 46.5% to 74.9%.[5] Protein precipitation is a rapid method for sample cleanup but may be less effective at removing interfering matrix components.[1][6]

Q2: What are the expected recovery rates for this compound extraction?

A2: Expected recovery rates for this compound can vary based on the chosen extraction method. For Solid-Phase Extraction (SPE), recovery rates are generally high. One study using a copolymeric bonded-phase extraction cartridge reported absolute recoveries in excess of 90% for both sertraline (B1200038) and this compound from human serum.[4] Another method involving protein precipitation reported mean recoveries of 95.7% for N-desmethylsertraline.[6] Liquid-liquid extraction may result in lower and more variable recovery rates.[5]

Q3: What are the critical parameters to consider when optimizing the extraction protocol?

A3: For optimal extraction of this compound, several parameters should be carefully considered.[1][2] The pH of the sample is crucial as it affects the ionization state of the analyte, which in turn influences its partitioning between aqueous and organic phases in LLE and its retention on SPE sorbents.[7] The choice of extraction solvent in LLE and the type of sorbent, wash, and elution solvents in SPE are also critical for achieving high recovery and minimizing matrix effects.[1][2][7]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern.[8] To minimize these effects, optimizing the sample preparation is key. This can be achieved by using a more rigorous extraction method like SPE to remove interfering compounds from the sample matrix.[8] Diluting the sample, if the analyte concentration is sufficiently high, can also reduce matrix effects.[8] Additionally, adjusting chromatographic parameters to separate this compound from co-eluting matrix components can be effective.[8] The use of a stable isotope-labeled internal standard is a well-recognized technique to correct for matrix effects.[8]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Recommended Solution
Incorrect pH of the sample The pH of the serum sample can affect the ionization of this compound, impacting its extraction efficiency. For LLE, adjust the pH to ensure the analyte is in a neutral form to enhance partitioning into the organic solvent. For SPE, the pH should be optimized for retention on the selected sorbent.[7]
Suboptimal LLE solvent The polarity of the extraction solvent should be well-matched to this compound. Test a range of solvents with varying polarities to find the one that provides the best recovery.[7]
Inadequate SPE elution If the elution solvent is not strong enough or the volume is insufficient, this compound may not be completely eluted from the SPE cartridge.[9] Increase the organic solvent percentage in the elution solution or increase the elution volume.[7][9]
Insufficient mixing in LLE Incomplete partitioning of the analyte can occur with inadequate mixing. Ensure thorough mixing of the aqueous and organic phases, but avoid vigorous shaking that can lead to emulsion formation.[7]
Analyte degradation This compound may be unstable under certain conditions. Consider factors like exposure to light, extreme temperatures, or oxygen.[9] If degradation is suspected, perform stability studies and adjust sample handling and storage conditions accordingly.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Recommended Solution
Insufficient sample cleanup Co-eluting endogenous compounds from the serum matrix can interfere with the ionization of this compound.[8] Employ a more effective sample preparation technique, such as SPE, to remove these interferences.[8]
Inadequate chromatographic separation If this compound co-elutes with matrix components, ion suppression or enhancement can occur.[8] Optimize the chromatographic method by changing the mobile phase composition, gradient, or column chemistry to improve separation.
High sample concentration Injecting a highly concentrated sample can exacerbate matrix effects.[8] If the analyte concentration is adequate, dilute the sample extract before injection.[8]
Non-optimal MS source conditions The settings of the mass spectrometer's ion source can influence the extent of matrix effects. Optimize source parameters such as temperature, gas flows, and voltages to minimize interference.
Absence of a suitable internal standard Without an appropriate internal standard, variations caused by matrix effects cannot be adequately compensated for. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to correct for these effects.[8]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and may require optimization.

  • Sample Preparation : To 1 mL of serum, add an internal standard.

  • pH Adjustment : Add a suitable buffer to adjust the sample pH. For basic compounds like this compound, a basic pH (e.g., pH 9-11) is often used to neutralize the molecule.

  • Extraction : Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[10]

  • Mixing : Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection : Transfer the organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline using a mixed-mode cation exchange cartridge and may require optimization.

  • Sample Pre-treatment : To 1 mL of serum, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer) to adjust the pH.

  • Cartridge Conditioning : Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading : Load the pre-treated sample onto the conditioned cartridge.

  • Washing : Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., water with 0.1% formic acid) to remove polar interferences.[2] Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution : Elute this compound from the cartridge with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

ParameterMethodValueReference
Recovery Solid-Phase Extraction>90%[4]
Protein Precipitation95.7%[6]
Linearity Range (Sertraline) Liquid Chromatography7.5 - 250.0 ng/mL[11]
Linearity Range (this compound) Liquid Chromatography10 - 500 ng/mL[11]
Limit of Quantification (Sertraline) LC-MS/MS2.5 ng/mL[6]
Limit of Quantification (this compound) LC-MS/MS10.0 ng/mL[6]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation start Serum Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction Extraction Process cluster_analysis Analysis Preparation start Serum Sample add_is Add IS & Buffer start->add_is load Load Sample add_is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Troubleshooting_Logic cluster_recovery Low Recovery Issues cluster_matrix High Matrix Effect Issues issue Low Recovery or High Matrix Effect check_ph Verify Sample pH issue->check_ph Recovery Problem improve_cleanup Enhance Sample Cleanup (e.g., switch to SPE) issue->improve_cleanup Matrix Problem check_solvent Evaluate LLE Solvent or SPE Eluent check_ph->check_solvent check_mixing Assess Mixing/ Elution Volume check_solvent->check_mixing optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Use Isotope-Labeled IS optimize_chrom->use_is

Caption: Troubleshooting logic for this compound extraction issues.

References

Technical Support Center: Desmethylsertraline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desmethylsertraline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, specifically focusing on the challenge of low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can often be attributed to several factors throughout the analytical workflow. The most common issues arise during sample preparation, including incomplete extraction from the sample matrix and analyte loss during cleanup steps.[1][2] Other significant factors include suboptimal chromatographic conditions, such as an inappropriate mobile phase pH or composition, and potential degradation of the analyte.[2][3]

Q2: How critical is the pH of the mobile phase and sample during extraction?

The pH is a critical parameter. This compound, the primary metabolite of sertraline (B1200038), is a secondary amine.[4][5] The pH of the sample solution during extraction and the mobile phase during analysis will determine its ionization state, which significantly affects its solubility, interaction with the stationary phase, and extraction efficiency.[4][6] For reversed-phase HPLC, adjusting the pH of the mobile phase can optimize retention time and peak shape.[7] During solid-phase extraction (SPE) or liquid-liquid extraction (LLE), controlling the pH is essential to ensure the analyte is in a neutral form for efficient extraction into an organic solvent or retention on a non-polar sorbent.[4][8]

Q3: Can the choice of HPLC column significantly impact recovery and separation?

Yes, the column is a critical component in HPLC.[3] For the analysis of sertraline and this compound, C8 and C18 columns are commonly used.[9][10][11] The choice between them can affect the retention and resolution of the analytes. A poorly selected or maintained column can lead to poor peak shape, decreased resolution, and low sensitivity, which can be perceived as low recovery.[3][12]

Q4: Is this compound prone to degradation during sample processing or storage?

Sertraline and its metabolites can be susceptible to degradation under certain stress conditions, such as oxidative and photolytic stress.[13][14] While generally stable under acidic and basic hydrolytic conditions, it is crucial to handle samples under controlled conditions.[13] For instance, adding antioxidants, protecting samples from light, and controlling temperature during processing can prevent analyte degradation and ensure higher recovery rates.[2] Both sertraline and N-desmethylsertraline have been shown to be stable in plasma at room temperature for at least 2 hours and at -80°C for 28 days.[13]

Troubleshooting Guides

Guide 1: Diagnosing Low Recovery During Sample Preparation

Low recovery is frequently traced back to the sample preparation stage.[1] This guide provides a systematic approach to identifying and resolving these issues.

Step 1: Evaluate Extraction Efficiency

  • Problem: The analyte is not being efficiently extracted from the sample matrix (e.g., plasma, serum).

  • Solution:

    • Optimize pH: For LLE, adjust the sample pH to render this compound neutral, enhancing its partitioning into an organic solvent.[8]

    • Solvent Selection: Ensure the extraction solvent has the appropriate polarity. For LLE, solvents like ethyl acetate (B1210297) and n-hexane have been used.[11]

    • Mixing: Ensure thorough mixing (e.g., vortexing for 1-2 minutes) to allow for equilibrium partitioning between the aqueous and organic phases.[8]

    • SPE Cartridge Choice: For SPE, use a cartridge with a suitable stationary phase (e.g., C2, C8, or a strong cation exchanger).[9][10][15] Ensure the cartridge is properly conditioned and equilibrated before loading the sample.[1]

Step 2: Check for Analyte Loss During Evaporation and Reconstitution

  • Problem: The analyte is lost during the solvent evaporation step or is not fully dissolved in the reconstitution solvent.

  • Solution:

    • Evaporation Conditions: Use a gentle stream of nitrogen and a controlled temperature to avoid analyte degradation or volatilization.[2]

    • Reconstitution Solvent: The reconstitution solvent should be compatible with the HPLC mobile phase to ensure good peak shape.[16] Injecting samples in a solvent much stronger than the mobile phase can lead to peak distortion.[1] Ensure the analyte is fully soluble in this solvent.

Guide 2: Optimizing HPLC Conditions for Better Recovery and Peak Shape

If sample preparation is ruled out, the issue may lie with the chromatographic conditions.

Step 1: Mobile Phase Optimization

  • Problem: Poor peak shape, low sensitivity, or shifting retention times.

  • Solution:

    • pH Adjustment: The mobile phase pH is crucial for ionizable compounds.[17] For this compound, a slightly acidic pH (e.g., pH 3.0) is often used to ensure consistent protonation and good peak shape.[9][10]

    • Solvent Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer affects retention time and resolution.[6] A typical mobile phase might consist of acetonitrile and a phosphate (B84403) buffer.[9][10]

    • Additives: Additives like triethylamine (B128534) can be used to mask active sites on the silica (B1680970) backbone of the column, improving the peak shape of basic compounds like this compound.[9][10]

Step 2: Verify System Performance

  • Problem: Inconsistent results, baseline noise, or pressure fluctuations.

  • Solution:

    • System Maintenance: Ensure regular maintenance of the HPLC system, including pump seals and detector lamps.[3]

    • Column Health: Use a guard column to protect the analytical column from contaminants.[1] If the column is suspected, try flushing it or replacing it with a new one of the same type.[16]

    • Degassing: Properly degas the mobile phase to prevent air bubbles from causing pressure fluctuations and baseline noise.[16]

Data and Protocols

Table 1: HPLC Method Parameters for this compound Analysis
ParameterCondition 1Condition 2Condition 3
Column C8 Reversed Phase[9][10]ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)[11]C8 (250 x 4.6 mm, 5 µm)[18]
Mobile Phase Acetonitrile: 12.3 mM Phosphate Buffer (pH 3.0) with 0.1% Triethylamine (35:65, v/v)[9][10]Acetonitrile: 0.15 M Sodium Dihydrogen Phosphate: Water (36:20:44, v/v/v)[11]0.5% Phosphoric Acid: Acetonitrile (45:55, v/v)[18]
Flow Rate 1.0 mL/min (typical)1.0 mL/min[11]0.85 mL/min[18]
Detection UV[9][10]UV (240 nm and 200 nm)[11]UV[18]
Column Temp. Ambient (typical)50 °C[11]Not Specified
Table 2: Sample Preparation Recovery Data
Extraction MethodAnalyteMatrixAverage Recovery (%)Reference
Solid Phase Extraction (C2 cartridges)This compoundHuman Plasma>94%[9][10]
Solid Phase ExtractionThis compoundHuman Plasma95.7%[19]
Liquid-Liquid ExtractionSertraline & this compoundHuman Serum>90%[20]
Protein PrecipitationThis compoundHuman Plasma95.2% (Process Efficiency)[13]
Protocol: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is a generalized procedure based on methods that have demonstrated high recovery rates.[9][10]

1. Materials:

  • SPE Cartridges (e.g., C2, C8, or mixed-mode cation exchange)

  • Plasma sample containing this compound

  • Internal Standard (e.g., Clomipramine)[9][10]

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water or buffer)

  • Wash Solvent (e.g., a weak organic/aqueous mix)

  • Elution Solvent (e.g., a strong organic solvent like methanol or an acidified organic solvent)

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase or similar composition)

2. Procedure:

  • Sample Pre-treatment: Thaw plasma samples. Spike with the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through it. Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of a weak wash solvent to remove matrix interferences. This step is crucial and may require optimization.

  • Elution: Elute this compound from the cartridge using an appropriate volume (e.g., 1-2 mL) of a strong elution solvent. Collect the eluate.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the reconstitution solvent. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

Visualizations

G cluster_0 Troubleshooting Low Recovery of this compound start Low Recovery Observed sample_prep Investigate Sample Preparation start->sample_prep Start Here hplc_cond Investigate HPLC Conditions start->hplc_cond If Sample Prep is OK degradation Consider Analyte Degradation start->degradation Persistent Issue extraction Check Extraction Efficiency (LLE/SPE) sample_prep->extraction Most Common Issue evaporation Check Evaporation/ Reconstitution sample_prep->evaporation mobile_phase Optimize Mobile Phase hplc_cond->mobile_phase column Check Column Health hplc_cond->column solution Recovery Improved extraction->solution pH/Solvent Optimized evaporation->solution Gentle Drying/ Correct Solvent mobile_phase->solution pH/Composition Tuned column->solution Column Flushed/Replaced degradation->sample_prep Review Handling/ Storage

Caption: A workflow for troubleshooting low recovery issues.

G cluster_1 Key Factors in Solid Phase Extraction (SPE) conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water/Buffer) conditioning->equilibration p1 loading 3. Sample Loading (Analyte Binds) equilibration->loading p2 washing 4. Washing (Interferences Removed) loading->washing elution 5. Elution (Analyte Recovered) washing->elution p3 p4 a1 Activates sorbent a2 Prepares sorbent for sample matrix a3 Potential for analyte loss if too strong a4 Potential for low recovery if too weak

Caption: Key stages of the Solid Phase Extraction workflow.

References

Improving peak resolution for Desmethylsertraline in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Desmethylsertraline, with a focus on improving peak resolution.

Troubleshooting Guide: Improving Peak Resolution for this compound

This guide addresses specific problems you may encounter during the analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing)

A common issue observed for basic compounds like this compound is peak tailing, which can compromise resolution and integration accuracy.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silanol (B1196071) Groups 1. Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5.[3] At this acidic pH, the silanol groups on the silica-based stationary phase are protonated and less likely to interact with the protonated amine group of this compound (pKa ≈ 9.5).[3][4] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped") to minimize secondary interactions.[5] 3. Consider Alternative Stationary Phases: If tailing persists, explore columns with alternative chemistries, such as those with a polar-embedded group or a charged surface, which can shield the analyte from silanol interactions.[6][7]
Inadequate Buffer Concentration Increase the buffer concentration in the mobile phase to between 20-50 mM. A higher buffer capacity can help to maintain a consistent pH at the column surface and mask residual silanol activity.[1][3]
Column Overload Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion and tailing.[1]
Column Contamination or Degradation 1. Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that may cause peak tailing.[8]
Issue 2: Inadequate Resolution Between this compound and Sertraline

Achieving baseline separation between the metabolite (this compound) and the parent drug (Sertraline) is crucial for accurate quantification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Mobile Phase Composition 1. Optimize Organic Modifier Percentage: In reversed-phase chromatography, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower organic content generally increases retention and may improve resolution. 2. Evaluate Different Organic Modifiers: If resolution is still insufficient, switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve the separation.
Isocratic Elution Leading to Long Run Times or Poor Resolution Implement a Gradient Elution: A gradient method, where the mobile phase strength is increased over time, can sharpen peaks and improve the resolution of closely eluting compounds like this compound and Sertraline, while also reducing the overall analysis time.[9][10]
Inappropriate Column Chemistry Screen Different Stationary Phases: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) can significantly impact selectivity. If co-elution is a persistent issue, screening columns with different functionalities is recommended.
Elevated Column Temperature While higher temperatures can improve efficiency and reduce backpressure, they may also decrease retention and resolution. Evaluate the effect of column temperature on the separation, typically in the range of 25-40°C.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

For optimal peak shape and retention of this compound on a standard silica-based reversed-phase column, a mobile phase pH in the acidic range of 2.5 to 3.5 is recommended.[3] this compound has a primary amine with a pKa of approximately 9.5.[4] By maintaining a low pH, both the analyte and the residual silanol groups on the stationary phase are protonated, which minimizes undesirable secondary ionic interactions that lead to peak tailing.[3]

Q2: Should I use an isocratic or gradient elution method for the separation of this compound and Sertraline?

While a simple isocratic method may be sufficient for some applications, a gradient elution is often preferred for complex samples or when baseline resolution between this compound and Sertraline is challenging to achieve.[9][10] Gradient elution can provide sharper peaks, improved resolution, and shorter run times, especially when other matrix components are present.[9]

Q3: What type of column is best suited for this compound analysis?

A high-quality, end-capped C18 or C8 column is a good starting point for developing a method for this compound. These columns provide a good balance of hydrophobicity and retention. If peak tailing is a significant issue, consider using a column with a polar-embedded stationary phase or a modern hybrid-silica column, which are designed to provide better peak shape for basic compounds.[5][6]

Q4: How can I confirm if peak tailing is due to column issues or other factors?

A systematic approach is key. First, ensure your mobile phase is correctly prepared and the pH is in the optimal range. If tailing persists, inject a neutral compound to see if it also exhibits tailing. If only basic compounds like this compound are tailing, the issue is likely related to secondary interactions with the stationary phase. If all peaks are tailing, it could indicate a physical problem with the column, such as a void at the inlet, or issues with extra-column dead volume in your HPLC system.[1]

Experimental Protocols

Protocol 1: Systematic Adjustment of Mobile Phase pH to Improve Peak Shape
  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate (B84403) or formate) with pH values of 4.5, 3.5, and 2.5.

  • Prepare Mobile Phases: For each pH, prepare a mobile phase consisting of your chosen buffer and organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 65:35 v/v).

  • Equilibrate the Column: Equilibrate your reversed-phase column with the first mobile phase (pH 4.5) until a stable baseline is achieved.

  • Inject Standard Solution: Inject a standard solution of this compound and Sertraline.

  • Evaluate Chromatogram: Record the retention time, peak asymmetry, and resolution between this compound and Sertraline.

  • Repeat for Lower pH: Repeat steps 3-5 for the mobile phases with pH 3.5 and 2.5.

  • Compare Results: Compare the chromatograms to determine the optimal pH for peak shape and resolution.

Protocol 2: Optimization of Gradient Elution for Improved Resolution
  • Define Initial and Final Conditions:

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).

    • Mobile Phase B: Organic modifier (e.g., acetonitrile).

  • Scouting Gradient: Start with a broad scouting gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 15 minutes).

  • Analyze Scouting Run: Based on the scouting run, identify the percentage of Mobile Phase B at which this compound and Sertraline elute.

  • Develop a Focused Gradient: Design a new gradient that is shallower around the elution point of the analytes. For example, if the compounds elute at approximately 40% B, a new gradient could be 30-50% B over 10 minutes.

  • Fine-Tune the Gradient: Further adjust the gradient slope and duration to achieve baseline resolution (Rs > 1.5).

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution for this compound check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing coelution Co-elution with Sertraline? tailing->coelution No adjust_ph Lower Mobile Phase pH (2.5-3.5) tailing->adjust_ph Yes optimize_gradient Develop/Optimize Gradient Elution coelution->optimize_gradient Yes end End: Improved Resolution coelution->end No end_capped_column Use End-Capped or Alternative Column adjust_ph->end_capped_column end_capped_column->coelution change_organic Change Organic Modifier (ACN vs. MeOH) optimize_gradient->change_organic change_organic->end

Caption: A workflow for troubleshooting poor peak resolution of this compound.

ParameterRelationships cluster_params Chromatographic Parameters cluster_effects Observed Effects mobile_phase_ph Mobile Phase pH peak_shape Peak Shape (Tailing) mobile_phase_ph->peak_shape Strongly Influences retention Retention Time mobile_phase_ph->retention organic_modifier Organic Modifier % organic_modifier->retention Directly Affects resolution Resolution organic_modifier->resolution column_chem Column Chemistry column_chem->peak_shape column_chem->resolution Impacts Selectivity

References

Technical Support Center: Desmethylsertraline LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to matrix effects in the LC-MS/MS analysis of desmethylsertraline.

Troubleshooting Guide

Question: I am observing significant ion suppression for this compound in my plasma samples. What are the initial steps to identify the cause?

Answer:

Initial steps should focus on determining if the suppression is due to the biological matrix and its co-eluting components. A systematic approach is recommended:

  • Qualitative Assessment via Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of this compound will confirm that co-eluting matrix components are causing the suppression.[1]

  • Review Sample Preparation: The most common cause of significant matrix effects is inadequate sample cleanup.[2][3] If you are using a simple protein precipitation method, consider that this is a non-specific technique that can leave many interfering substances, such as phospholipids, in the sample.[2]

  • Chromatographic Co-elution: Examine the chromatogram of the blank matrix to check for peaks that elute at or near the retention time of this compound. These could be endogenous matrix components interfering with the ionization process.[4][5]

Question: My results show poor precision and accuracy for quality control (QC) samples. Could this be related to matrix effects?

Answer:

Yes, inconsistent matrix effects are a primary cause of poor precision and accuracy in bioanalytical methods.[2][3] The variability arises because the concentration of interfering endogenous components can differ from one sample lot to another, and even between individual samples.[4][6] This leads to varying degrees of ion suppression or enhancement, causing inconsistent analytical results. To confirm this, you can assess the matrix effect across multiple lots of your biological matrix (e.g., plasma from at least six different sources).[7] Consistent internal standard-normalized matrix factors close to 1.0 across all lots are indicative of a robust method with minimal impact from matrix variability.[4]

Question: I am using a stable isotope-labeled internal standard (SIL-IS) for this compound, but still observing variability. Why is this happening?

Answer:

While SIL-ISs are the gold standard for compensating for matrix effects, they may not always provide complete correction.[4][5] Here are a few potential reasons:

  • Differential Matrix Effects: In rare cases, the analyte and the SIL-IS may experience slightly different matrix effects, especially if there is a significant chromatographic separation between them, which is unlikely but possible with certain column chemistries or gradient conditions.

  • Interference with IS: The internal standard itself might be subject to interference from a co-eluting metabolite or other matrix component that does not affect the analyte.

  • High Concentration of Interferents: If the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the SIL-IS to a point where the signal-to-noise ratio is compromised, leading to poor precision.

To troubleshoot, ensure that the SIL-IS and the analyte are co-eluting perfectly and check for any interferences at the mass transition of the internal standard in blank matrix samples.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[8][9] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the method.[3][9]

What are the common sources of matrix effects in plasma samples for this compound analysis?

Common sources of matrix effects in plasma include endogenous components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants (e.g., EDTA, heparin) and co-administered drugs.[4][6]

How can I minimize matrix effects during method development?

Several strategies can be employed to minimize matrix effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components compared to simple protein precipitation.[2]

  • Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting interferences is a highly effective strategy.[3][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity required for low concentrations of this compound.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a nearly identical manner.[4][5]

How is the matrix effect quantitatively assessed?

The matrix effect is typically assessed using the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[6] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[6]

What is an acceptable range for the matrix factor?

Ideally, the absolute matrix factor should be between 0.75 and 1.25.[4] More importantly, when using a SIL-IS, the internal standard-normalized matrix factor (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0, and the coefficient of variation (%CV) across different lots of the matrix should be less than 15%.[10]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from published LC-MS/MS methods for sertraline (B1200038) and N-desmethylsertraline. This data can serve as a benchmark for method development and validation.

AnalyteSample Preparation MethodMean Recovery (%)Mean Process Efficiency (%)MatrixReference
N-desmethylsertraline Protein Precipitation95.795.2Human Plasma[7][11]
Sertraline Protein Precipitation94.287.9Human Plasma[7][11]
Sertraline Protein Precipitation88.0 - 90.0Not ReportedHuman Plasma[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol details the steps to quantitatively evaluate the matrix effect for this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standard solutions of this compound and its SIL-IS in the mobile phase reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike the extracted matrix with this compound and its SIL-IS to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six lots with this compound and its SIL-IS at the same concentrations. Then, perform the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) or PE = MF * RE

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides a more selective sample cleanup method than protein precipitation.

  • Sample Aliquoting: Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (e.g., fluoxetine (B1211875) or this compound-d4).

  • Basification: Add a small volume of an appropriate base (e.g., 1M NaOH) to adjust the pH and ensure the analytes are in their non-ionized form.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).[10]

  • Vortex and Centrifuge: Vortex the mixture for 5-10 minutes to ensure thorough mixing, followed by centrifugation to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Problem Identified: Poor Accuracy/Precision or Low Signal Intensity check_is Verify Internal Standard (IS) Performance start->check_is is_ok IS Performance OK? check_is->is_ok qual_assess Qualitative Assessment: Post-Column Infusion matrix_effect_present Matrix Effect Confirmed? qual_assess->matrix_effect_present quant_assess Quantitative Assessment: Post-Extraction Spike optimize_sample_prep Optimize Sample Preparation (e.g., LLE, SPE) quant_assess->optimize_sample_prep is_ok->qual_assess Yes use_sil_is Implement a Stable Isotope Labeled IS (SIL-IS) is_ok->use_sil_is No matrix_effect_present->quant_assess Yes end Method Optimized matrix_effect_present->end No optimize_chroma Optimize Chromatography (e.g., new column, gradient) optimize_sample_prep->optimize_chroma revalidate Re-evaluate Method optimize_chroma->revalidate use_sil_is->revalidate revalidate->matrix_effect_present

Caption: Workflow for troubleshooting matrix effects.

Matrix_Effect_Assessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Spike Analyte + IS into Solvent analysis LC-MS/MS Analysis of Sets A, B, and C A->analysis B1 Extract Blank Matrix B2 Spike Analyte + IS into Extract B1->B2 B2->analysis C1 Spike Analyte + IS into Blank Matrix C2 Extract Spiked Matrix C1->C2 C2->analysis calc Calculate: - Matrix Factor (MF) = B/A - Recovery (RE) = C/B - Process Efficiency (PE) = C/A analysis->calc

Caption: Experimental workflow for assessing matrix effects.

Matrix_Effect_Causes matrix Biological Matrix (e.g., Plasma) endogenous Endogenous Components matrix->endogenous exogenous Exogenous Components matrix->exogenous phospholipids Phospholipids endogenous->phospholipids salts Salts endogenous->salts proteins Proteins endogenous->proteins anticoagulants Anticoagulants exogenous->anticoagulants comedications Co-medications exogenous->comedications ion_source Ion Source phospholipids->ion_source co-elute with analyte salts->ion_source co-elute with analyte proteins->ion_source co-elute with analyte anticoagulants->ion_source co-elute with analyte comedications->ion_source co-elute with analyte result Ion Suppression or Enhancement ion_source->result

Caption: Causes of matrix effects in bioanalysis.

References

Technical Support Center: Navigating Variability in Desmethylsertraline In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in in vivo experiments involving desmethylsraline, the primary active metabolite of sertraline (B1200038).

Frequently Asked Questions (FAQs)

Q1: What is desmethylsertraline and why is it important to study?

This compound (DMS) is the main active metabolite of the widely prescribed antidepressant, sertraline. It is formed in the liver through N-demethylation of sertraline. Although DMS is a less potent serotonin (B10506) reuptake inhibitor than its parent compound, it has a significantly longer half-life and can accumulate in the body, potentially contributing to the overall therapeutic effect and side-effect profile of sertraline.[1] Studying DMS is crucial for a complete understanding of sertraline's pharmacology and for optimizing its clinical use.

Q2: What are the key pharmacokinetic parameters of this compound?

The pharmacokinetic profile of this compound is characterized by a long half-life and significant interindividual variability.[2][3] Key parameters are summarized in the table below.

ParameterValueSpeciesReference
Half-life (t½) 62-104 hoursHuman[4]
Time to Peak Plasma Concentration (Tmax) 8-10 hours post-sertraline administrationHuman[3]
Plasma Protein Binding High (similar to sertraline's 98%)Human[4]
Metabolism Primarily hepatic, via cytochrome P450 enzymesHuman[4]

Q3: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of sertraline to this compound?

The conversion of sertraline to this compound is a complex process involving multiple CYP enzymes. The primary enzyme involved is CYP2B6 .[4] Other contributing enzymes include CYP2C19, CYP2D6, CYP3A4, and CYP2C9. The relative contribution of each enzyme can vary depending on the sertraline concentration.[3][4]

Q4: How does P-glycoprotein (P-gp) affect this compound levels?

Both sertraline and this compound are substrates of the efflux transporter P-glycoprotein (P-gp).[4] P-gp is present at the blood-brain barrier and in other tissues, and it actively transports these compounds out of cells.[5] This can limit the brain penetration of both sertraline and this compound and contribute to variability in their concentrations in the central nervous system.[6][7]

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during in vivo experiments with this compound.

Issue 1: High Variability in Plasma Concentrations of this compound

Q: We are observing significant inter-animal variability in the plasma concentrations of this compound in our rodent study, even at the same dose of sertraline. What are the potential causes and how can we mitigate this?

A: High variability is a known characteristic of this compound pharmacokinetics.[2][3] Several factors can contribute to this:

  • Genetic Polymorphisms: Different strains of rodents, and even individual animals within the same strain, can have genetic variations in CYP enzymes (e.g., CYP2B6, CYP2C19), leading to differences in the rate of sertraline metabolism.[8]

  • CYP Enzyme Induction/Inhibition: Co-administration of other compounds, or even dietary factors, can induce or inhibit the activity of CYP enzymes, altering the formation of this compound.[9][10]

  • P-glycoprotein Activity: Variations in the expression and activity of P-gp can affect the efflux of both sertraline and this compound, influencing their plasma and tissue concentrations.[5]

  • Experimental Technique: Inconsistencies in dosing (e.g., oral gavage technique), blood sampling times, and sample handling can introduce significant variability.[11]

Troubleshooting Workflow:

Start High Variability Observed CheckGenetics Review Animal Strain and Genetic Background Start->CheckGenetics StandardizeProtocols Standardize Dosing and Sampling Protocols Start->StandardizeProtocols ControlEnvironment Control for Environmental Factors (Diet, Bedding) Start->ControlEnvironment ConsiderGenotyping Consider Genotyping for Relevant CYP Alleles CheckGenetics->ConsiderGenotyping IncreaseSampleSize Increase Sample Size StandardizeProtocols->IncreaseSampleSize AssessDDI Assess Potential for Drug-Drug Interactions ControlEnvironment->AssessDDI StatisticalAnalysis Utilize Appropriate Statistical Models AssessDDI->StatisticalAnalysis ConsiderGenotyping->StatisticalAnalysis IncreaseSampleSize->StatisticalAnalysis Outcome Reduced Variability StatisticalAnalysis->Outcome

Troubleshooting workflow for high variability.

Recommendations:

  • Animal Model Selection: If possible, use an inbred strain of rodents to minimize genetic variability.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, including animal handling, dosing, and sample collection.[11][12][13]

  • Environmental Controls: Maintain consistent environmental conditions (e.g., diet, bedding, light-dark cycle) as these can influence drug metabolism.

  • Drug Interaction Screen: Carefully review all co-administered substances for their potential to induce or inhibit CYP enzymes.[9][14]

  • Power Analysis: Conduct a power analysis to ensure your sample size is adequate to detect statistically significant differences despite the inherent variability.

Issue 2: Unexpectedly Low or High Brain-to-Plasma Ratio of this compound

Q: The brain concentrations of this compound in our study are much lower/higher than we anticipated based on the plasma levels. What could be causing this discrepancy?

A: The brain-to-plasma ratio of this compound is primarily influenced by the activity of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[6][7]

  • P-gp Efflux: this compound is a substrate for P-gp, which actively pumps it out of the brain.[4] High P-gp activity will result in a low brain-to-plasma ratio.

  • P-gp Inhibition: If other co-administered compounds are P-gp inhibitors, they can block the efflux of this compound, leading to its accumulation in the brain and a higher brain-to-plasma ratio.

  • P-gp Induction: Conversely, P-gp inducers can increase the expression of this transporter, enhancing the efflux of this compound from the brain and resulting in a lower brain-to-plasma ratio.[15]

Experimental Approach to Investigate P-gp Involvement:

Start Discrepant Brain-to-Plasma Ratio ControlGroup Control Group (Sertraline only) Start->ControlGroup PgpInhibitorGroup P-gp Inhibitor Group (e.g., Verapamil + Sertraline) Start->PgpInhibitorGroup PgpInducerGroup P-gp Inducer Group (e.g., Rifampicin + Sertraline) Start->PgpInducerGroup MeasureConcentrations Measure Brain and Plasma Concentrations of DMS ControlGroup->MeasureConcentrations PgpInhibitorGroup->MeasureConcentrations PgpInducerGroup->MeasureConcentrations CompareRatios Compare Brain/Plasma Ratios Between Groups MeasureConcentrations->CompareRatios Conclusion Determine Role of P-gp CompareRatios->Conclusion

Experimental design to assess P-gp role.

Recommendations:

  • Use of P-gp knockout models: Employing P-gp knockout animals can definitively determine the extent of P-gp's role in the brain distribution of this compound.[6]

  • Co-administration with P-gp modulators: As outlined in the diagram, co-administering known P-gp inhibitors (e.g., verapamil, elacridar) or inducers (e.g., rifampicin, dexamethasone) can help elucidate the involvement of P-gp.[15][16]

Experimental Protocols

Protocol 1: Quantification of this compound in Rodent Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • Monitor appropriate precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for an oral pharmacokinetic study.

  • Animal Dosing:

    • Fast mice overnight (with access to water) before dosing.

    • Administer sertraline hydrochloride, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at the desired dose.[12][17]

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 50 µL) from a consistent site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[13][18]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples at 4,000 g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

Signaling Pathways and Logical Relationships

Sertraline Metabolism to this compound

Sertraline Sertraline DMS This compound (DMS) Sertraline->DMS N-demethylation FurtherMetabolism Further Metabolism (e.g., Glucuronidation) DMS->FurtherMetabolism CYP2B6 CYP2B6 (Major) CYP2B6->DMS CYP2C19 CYP2C19 CYP2C19->DMS CYP2D6 CYP2D6 CYP2D6->DMS CYP3A4 CYP3A4 CYP3A4->DMS OtherCYPs Other CYPs (e.g., CYP2C9) OtherCYPs->DMS

Metabolic pathway of sertraline to DMS.

Factors Influencing this compound Variability

Variability This compound Variability Genetics Genetic Polymorphisms (CYP2B6, CYP2C19) Genetics->Variability DDI Drug-Drug Interactions (CYP Induction/Inhibition) DDI->Variability Pgp P-glycoprotein Activity Pgp->Variability Experimental Experimental Factors (Dosing, Sampling) Experimental->Variability Physiological Physiological Factors (Age, Sex, Disease State) Physiological->Variability

Key factors contributing to DMS variability.

References

Technical Support Center: Enhancing Desmethylsertraline Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of desmethylsertraline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in biological matrices.[1][2][3] This technique offers low limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace amounts of the analyte.

Q2: What are the key challenges in accurately quantifying this compound?

A2: The primary challenges include managing matrix effects, particularly ion suppression, ensuring efficient extraction from complex biological samples, and achieving chromatographic separation from its parent drug, sertraline (B1200038), and other potential interferences.[4][5][6]

Q3: What type of sample preparation is recommended for this compound analysis in plasma?

A3: Common and effective sample preparation techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[7][8] While PPT is a simpler and faster method, SPE often provides cleaner extracts, which can be crucial for minimizing matrix effects and enhancing sensitivity.[9]

Q4: What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?

A4: In positive electrospray ionization (ESI) mode, the protonated precursor ion ([M+H]⁺) for this compound is typically m/z 292.1. A common product ion used for quantification is m/z 159.0 or 159.1.[1][2][10][11]

Q5: How can I improve the chromatographic resolution between sertraline and this compound?

A5: Optimizing the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase, is critical.[12] Using a column with a suitable stationary phase, such as a C18 or a phenyl column, and adjusting the column temperature can also significantly improve separation.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[5][6] 2. Inefficient Sample Extraction: The analyte is not being effectively recovered from the sample matrix.[7] 3. Suboptimal MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) are not optimized for this compound.[15][16] 4. Poor Chromatographic Peak Shape: The peak is broad, leading to a lower signal-to-noise ratio.1. Address Ion Suppression: - Improve sample cleanup using SPE instead of PPT.[9] - Modify the chromatographic method to separate this compound from the interfering matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. 2. Optimize Extraction: - Evaluate different SPE sorbents or LLE solvents. - Adjust the pH of the sample and extraction solvents to optimize the recovery of this compound.[8] 3. Optimize MS Parameters: - Perform a compound optimization or tuning experiment to determine the ideal MS settings for this compound on your specific instrument.[16] 4. Improve Peak Shape: - Adjust the mobile phase composition and pH.[12] - Ensure the sample is dissolved in a solvent compatible with the mobile phase.
High Signal Variability / Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Matrix Effects: The degree of ion suppression or enhancement varies between different samples.[17] 3. Instrument Instability: Fluctuations in the LC or MS system performance.1. Standardize Sample Preparation: - Use an automated liquid handler for precise and consistent sample processing. - Ensure thorough mixing at each step. 2. Mitigate Matrix Effects: - Employ a robust sample cleanup method like SPE. - Use a SIL-IS to normalize the signal. 3. Check Instrument Performance: - Equilibrate the LC-MS system thoroughly before analysis. - Monitor system suitability by injecting a standard sample periodically throughout the analytical run.
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interaction of the basic analyte with residual silanols on the column. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of this compound.1. Reduce Injection Volume/Concentration: - Dilute the sample before injection. 2. Minimize Secondary Interactions: - Use a column with end-capping or a different stationary phase. - Add a small amount of a competing base, like triethylamine, to the mobile phase.[18] 3. Adjust Mobile Phase pH: - Adjust the pH to be at least 2 units away from the pKa of this compound.
Carryover 1. Adsorption of Analyte: this compound adsorbing to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler needle is not being cleaned effectively between injections.1. Modify System Components: - Use PEEK tubing and fittings where possible. 2. Optimize Needle Wash: - Use a strong organic solvent in the wash solution. - Increase the duration and volume of the needle wash.

Data Presentation

Comparison of LC-MS/MS Method Parameters for this compound Detection
Parameter Method 1 Method 2 Method 3
Sample Type Human PlasmaHuman PlasmaWhole Blood
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
LC Column Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[1]Betasil C8 (100 mm x 2.1 mm, 5 µm)[11]Kinetex Biphenyl (50 x 3.0 mm)[19]
Mobile Phase Water with 0.1% formic acid and acetonitrile (gradient)[1]Isocratic mobile phase[11]Water with 0.1% formic acid and acetonitrile (gradient)[19]
Linearity Range (ng/mL) 10.0 - 1280[1]0.5 - 150[11]Not specified
LOQ (ng/mL) 10.0[20]0.5[11]Not specified
Recovery (%) 95.7[1]Not specifiedNot specified
Internal Standard N-desmethylsertraline-d4[1]Fluoxetine[11]Not specified

Experimental Protocols

Detailed Methodology for this compound Analysis in Human Plasma by LC-MS/MS

This protocol is based on a validated method using protein precipitation for sample cleanup.[1][2]

1. Materials and Reagents:

  • This compound and N-desmethylsertraline-d4 (internal standard) reference standards

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Spike blank human plasma with the working standard solutions to create calibration standards and QCs at various concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.

  • Add 600 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or equivalent

  • Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.450 mL/min

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for re-equilibration.

  • MS System: Sciex Triple Quad 6500 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Q1 m/z 292.1 -> Q3 m/z 159.1[1][2]

    • N-desmethylsertraline-d4: Q1 m/z 296.2 -> Q3 m/z 279.0[1][2]

  • Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Visualizations

Sertraline Metabolism Pathway

Sertraline_Metabolism Sertraline Sertraline This compound This compound (Active Metabolite) Sertraline->this compound N-Demethylation (CYP2B6, CYP2C19, etc.) Further_Metabolites Further Metabolites (e.g., Ketones, Glucuronides) Sertraline->Further_Metabolites Reduction, Hydroxylation, Glucuronidation This compound->Further_Metabolites Deamination, Glucuronidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Low_Signal Start Low Signal Intensity Detected Check_MS Check MS Parameters (Tuning, Calibration) Start->Check_MS Check_LC Evaluate Chromatography (Peak Shape, Retention) Start->Check_LC Check_Sample_Prep Investigate Sample Prep (Recovery, Matrix Effects) Start->Check_Sample_Prep Optimize_MS Optimize MS Parameters Check_MS->Optimize_MS Parameters Suboptimal? Improve_Chroma Improve Chromatography Check_LC->Improve_Chroma Poor Peak Shape? Enhance_Sample_Prep Enhance Sample Prep (e.g., use SPE) Check_Sample_Prep->Enhance_Sample_Prep Low Recovery or High Matrix Effect? Resolved Issue Resolved Optimize_MS->Resolved Improve_Chroma->Resolved Enhance_Sample_Prep->Resolved

References

Overcoming solubility issues with Desmethylsertraline in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Desmethylsertraline in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound, the primary metabolite of sertraline (B1200038), is a lipophilic molecule with inherently poor water solubility.[1] Its aqueous solubility is predicted to be extremely low, around 9.8 × 10⁻⁵ mg/mL.[1] This is due to its chemical structure, which includes a large, nonpolar tetrahydronaphthalene ring system.[1] Furthermore, its solubility is highly dependent on the pH of the buffer.

Q2: What is the relationship between pH and the solubility of this compound?

A2: this compound has a primary amine group with a pKa of approximately 9.5.[1] This means that at a pH below its pKa, the amine group will be protonated (ionized), making the molecule more polar and thus more soluble in aqueous solutions. Conversely, at a pH above 9.5, it will be in its unprotonated, free base form, which is less polar and significantly less soluble. Therefore, using acidic to neutral buffers (pH < 7.4) is recommended to improve solubility. For its parent compound, sertraline, maximum solubility in buffer solutions was observed at pH 4.5.[2]

Q3: I prepared a stock solution in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the organic solvent in the buffer is too low to maintain the solubility of the compound. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][3] To resolve this, you can try:

  • Increasing the percentage of co-solvent in the final buffer solution, if your experimental system allows.

  • Lowering the pH of the final aqueous buffer to increase the ionization and solubility of this compound.

  • Using a different solubilization technique , such as cyclodextrins, to create a more stable aqueous solution.

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvents are a widely used and effective technique.[4][5] Solvents like ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400) have been successfully used to solubilize the parent compound, sertraline.[6] A mixture of ethanol and PG was shown to increase sertraline's solubility to 24.5 mg/mL, a significant increase from its aqueous solubility.[5][6] When using co-solvents, it is critical to first determine the maximum allowable concentration of the solvent in your specific experimental model (e.g., cell culture, enzymatic assay) to avoid solvent-induced artifacts or toxicity.

Q5: Are there other methods to enhance solubility besides pH and co-solvents?

A5: Yes, several other techniques can be employed to enhance the solubility of poorly soluble drugs like this compound:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate lipophilic molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[9][10] This method is often used to improve the bioavailability of selective serotonin (B10506) reuptake inhibitors (SSRIs).[9]

  • Use of Surfactants: Surfactants reduce the surface tension between the drug and the solvent, enhancing the dissolution of lipophilic compounds in aqueous media.[11][12] Nonionic surfactants like Polysorbates (e.g., Tween® 80) or Poloxamers are generally preferred as they are less likely to cause cellular disruption than ionic surfactants.[12]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine[1][13]
Molecular Formula C₁₆H₁₅Cl₂N[1][13]
Molecular Weight 292.21 g/mol [1][13]
pKa (Amine Group) ~9.5[1]
Predicted Water Solubility ~9.8 × 10⁻⁵ mg/mL at 25°C[1]
LogP (Octanol-Water) 4.8 - 4.9[1]

Table 2: Solubility of Sertraline HCl (Parent Compound) in Various Buffers and Co-solvents (Note: Data for this compound is limited; Sertraline HCl is used as a proxy to demonstrate trends.)

Solvent/BufferpHSolubility (mg/mL)Reference
Acetate Buffer1.20.008[2]
Acetate Buffer2.10.014[2]
Acetate Buffer 4.5 0.041 [2]
Phosphate Buffer6.80.017[2]
Phosphate Buffer7.40.005[2]
Water-4.14[5][6]
Ethanol-15.5[5][6]
Propylene Glycol (PG)-14.0[5][6]
Ethanol/PG Mixture -24.5 [5][6]

Troubleshooting Workflows and Signaling Pathways

G cluster_legend Legend Start Start Process Process Step Decision Decision Point End Outcome start Start: This compound Insoluble check_ph What is the buffer pH? start->check_ph adjust_ph Adjust pH to < 7 (Optimal ~4.5) check_ph->adjust_ph pH > 7 use_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) to stock & dilute check_ph->use_cosolvent pH < 7 is_soluble_ph Is it soluble? adjust_ph->is_soluble_ph is_soluble_ph->use_cosolvent No success Success: Soluble is_soluble_ph->success Yes is_soluble_cosolvent Is it soluble? use_cosolvent->is_soluble_cosolvent use_cyclodextrin Use advanced method: Cyclodextrin Inclusion Complex is_soluble_cosolvent->use_cyclodextrin No is_soluble_cosolvent->success Yes failure Insoluble: Re-evaluate experiment use_cyclodextrin->failure

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_low_ph Low pH (e.g., pH 4.5) cluster_high_ph High pH (e.g., pH 10) low_ph_species Protonated Form (R-NH3+) More Soluble pka pKa ≈ 9.5 low_ph_species->pka Increase pH high_ph_species Free Base Form (R-NH2) Poorly Soluble pka->high_ph_species Increase pH

Caption: Relationship between pH, pKa, and this compound ionization state.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for experiments where an acidic buffer will not interfere with the results.

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., Phosphate Buffer, Acetate Buffer)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Methodology:

  • Weigh the required amount of this compound powder.

  • Add the powder to a volume of deionized water that is approximately 80% of your final desired buffer volume.

  • Begin stirring the suspension.

  • Slowly add 1 M HCl dropwise to the suspension while continuously monitoring the pH. The powder should begin to dissolve as the pH drops.

  • Continue adding acid until all the powder is dissolved. Aim for a pH between 4.0 and 5.0 for optimal results.[2]

  • Once the this compound is fully dissolved, add the necessary buffer salts to achieve the desired buffer composition and strength.

  • Adjust the final pH to the target value for your experiment using 1 M HCl or 1 M NaOH. Note that increasing the pH too much may cause precipitation.

  • Bring the solution to the final volume with deionized water.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any micro-particulates.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol is for creating a concentrated stock solution that can be diluted into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Target aqueous buffer

  • Vortex mixer and sonicator

Methodology:

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM or 2.92 mg/mL).

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex vigorously for 1-2 minutes.

  • If necessary, place the tube in a bath sonicator for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • To prepare the working solution, dilute the DMSO stock into your pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer (not the other way around) while vortexing or stirring to ensure rapid mixing and prevent precipitation.

  • Crucial Control: Ensure the final concentration of DMSO in your experimental buffer is low (typically <0.5%) and that you run a vehicle control (buffer with the same final DMSO concentration but without the drug) to account for any solvent effects.

Protocol 3: Solubilization using β-Cyclodextrin

This protocol is an advanced method for creating a stable, aqueous solution without organic co-solvents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer with heating capability

  • 0.22 µm syringe filter

Methodology:

  • Determine the desired molar ratio of HP-β-CD to this compound. A ratio between 5:1 and 10:1 (HP-β-CD:Drug) is a good starting point.

  • Prepare a solution of HP-β-CD in your desired buffer or water. For example, to make a 10 mM solution of a 1:1 complex, you would first prepare a 10 mM solution of HP-β-CD.

  • Gently warm the HP-β-CD solution to 37-40°C while stirring.

  • Slowly add the weighed this compound powder to the stirring HP-β-CD solution.

  • Allow the mixture to stir for several hours (4-24 hours) at a controlled temperature to allow for the formation of the inclusion complex. The solution should clarify over time.

  • Once the solution is clear, allow it to cool to room temperature.

  • Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug aggregates. The resulting solution contains the water-soluble this compound-cyclodextrin complex.

References

Preventing degradation of Desmethylsertraline during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of desmethylsertraline during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in stored samples?

A1: The primary factors contributing to the degradation of this compound include improper storage temperature, exposure to light, oxidative conditions, and multiple freeze-thaw cycles.[1][2] The hydrochloride salt of this compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation. Therefore, it requires storage under an inert atmosphere.[3]

Q2: What are the recommended storage conditions for pure this compound compound?

A2: For the pure hydrochloride salt of this compound, it is recommended to store it at -20°C under an inert atmosphere to prevent degradation due to its hygroscopic nature.[3]

Q3: How should I store biological samples (plasma, serum) containing this compound?

A3: For biological samples, it is crucial to process them promptly after collection. Centrifuge samples to separate serum or plasma from cells within two hours of collection.[4] For storage, the following conditions are recommended:

Storage DurationTemperatureNotes
Short-term (up to 72 hours)Room Temperature (20-26°C)Plasma samples have shown stability for at least 2 hours at room temperature.[1][2]
Mid-term (up to 7 days)Refrigerated (2-8°C)[4]
Long-termFrozen (≤ -20°C)Stable for at least 28 days at -80°C and for up to 6 months at -20°C or below.[1][2][4]

Q4: How many freeze-thaw cycles can my plasma samples containing this compound undergo?

A4: Both sertraline (B1200038) and this compound have been shown to be stable in plasma through at least three freeze-thaw cycles.[1][2] To minimize the potential for degradation, it is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

Problem: I am observing lower than expected concentrations of this compound in my analyzed samples.

Potential CauseTroubleshooting Steps
Sample Degradation During Storage - Verify that samples were stored at the correct temperature (refrigerated for short-term, frozen for long-term).[4] - Ensure that frozen samples did not undergo excessive freeze-thaw cycles.[1][2] - Confirm that pure compounds were stored under recommended conditions, especially the hydrochloride salt which is hygroscopic.[3]
Photodegradation - Protect samples from direct light exposure, especially during handling and storage. Use amber vials or cover racks with aluminum foil. Sertraline, the parent compound, is known to be susceptible to photolytic degradation.[1]
Oxidative Degradation - Minimize the exposure of samples to air. For pure compounds, consider storage under an inert gas like nitrogen or argon.[3] Sertraline has been shown to degrade under oxidative stress.[1]
Issues with Sample Processing - Ensure that blood samples are centrifuged and the plasma/serum is separated within two hours of collection to prevent ongoing metabolic processes.[4] - Review the extraction procedure for efficiency. Inefficient extraction can lead to lower recovery and underestimation of the analyte concentration.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

This protocol is a general guideline based on best practices for clinical and research sample handling.

  • Collection: Collect whole blood samples in appropriate tubes (e.g., plain red-top tube or sodium heparin tube). Avoid using Serum Separator Tubes (SST) or Plasma Separator Tubes (PST) if specified by the analytical laboratory.[4]

  • Centrifugation: Within two hours of collection, centrifuge the blood samples to separate plasma or serum from the cellular components.[4] A typical centrifugation setting is 1500 x g for 10 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma or serum) to clearly labeled polypropylene (B1209903) transport tubes. To avoid issues with multiple freeze-thaw cycles, create multiple smaller aliquots if the sample will be analyzed at different time points.

  • Storage: Immediately store the aliquots at the appropriate temperature based on the anticipated storage duration (see storage table above).

Protocol 2: Protein Precipitation for Sample Extraction

This is a common and straightforward method for extracting this compound from plasma samples prior to LC-MS/MS analysis.[5]

  • Sample Preparation: To 200 µL of human plasma, add a suitable internal standard.

  • Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 2:1 or 3:1 ratio of solvent to plasma.

  • Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance concentration and compatibility with the analytical system.

Visualizations

Desmethylsertraline_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degrades via Light Light (Photodegradation) Light->this compound Oxidation Oxidation Oxidation->this compound Moisture Moisture (for HCl salt) Moisture->this compound Temp Improper Temperature Temp->this compound

Caption: Factors leading to the degradation of this compound.

Sample_Handling_Workflow Start Start: Collect Whole Blood Centrifuge Centrifuge within 2 hours Start->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate Aliquot Aliquot into multiple tubes Separate->Aliquot Storage Store Appropriately Aliquot->Storage ShortTerm Short-term: Refrigerate (2-8°C) Storage->ShortTerm < 7 days LongTerm Long-term: Freeze (≤ -20°C) Storage->LongTerm > 7 days Analysis Analysis ShortTerm->Analysis LongTerm->Analysis

Caption: Recommended workflow for handling biological samples.

References

Calibration curve issues in Desmethylsertraline quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for issues related to the quantification of desmethylsertraline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during experimental work, with a particular focus on calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Calibration Curve Issues

Question 1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?

Answer:

A non-linear calibration curve is a common issue in the quantification of this compound. The primary causes can be categorized as follows:

  • Detector Saturation: At high concentrations, the mass spectrometry detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the calibration curve with lower concentration points or dilute the samples to fall within the linear range of the detector.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound, causing ion suppression or enhancement, which can lead to a non-linear relationship between concentration and response.[1][2]

    • Solution:

      • Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.[3]

      • Use a stable isotope-labeled internal standard (SIL-IS), such as N-desmethylsertraline-d4, to compensate for matrix effects.[4][5]

      • Dilute the sample to reduce the concentration of matrix components.[1]

  • Inappropriate Internal Standard (IS): If the chosen internal standard does not chromatographically and ionically behave similarly to this compound, it may not adequately compensate for variability, leading to non-linearity.

    • Solution: Whenever possible, use a stable isotope-labeled internal standard. If a SIL-IS is not available, select an analogue that has similar extraction recovery, chromatographic retention time, and ionization response.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can affect the accuracy of peak integration and lead to non-linearity.

    • Solution: Optimize the mobile phase composition, gradient, and column chemistry to achieve good chromatographic separation and peak shape.

Question 2: My calibration curve has a poor correlation coefficient (r < 0.99). How can I improve it?

Answer:

A low correlation coefficient indicates a weak linear relationship between the concentration and the instrument response. Here are steps to improve it:

  • Review Standard Preparation: Inaccuracies in the preparation of stock solutions and calibration standards are a common source of error.

    • Solution: Carefully re-prepare all standards. Use calibrated pipettes and ensure complete dissolution of the reference standard. It is not recommended to prepare standards by serial dilution from the most concentrated standard, as this can propagate errors.

  • Assess for Contamination or Carryover: Contamination in the blank or carryover from a high concentration sample can affect the accuracy of the lower concentration points on the curve.

    • Solution: Inject a blank sample after the highest calibration standard to check for carryover. If observed, optimize the autosampler wash method.[6]

  • Evaluate Integration Parameters: Incorrect peak integration will lead to inaccurate response values.

    • Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters to ensure consistent and accurate peak area determination.

  • Check Instrument Performance: A dirty ion source, detector fatigue, or instability in the LC system can lead to inconsistent responses.

    • Solution: Perform routine maintenance on your LC-MS/MS system, including cleaning the ion source and checking for leaks or pressure fluctuations.

Question 3: The lowest point on my calibration curve is inaccurate and imprecise. What should I do?

Answer:

Inaccuracy and imprecision at the Lower Limit of Quantification (LLOQ) are common challenges.

  • Insufficient Sensitivity: The instrument response at the LLOQ may be too low to be reliably distinguished from background noise.

    • Solution:

      • Optimize MS parameters (e.g., collision energy, declustering potential) to increase the signal intensity for this compound.

      • Improve sample clean-up to reduce background noise.

      • Increase the sample injection volume if possible.

  • Adsorption: this compound may adsorb to plasticware or parts of the LC system, especially at low concentrations.

    • Solution: Use low-adsorption vials and tubing. Consider adding a small amount of an organic solvent or a competing base to the sample diluent to reduce non-specific binding.

  • Matrix Effects: As mentioned previously, matrix effects can have a more pronounced impact at lower concentrations.

    • Solution: Employ a stable isotope-labeled internal standard and optimize sample preparation.

Sample Preparation and Matrix Effects

Question 4: I am observing significant signal suppression in my plasma samples. How can I mitigate this?

Answer:

Signal suppression, a common matrix effect, can be addressed through several strategies:

  • Change Extraction Method: Protein precipitation is a simple but often "dirtier" extraction method.

    • Solution: Switch to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids (B1166683) and other interfering matrix components.[3][7]

  • Optimize Chromatography: Ensure that this compound does not co-elute with regions of high matrix interference.

    • Solution: Adjust the chromatographic gradient to separate the analyte from the bulk of the matrix components. A post-column infusion experiment can help identify regions of significant ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2]

    • Solution: N-desmethylsertraline-d4 is an appropriate SIL-IS for this analysis.[5]

Quantitative Data Summary

The following tables summarize typical parameters for successful this compound quantification methods.

Table 1: Example Calibration Curve Parameters for this compound Quantification

ParameterMethod 1 (LC-MS/MS)[7]Method 2 (LC-MS/MS)[4][5]Method 3 (GC/MS)[8]
Linear Range (ng/mL) 0.5 - 15010.0 - 12801.0 - 500 (µg/L)
Correlation Coefficient (r) > 0.9980≥ 0.9992> 0.991 (R²)
Regression Model LinearQuadratic (1/c²)Linear

Table 2: Reported Accuracy and Precision for this compound Quantification

ParameterMethod 1 (LC-MS/MS)[7]Method 2 (LC-MS/MS)[5]Method 3 (GC/MS)[8]
Intra-batch Precision (%CV) ≤ 10.42.2 - 12.24.7 - 7.2
Inter-batch Precision (%CV) ≤ 10.42.2 - 12.2Not Reported
Accuracy Not explicitly stated84.3 - 106.0% (LLOQ), 92.0 - 111.7% (QCs)-6.33% to 2.88%

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of sertraline (B1200038) and this compound in human plasma.[4][5]

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable mobile phase-compatible solution (e.g., 50:50 water:acetonitrile).

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

G start Start: Calibration Curve Fails (e.g., r < 0.99, Non-linear) check_standards 1. Verify Standard Preparation - Accuracy of stock solutions - Pipetting and dilutions start->check_standards standards_ok Standards OK? check_standards->standards_ok reprepare_standards Action: Re-prepare Standards and Re-run Calibration standards_ok->reprepare_standards No check_integration 2. Review Peak Integration - Consistent baseline - Accurate peak start/end standards_ok->check_integration Yes reprepare_standards->start integration_ok Integration OK? check_integration->integration_ok adjust_integration Action: Manually Adjust Integration Parameters integration_ok->adjust_integration No check_matrix 3. Investigate Matrix Effects - Use SIL-IS - Improve sample cleanup (SPE) - Check for co-elution integration_ok->check_matrix Yes adjust_integration->start matrix_ok Matrix Effects Mitigated? check_matrix->matrix_ok optimize_cleanup Action: Optimize Sample Prep and/or Chromatography matrix_ok->optimize_cleanup No check_instrument 4. Assess Instrument Performance - Clean ion source - Check for carryover - Verify system stability matrix_ok->check_instrument Yes optimize_cleanup->start end_good End: Calibration Curve Passes check_instrument->end_good

Caption: A logical workflow for troubleshooting common calibration curve issues.

General Experimental Workflow for this compound Quantification

G sample_collection 1. Sample Collection (e.g., Human Plasma) sample_prep 2. Sample Preparation - Add Internal Standard (IS) - Protein Precipitation / LLE / SPE sample_collection->sample_prep lc_separation 3. LC Separation - C8 or C18 Column - Gradient Elution sample_prep->lc_separation ms_detection 4. MS/MS Detection - Positive ESI Mode - MRM Transitions lc_separation->ms_detection data_processing 5. Data Processing - Peak Integration - Calibration Curve Construction ms_detection->data_processing quantification 6. Quantification - Calculate Unknown Concentrations data_processing->quantification

Caption: A typical experimental workflow for quantifying this compound.

References

Minimizing ion suppression for Desmethylsertraline mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Desmethylsertraline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ionization mode?

A1: For this compound, the protonated precursor ion [M+H]⁺ is typically observed at m/z 292.1. A common product ion for quantification in multiple reaction monitoring (MRM) mode is m/z 159.0.[1][2][3] For its parent drug, sertraline, the transition is m/z 306.1 → 159.1.[2][3]

Q2: What is ion suppression and how can it affect my this compound analysis?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[4][5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and lack of reproducibility in your quantitative analysis.[5][6]

Q3: What are common sources of ion suppression in bioanalytical methods for this compound?

A3: Common sources of ion suppression in biological matrices like plasma or serum include phospholipids, salts, proteins, and other endogenous compounds.[4][7] Exogenous sources can include contaminants from sample collection tubes or solvents used during sample preparation.[5]

Troubleshooting Guides

Issue 1: Low this compound Signal Intensity or Poor Sensitivity

This is often a primary indicator of ion suppression. The following steps can help you troubleshoot and mitigate this issue.

Troubleshooting Workflow:

A Low Signal/Poor Sensitivity E Evaluate Matrix Effects A->E B Investigate Sample Preparation F Refine Sample Cleanup B->F C Optimize Chromatography G Modify Gradient/Column C->G D Check Mass Spectrometer Settings H Optimize Source Parameters D->H E->B Suppression Detected E->C Suppression Detected E->D No Obvious Suppression I Acceptable Signal? F->I G->I H->I J Method Validated I->J Yes K Re-evaluate Method I->K No

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.[5] If you are using PPT, consider optimizing the solvent-to-plasma ratio or the type of organic solvent.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A commonly used solvent for this compound and Sertraline is methyl tert-butyl ether.[1]

    • Solid-Phase Extraction (SPE): SPE offers more selective removal of interferences. Develop a method using a suitable sorbent to retain this compound while washing away matrix components.

  • Optimize Chromatographic Separation:

    • The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression.[4][8]

    • Modify Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[5]

    • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries. Some published methods have successfully used Betasil C8 or Poroshell EC-C18 columns.[1][2]

    • Improve Resolution: Employing UPLC/UHPLC systems can enhance peak resolution and separate the analyte from interferences more effectively.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS, such as N-desmethylsertraline-d4, will co-elute with this compound and experience similar ion suppression.[2][3] This allows for accurate quantification as the ratio of the analyte to the IS should remain constant.[4]

Issue 2: Poor Reproducibility and Accuracy

Inconsistent results across a batch or between batches can also be a symptom of variable matrix effects.

Logical Relationship Diagram:

A Poor Reproducibility/Accuracy B Variable Matrix Effects A->B C Inconsistent Sample Cleanup B->C D Co-elution with Interferences B->D E Inappropriate Internal Standard B->E G Standardize Sample Prep Protocol C->G H Improve Chromatographic Resolution D->H F Implement SIL-IS E->F

Caption: Factors contributing to poor reproducibility.

Detailed Steps:

  • Assess Matrix Effect Quantitatively:

    • Perform a post-extraction addition experiment to quantify the extent of ion suppression. Compare the peak area of this compound in a spiked blank matrix extract to the peak area in a pure solvent.

    • The matrix factor (MF) can be calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression.

  • Standardize Sample Preparation:

    • Ensure that the sample preparation protocol is followed precisely for every sample, standard, and quality control.

    • Automated sample preparation systems can reduce variability.

  • Verify Internal Standard Performance:

    • If not using a SIL-IS, the chosen analog may not be adequately compensating for the variability in ion suppression. Switching to a SIL-IS is highly recommended.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of Sertraline and N-desmethylsertraline in human plasma.[1]

  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 2.5 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol is based on a simple and sensitive LC-MS/MS method.[2][3]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard (e.g., N-desmethylsertraline-d4).

  • Add 600 µL of acetonitrile (B52724) (or other suitable organic solvent).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube or vial.

  • Evaporate to dryness or directly inject a portion of the supernatant.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from published methods for this compound.

Table 1: Extraction Recovery and Process Efficiency

AnalyteSample Preparation MethodConcentration LevelsMean Recovery (%)Process Efficiency (%)Reference
N-desmethylsertralineProtein PrecipitationQCL, QCM, QCH95.795.2[2][3]
SertralineProtein PrecipitationQCL, QCM, QCH94.287.9[2][3]

QCL = Quality Control Low, QCM = Quality Control Medium, QCH = Quality Control High

Table 2: LC-MS/MS Parameters for this compound

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[1][2][3]
Precursor Ion (m/z)292.1[1][2][3]
Product Ion (m/z)159.0, 279.0 (for IS)[1][2][3]
Column ExampleBetasil C8 (100mm x 2.1mm, 5µm)[1]
Column ExamplePoroshell EC-C18 (3 x 100mm, 2.7µm)[2][3]
Mobile Phase ExampleAcetonitrile and 0.1% Formic Acid in Water[2][3]

References

Technical Support Center: Desmethylsertraline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of desmethylsertraline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of this critical compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most prevalent synthetic route for this compound is the N-demethylation of sertraline (B1200038). This process involves the removal of the methyl group from the secondary amine of the sertraline molecule to yield the primary amine, this compound.[1][2] This transformation can be achieved through various chemical methods, including the von Braun reaction or the use of chloroformate reagents. Additionally, enzymatic methods using cytochrome P450 (CYP) enzymes, such as CYP2B6, CYP2C19, and CYP3A4, which are involved in the natural metabolism of sertraline, can also be employed, particularly for smaller-scale or biocompatibility studies.[1][3]

Q2: I am experiencing low yields in my N-demethylation reaction. What are the potential causes and solutions?

A2: Low yields in the N-demethylation of sertraline can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or reagent stoichiometry may not be optimal. It is crucial to carefully control these parameters. For instance, in methods like the von Braun reaction, an insufficient amount of cyanogen (B1215507) bromide can lead to low conversion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include oxidation of the amine or reactions at other positions on the molecule.

  • Product Degradation: The reaction conditions might be too harsh, leading to the degradation of the this compound product. This is a concern with methods that employ high temperatures or strong acids/bases.

  • Workup and Purification Losses: Significant amounts of the product can be lost during extraction and purification steps, especially if the product has some solubility in the aqueous phase.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and reagent ratios to find the optimal conditions for your specific setup.

  • Use Milder Reagents: If degradation is suspected, consider using milder N-demethylation methods, such as those employing specific chloroformate reagents under controlled conditions.

  • Careful Workup: To minimize losses during extraction, ensure proper pH adjustment of the aqueous layer to minimize the solubility of the amine product. The use of brine can also help to improve phase separation.

  • Alternative Purification Strategies: If column chromatography results in significant product loss, consider alternative purification methods such as crystallization or selective precipitation.

Q3: I am observing significant impurity peaks in my crude product. What are these impurities and how can I remove them?

A3: Common impurities in this compound synthesis can include:

  • Unreacted Sertraline: Incomplete N-demethylation will result in the presence of the starting material.

  • Oxidation Products: Oxidation of the amine functionality can lead to the formation of byproducts. One notable degradation product is sertraline ketone, which can be formed through dehydrogenation and hydrolysis.[4]

  • Side-chain Cleavage Products: Under harsh reaction conditions, cleavage of other bonds in the molecule can occur.

Removal Strategies:

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for separating this compound from sertraline and other impurities due to their different polarities.

  • Acid-Base Extraction: A practical method for separating primary, secondary, and tertiary amines involves a series of extractions with aqueous buffers of varying pH.[5][6] For example, a buffer with a specific pH can be used to selectively protonate and extract the more basic sertraline into the aqueous phase, leaving the less basic this compound in the organic phase.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity this compound.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues during this compound synthesis.

Low Reaction Conversion
Potential Cause Troubleshooting Steps
Inactive Reagents - Ensure the purity and activity of your N-demethylating agent (e.g., cyanogen bromide, chloroformate). - Use freshly opened or properly stored reagents.
Insufficient Reaction Time or Temperature - Monitor the reaction progress closely using TLC or LC-MS. - If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.
Poor Solubility of Reactants - Ensure that sertraline is fully dissolved in the reaction solvent. - You may need to screen different solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature.
Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Over-reaction or Side Reactions - If using a highly reactive demethylating agent, consider reducing the stoichiometry or adding it portion-wise to control the reaction rate. - Lowering the reaction temperature can sometimes suppress the formation of unwanted byproducts.
Presence of Oxygen or Water - For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents to prevent hydrolysis or other water-mediated side reactions.
Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material - Optimize your chromatography conditions by screening different eluent systems. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can improve the separation of amines. - Employ the buffer-based extraction method described in the FAQs to selectively separate the primary and secondary amines.[5][6]
Product Oiling Out During Crystallization - Try different solvent systems for crystallization. A mixture of a good solvent and a poor solvent often works well. - Slow cooling and scratching the flask can help induce crystallization.
Emulsion Formation During Workup - Add a saturated solution of sodium chloride (brine) to the aqueous layer to help break the emulsion. - Centrifugation can also be an effective method to separate the layers.

Experimental Protocols

N-Demethylation of Sertraline using 1-Chloroethyl Chloroformate (ACE-Cl)

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Sertraline

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve sertraline (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and slowly add 1-chloroethyl chloroformate (1.2-1.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup (Carbamate Cleavage): Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure. To the resulting residue, add methanol and heat to reflux to facilitate the cleavage of the carbamate (B1207046) intermediate. Monitor this step by TLC or LC-MS to ensure complete conversion.

  • Purification: After the cleavage is complete, cool the mixture and evaporate the methanol. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Visualizations

Desmethylsertraline_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Sertraline Sertraline (Starting Material) NDemethylation N-Demethylation Reaction (e.g., with ACE-Cl) Sertraline->NDemethylation Crude_Product Crude this compound (Mixture of product, starting material, and byproducts) NDemethylation->Crude_Product Purification Purification (e.g., Chromatography, Acid-Base Extraction) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Optimize_Conditions Optimize reaction time, temperature, or reagent stoichiometry Check_Completion->Optimize_Conditions No Check_Byproducts Are there significant byproducts? Check_Completion->Check_Byproducts Yes End Improved Yield Optimize_Conditions->End Milder_Conditions Use milder reagents or lower the temperature Check_Byproducts->Milder_Conditions Yes Check_Workup Review workup and purification procedure Check_Byproducts->Check_Workup No Milder_Conditions->End Optimize_Purification Optimize extraction pH or chromatography conditions Check_Workup->Optimize_Purification Optimize_Purification->End

Caption: A logical troubleshooting workflow for addressing low yields in this compound synthesis.

References

Technical Support Center: Optimization of Cell-Based Assays for Desmethylsertraline Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell-based assays for Desmethylsertraline screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in cell-based assays?

A1: this compound (DMS) is the primary active metabolite of the widely prescribed antidepressant, sertraline (B1200038).[1] Like sertraline, it functions as a monoamine reuptake inhibitor.[1] Although it is significantly less potent than sertraline in inhibiting the serotonin (B10506) transporter (SERT), it has a more balanced profile for inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[1][2] Studying this compound in cell-based assays is crucial for understanding its contribution to the overall therapeutic and potential side effects of sertraline treatment.

Q2: Which cell lines are suitable for this compound screening assays?

A2: The choice of cell line is critical for obtaining relevant and reproducible data. Commonly used cell lines for studying SERT inhibitors like this compound include:

  • HEK293 cells stably expressing human SERT (hSERT): These are widely used due to their robust growth characteristics and the ability to study the specific interaction of this compound with the human serotonin transporter in a controlled environment.

  • JAR cells: A human placental choriocarcinoma cell line that endogenously expresses SERT, offering a model with a more native transporter expression system.[3]

  • RBL-2H3 cells: Rat basophilic leukemia cells that have been used to establish high-throughput screening models for SERT inhibitors.

Q3: What are the primary types of cell-based assays used for screening this compound?

A3: The main assays for screening this compound focus on its interaction with the serotonin transporter and its effects on cell health:

  • Neurotransmitter Reuptake Assays: These functional assays directly measure the ability of this compound to inhibit the uptake of serotonin into cells. This can be performed using radiolabeled serotonin ([³H]5-HT) or fluorescent substrates.[3][4]

  • Ligand Binding Assays: These assays determine the affinity of this compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.

  • Cell Viability and Cytotoxicity Assays: Assays such as MTT, MTS, and LDH release are used to assess the potential toxic effects of this compound on the cells being studied.[5]

Q4: What is the expected potency of this compound at the serotonin transporter?

A4: this compound is considerably less potent than its parent compound, sertraline, at inhibiting serotonin reuptake. In vitro studies have shown its potency to be 10- to 20-fold lower than sertraline.[6][7] The binding affinity (Ki) of this compound for the human serotonin transporter is approximately 76 nM, compared to about 3 nM for sertraline.[2]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Neurotransmitter Reuptake Assays

Problem: Low Signal-to-Noise Ratio or No Signal

  • Possible Cause 1: Suboptimal Cell Health or Density. Cells that are unhealthy or plated at a density that is too low will not exhibit robust transporter activity.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating. Optimize cell seeding density for your specific cell line and plate format (see Table 1). For assays with low signal, consider increasing the cell density.[2]

  • Possible Cause 2: Inactive this compound or Other Reagents. Improper storage or handling can lead to degradation of the compound or other critical reagents.

    • Solution: Prepare fresh dilutions of this compound and other reagents from powder stocks. Avoid repeated freeze-thaw cycles. Ensure all buffers are at the correct pH and temperature.

  • Possible Cause 3: Insufficient Transporter Expression (in transfected cells).

    • Solution: Verify the expression of SERT in your stably transfected cell line using methods like Western blotting or immunofluorescence. If expression is low, you may need to re-select a higher-expressing clone.

  • Possible Cause 4: Incorrect Assay Parameters. Incubation times and substrate concentrations are critical for optimal assay performance.

    • Solution: Optimize the incubation time for substrate uptake to ensure it is within the linear range. The concentration of the labeled substrate (e.g., [³H]serotonin) should be close to its Michaelis-Menten constant (Km) for SERT.[3]

Problem: High Background Signal

  • Possible Cause 1: High Non-Specific Binding or Uptake. The labeled substrate may be binding to the plastic of the plate or being taken up by cells through mechanisms other than SERT.

    • Solution: Include a control with a high concentration of a known potent SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific uptake.[5] Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.

  • Possible Cause 2: Contamination of Cell Cultures. Bacterial or yeast contamination can interfere with the assay and lead to high background.

    • Solution: Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[8]

  • Possible Cause 3: Spontaneous Reduction of Assay Reagents (in fluorescent assays). Some fluorescent dyes can be reduced by components in the media, leading to a high background signal.

    • Solution: Run a no-cell control with the assay medium and fluorescent substrate to check for spontaneous reduction. If observed, you may need to change the assay medium or the fluorescent probe.[5]

Cell Viability Assays

Problem: Inconsistent or Unreliable Results

  • Possible Cause 1: Interference of this compound with Assay Chemistry. Some compounds can directly interact with the reagents used in viability assays (e.g., reducing MTT to formazan), leading to inaccurate results.[5]

    • Solution: Perform a cell-free control by adding this compound to the assay medium without cells to check for any direct chemical reaction with the assay reagents.[5] If interference is observed, consider using a different viability assay that relies on a different principle (e.g., measuring ATP content versus metabolic activity).

  • Possible Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to high variability in the results.

    • Solution: Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute the cells evenly. Allow plates to sit at room temperature for a short period before incubation to promote even settling.

  • Possible Cause 3: Edge Effects. Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Quantitative Data Summary

Table 1: Recommended Seeding Densities for Common Cell Lines in 96- and 384-well Plates.

Cell Line96-well Plate (cells/well)384-well Plate (cells/well)
HEK293 30,000 - 60,000[8]20,000 - 60,000[8]
CHO 10,000 - 40,000[8]5,000 - 30,000[8]

Note: Optimal seeding density should be empirically determined for each specific cell line and assay.

Table 2: In Vitro Activity of this compound and Sertraline at Monoamine Transporters.

CompoundTransporterBinding Affinity (Ki, nM)
This compound SERT76[2]
NET420[2]
DAT440[2]
Sertraline SERT3[2]

Table 3: Concentration Ranges for this compound in In Vitro Assays.

Assay TypeTypical Concentration Range
SERT Inhibition Assays 1 nM - 10 µM
Cytotoxicity Assays 0.1 µM - 100 µM

Note: The effective concentration range should be determined experimentally through dose-response curves.

Experimental Protocols

Protocol 1: [³H]Serotonin Reuptake Inhibition Assay in hSERT-HEK293 Cells
  • Cell Plating: Seed hSERT-HEK293 cells in a 96-well plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). The final DMSO concentration should be below 0.5%.

    • Prepare a solution of [³H]serotonin in assay buffer at a concentration close to its Km for SERT (typically in the low micromolar range).

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Include a vehicle control (buffer with DMSO) and a positive control for maximal inhibition (e.g., 10 µM fluoxetine).

    • Initiate the uptake by adding the [³H]serotonin solution to each well.

    • Incubate for 10-20 minutes at 37°C. This time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lysis and Detection:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorescent Neurotransmitter Uptake Assay

This protocol is adapted for a commercially available fluorescent neurotransmitter uptake assay kit.

  • Cell Plating: Plate hSERT-HEK293 cells in a 96- or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.[9]

  • Compound Addition:

    • Prepare serial dilutions of this compound in the provided assay buffer.

    • Remove the culture medium from the wells and add the this compound dilutions.

    • Incubate for 10-20 minutes at 37°C.

  • Dye Loading:

    • Prepare the fluorescent substrate and masking dye solution according to the kit's instructions.

    • Add the dye solution to each well.

  • Detection:

    • Immediately begin measuring the fluorescence intensity using a bottom-read fluorescence plate reader.

    • Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement after a defined incubation period.[9]

  • Data Analysis:

    • Calculate the rate of uptake or the endpoint fluorescence for each well.

    • Determine the percent inhibition and IC50 value for this compound.

Visualizations

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin_ext Serotonin (5-HT) SERT SERT (SLC6A4) Serotonin_ext->SERT Uptake DMS This compound DMS->SERT Inhibition Serotonin_int Serotonin (5-HT) SERT->Serotonin_int Downstream Downstream Signaling (e.g., GPCRs, cAMP, Ca2+) Serotonin_int->Downstream Modulation Experimental_Workflow Start Start: Cell Culture (e.g., hSERT-HEK293) Plating Cell Plating (96- or 384-well plates) Start->Plating Incubation Pre-incubation with This compound Plating->Incubation Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Incubation Substrate_Add Add Labeled Substrate ([3H]5-HT or Fluorescent Dye) Incubation->Substrate_Add Uptake Uptake Incubation Substrate_Add->Uptake Wash Wash to Terminate Uptake (for radiolabeled assay) Uptake->Wash Detection Signal Detection (Scintillation or Fluorescence) Uptake->Detection for fluorescent assay (no wash) Wash->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis End End: Results Analysis->End

References

Navigating Desmethylsertraline Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Desmethylsertraline (DMS), the primary active metabolite of the widely prescribed antidepressant, sertraline (B1200038).[1] This guide offers detailed troubleshooting in a question-and-answer format, step-by-step experimental protocols, and visual aids to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during experimental design?

A1: this compound is a lipophilic molecule with a high octanol-water partition coefficient (logP). Its basic nature (pKa of the primary amine is approximately 9.16) means it will be protonated and more water-soluble at acidic pH.[2][3] The free base is poorly soluble in water, while the hydrochloride salt has better solubility.[2] These properties are critical when selecting solvents for stock solutions, preparing mobile phases for chromatography, and designing in vitro assays to avoid precipitation and ensure accurate concentrations.

Q2: What are the recommended storage conditions for this compound?

A2: this compound hydrochloride is hygroscopic and should be stored at -20°C under an inert atmosphere to prevent degradation. For long-term stability, it is advisable to store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Which analytical methods are most suitable for quantifying this compound in biological matrices?

A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations in complex matrices like plasma or brain tissue.

Q4: What are the primary metabolic pathways for the formation of this compound?

A4: this compound is formed from sertraline primarily through N-demethylation catalyzed by several cytochrome P450 (CYP) enzymes in the liver.[1][4][5] The main contributors are CYP2B6, CYP2C19, CYP3A4, with minor roles played by CYP2D6 and CYP2C9.[1][4][5][6][7]

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Q: I am observing peak tailing or broadening in my HPLC chromatogram for this compound. What are the likely causes and solutions?

A: Peak tailing with basic, lipophilic compounds like this compound is a common issue. Here are the potential causes and troubleshooting steps:

  • Secondary Interactions with Residual Silanols: The primary amine on DMS can interact with acidic silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and reduce interaction. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[8] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]

Q: My recovery of this compound from plasma samples is low and inconsistent. How can I improve my sample preparation?

A: Low recovery is often due to the high lipophilicity and plasma protein binding of DMS.

  • Protein Precipitation: This is a common first step, but incomplete precipitation or co-precipitation of the analyte can occur.

    • Solution: Ensure a sufficient volume of cold acetonitrile (B52724) or methanol (B129727) is used (typically 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.

  • Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical.

    • Solution: Use a water-immiscible organic solvent that can effectively partition the lipophilic DMS. A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like isoamyl alcohol or ethyl acetate) can improve extraction efficiency.[1] Adjusting the pH of the aqueous phase to a basic pH (above the pKa of DMS) will deprotonate the amine, making it more soluble in the organic phase.

  • Solid-Phase Extraction (SPE): Incomplete binding or elution can reduce recovery.

    • Solution: Use a reversed-phase (C8 or C18) or a mixed-mode cation exchange cartridge. Ensure the cartridge is properly conditioned and equilibrated. Optimize the pH of the loading and wash solutions to ensure DMS is retained. Elute with a solvent mixture that is strong enough to disrupt the interactions (e.g., methanol with a small percentage of ammonia (B1221849) or formic acid).

In Vitro Cell-Based Assays

Q: I am observing high variability and poor reproducibility in my cell-based serotonin (B10506) reuptake assay with this compound.

A: This can be due to several factors related to the compound's properties and the assay conditions.

  • Compound Precipitation: DMS's poor aqueous solubility can lead to it precipitating in the assay medium.

    • Solution: Prepare a high-concentration stock solution in DMSO. When diluting into the aqueous assay buffer, do so in a stepwise manner and vortex between dilutions. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%).

  • Non-specific Binding: The lipophilicity of DMS can cause it to bind to plasticware and cell membranes, reducing the effective concentration.

    • Solution: Use low-binding plates. Pre-incubating the compound in the assay buffer for a short period before adding it to the cells can sometimes help. Include appropriate controls to assess non-specific binding.

  • Cell Health and Density: Inconsistent cell numbers or unhealthy cells will lead to variable transporter expression and uptake.

    • Solution: Ensure a consistent cell seeding density and allow cells to form a confluent monolayer.[9] Visually inspect cells for normal morphology before starting the assay. Run a cell viability assay in parallel to ensure the observed effects are not due to cytotoxicity.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from published methods for the sensitive quantification of this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., this compound-d4).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterCondition
LC System Standard UHPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 292.1 -> 159.1this compound-d4 (IS): m/z 296.2 -> 279.0

3. Data Analysis

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: In Vitro Serotonin Transporter (SERT) Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of this compound on the serotonin transporter.

1. Cell Culture

  • Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.

  • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

2. Assay Procedure

  • On the day of the assay, wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions of this compound in KRH buffer. Also, prepare a positive control (e.g., a known SERT inhibitor like fluoxetine) and a vehicle control (e.g., KRH buffer with the same final DMSO concentration).

  • Pre-incubate the cells with the this compound dilutions, positive control, or vehicle control for 10-15 minutes at 37°C.

  • Initiate the uptake by adding [³H]-serotonin (to a final concentration of ~10-20 nM) to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Value/Range
Cell Line HEK293-hSERT
[³H]-Serotonin Conc. 10-20 nM
Incubation Time 5-10 minutes
Incubation Temp. 37°C
Positive Control Fluoxetine (10 µM)
Protocol 3: Zebrafish Larval Behavioral Assay

This protocol can be used to assess the neurobehavioral effects of this compound exposure in a whole-organism model.[10][11]

1. Exposure

  • Collect zebrafish embryos and raise them in standard E3 medium.

  • At 24 hours post-fertilization (hpf), begin exposing the embryos to a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (E3 medium with the corresponding DMSO concentration).

  • Maintain the exposure until the behavioral testing at 5-7 days post-fertilization (dpf). Refresh the exposure solutions daily.

2. Locomotor Activity Assay (Light/Dark Test)

  • At 5-7 dpf, transfer individual larvae to the wells of a 96-well plate.

  • Acclimate the larvae in the testing apparatus for at least 30 minutes in the light.

  • Record locomotor activity (distance moved, velocity) using an automated tracking system for a period of alternating light and dark phases (e.g., 10 minutes light, 10 minutes dark, repeated for 3 cycles).

3. Data Analysis

  • Quantify the total distance moved and average velocity for each larva during the light and dark phases.

  • Compare the locomotor activity of the this compound-exposed groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

ParameterCondition/Value
Organism Zebrafish (Danio rerio) larvae
Exposure Period 24 hpf to 5-7 dpf
Test Age 5-7 dpf
Apparatus 96-well plate in an automated tracking system
Light/Dark Cycle 10 min light / 10 min dark

Visualizations

Sertraline Metabolism to this compound

This diagram illustrates the primary metabolic conversion of sertraline to its N-demethylated metabolite, this compound, highlighting the key cytochrome P450 enzymes involved.

Sertraline_Metabolism cluster_enzymes CYP450 Enzymes Sertraline Sertraline DMS This compound Sertraline->DMS N-demethylation CYP2B6 CYP2B6 CYP2B6->DMS CYP2C19 CYP2C19 CYP2C19->DMS CYP3A4 CYP3A4 CYP3A4->DMS CYP2D6 CYP2D6 (minor) CYP2D6->DMS CYP2C9 CYP2C9 (minor) CYP2C9->DMS

Caption: Sertraline is metabolized to this compound by various CYP450 enzymes.

Experimental Workflow for LC-MS/MS Quantification

This workflow diagram outlines the key steps for quantifying this compound in a biological sample using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation or LLE/SPE) start->sample_prep lc_separation LC Separation (Reversed-Phase Column) sample_prep->lc_separation ionization Ionization (ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification vs. Standard Curve) ms_detection->data_analysis end End: Concentration of This compound data_analysis->end

Caption: A typical workflow for the quantification of this compound by LC-MS/MS.

Logical Flow for Troubleshooting HPLC Peak Tailing

This diagram provides a decision-making process for troubleshooting peak tailing issues in HPLC analysis of this compound.

HPLC_Troubleshooting start Problem: Peak Tailing Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent change_solvent Action: Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Is column old or non-end-capped? check_solvent->check_column No resolved Problem Resolved change_solvent->resolved modify_mp Action: Lower mobile phase pH and/or add TEA check_column->modify_mp Yes check_overload Is injection volume too high? check_column->check_overload No modify_mp->resolved replace_column Action: Use new or end-capped column replace_column->resolved check_overload->replace_column No reduce_injection Action: Reduce injection volume or dilute sample check_overload->reduce_injection Yes reduce_injection->resolved

Caption: Troubleshooting guide for HPLC peak tailing of this compound.

References

Best practices for handling and storing Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Desmethylsertraline

Welcome to the technical support center for this compound (Norsertraline). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the effective handling, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Norsertraline, is the primary and active metabolite of the antidepressant drug sertraline (B1200038), which is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is formed in the liver through N-demethylation of sertraline, a process primarily catalyzed by cytochrome P450 enzymes like CYP2B6, CYP2C19, and CYP3A4.[1][3][4] While it is pharmacologically active, its potency as a serotonin reuptake inhibitor is significantly lower than that of its parent compound, sertraline.[2][5]

Q2: What are the primary chemical and physical properties of this compound?

A2: this compound is a lipophilic molecule with a high octanol-water partition coefficient.[1] It typically appears as a solid at room temperature.[1] Its hydrochloride salt form has a high melting point and is hygroscopic.[1] Key identifiers include CAS Number 87857-41-8 for the free base.[6][7]

Q3: What are the main safety hazards associated with handling this compound?

A3: this compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[6][8] Standard laboratory precautions should be taken, including avoiding dust generation, preventing contact with skin and eyes, and ensuring adequate ventilation.[9] It is recommended to handle the compound wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.[9]

Handling and Storage Best Practices

Q4: What are the optimal storage conditions for this compound?

A4: The hydrochloride salt of this compound is known to be hygroscopic.[1] To prevent degradation from moisture absorption, it should be stored at -20°C under an inert atmosphere.[1][10] The compound should also be protected from light.[9] For short-term storage of solutions in serum or plasma, refrigeration (2-8°C) is suitable for up to 7 days, while long-term storage (beyond 3 days) requires freezing (-20°C or below).[11][12]

Q5: How should I prepare stock solutions of this compound?

A5: this compound exhibits poor solubility in water but is slightly soluble in polar solvents like acetonitrile (B52724) and more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][13] For creating stock solutions, DMSO is a recommended solvent.[13] When preparing aqueous buffers for experiments, it is important to consider the compound's pKa of approximately 9.5, which indicates it will be primarily in a protonated, ionized form at physiological pH.[1]

Q6: Is this compound stable under typical experimental conditions?

A6: this compound is generally stable under standard laboratory conditions.[1] However, forced degradation studies have shown that while it is stable against hydrolytic (acidic, basic) and thermal stress, it is susceptible to degradation under oxidative and photolytic (light-exposed) conditions.[14] Therefore, experiments should be designed to minimize exposure to strong oxidizing agents and direct light.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₆H₁₅Cl₂N[6][15]
Molecular Weight292.2 g/mol [6][15]
CAS Number (Free Base)87857-41-8[6][7]
pKa (Amine Group)~9.5[1]
LogP (Octanol-Water)4.8 - 4.9[1]

Table 2: Solubility Profile

SolventSolubilitySource(s)
WaterPoorly soluble (~9.8 x 10⁻⁵ mg/mL)[1]
AcetonitrileSlightly Soluble[13]
DMSOSoluble[13]

Experimental Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound using liquid chromatography.

Q7: I'm observing poor peak shape (tailing or fronting) in my HPLC/LC-MS analysis. What are the likely causes?

A7: Poor peak shape for an amine-containing compound like this compound is often due to secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Free silanol groups on silica-based C8 or C18 columns can interact with the basic amine group, causing peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the amine, reducing these interactions.[16] Adding a competing base like triethylamine (B128534) (0.1%) to the mobile phase can also mask silanol groups.[17][18]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Column Degradation: An aging column or one that has been exposed to harsh conditions may lose performance. Consider replacing the guard column or the analytical column itself.[19]

Q8: My recovery of this compound from plasma/serum samples is low and inconsistent. How can I improve it?

A8: Low recovery is typically an issue with the sample extraction procedure.

  • Protein Precipitation: If using a simple protein precipitation with acetonitrile or methanol, ensure the ratio of solvent to plasma is sufficient (e.g., 3:1) for complete protein removal. Inefficient precipitation can lead to matrix effects and low recovery.

  • Solid-Phase Extraction (SPE): This method generally provides cleaner extracts and higher recovery than protein precipitation.[17][20] For this compound, a C2 or C8 cartridge can be effective.[17][18] Ensure the pH of the sample and wash buffers are optimized. Given its pKa of 9.5, the compound will be positively charged at neutral or acidic pH, which is ideal for binding to cation-exchange or reversed-phase sorbents.

  • Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress the ionization of this compound in the mass spectrometer source. A cleaner extraction method (like SPE) or chromatographic adjustments to better separate the analyte from matrix components can mitigate this.

Q9: The retention time for my this compound peak is shifting between injections. What should I check?

A9: Retention time drift can be caused by several factors.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially critical for gradient elution methods.[19] Typically, flushing with 10-20 column volumes is sufficient.

  • Mobile Phase Composition: Inconsistent mobile phase composition, which can result from improper mixing or solvent evaporation, will cause retention time shifts.[19] Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Temperature Fluctuations: A column heater should be used to maintain a constant column temperature, as temperature variations can significantly impact retention times.

  • Pump Performance: Check for leaks or bubbles in the pump and ensure it is delivering a consistent flow rate.

Diagrams: Pathways and Workflows

dot digraph "Metabolic_Pathway_of_Sertraline" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes Sertraline [label="Sertraline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Norsertraline)", fillcolor="#FBBC05"]; Ketone [label="α-hydroxy sertraline ketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucuronide_S [label="Sertraline carbamoyl-\nO-glucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucuronide_K [label="Ketone Glucuronide\n(Inactive Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges Sertraline -> this compound [label="N-demethylation", headlabel="CYP2B6, CYP2C19,\nCYP3A4, CYP2D6", labelfontsize=9]; Sertraline -> p1 [arrowhead=none]; p1 -> Ketone [label="Oxidative\nDeamination", headlabel="MAO-A/B, CYP3A4,\nCYP2C19", labelfontsize=9]; this compound -> p2 [arrowhead=none]; p2 -> Ketone [label="Oxidative\nDeamination", headlabel="MAO-A/B, CYP2E1,\nCYP3A4, CYP2C19", labelfontsize=9]; Sertraline -> Glucuronide_S [label="Glucuronidation", headlabel="UGT enzymes", labelfontsize=9]; Ketone -> Glucuronide_K [label="Glucuronidation"]; } Caption: Metabolic pathway of Sertraline to this compound and other metabolites.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Sample [label="1. Plasma Sample\nCollection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="2. Sample Preparation\n(e.g., Protein Precipitation or SPE)", fillcolor="#FBBC05"]; Analysis [label="3. LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quant [label="4. Data Acquisition &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="5. Data Review &\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [label=" Add Internal Standard"]; Extraction -> Analysis [label=" Inject Extract"]; Analysis -> Quant [label=" Generate Chromatogram"]; Quant -> Report [label=" Calculate Concentration"]; } Caption: Typical workflow for quantifying this compound in plasma samples.

Experimental Protocol

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the simultaneous quantification of sertraline and this compound in human plasma, based on common published methods.[16][21]

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (or other suitable internal standard, ISTD)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the ISTD in DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL). Prepare a working solution of the ISTD (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 200 µL of plasma into the appropriate tubes.

  • For calibrators and QCs, spike with the corresponding working solutions.

  • Add 10 µL of the ISTD working solution to all tubes (except blanks).

  • Add 600 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., Poroshell EC-C18, 3.0 x 100 mm, 2.7 µm).[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Flow Rate: 0.45 mL/min.[16]

  • Gradient: A typical gradient might start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.[16]

  • MRM Transitions (Example):

    • This compound: m/z 292.1 → 159.1[16]

    • This compound-d4 (ISTD): m/z 296.2 → 279.0[16]

5. Data Analysis

  • Integrate the chromatographic peaks for this compound and its ISTD.

  • Calculate the peak area ratio (Analyte Area / ISTD Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

Validation & Comparative

A Comparative Analysis of Sertraline and its Metabolite, Desmethylsertraline: Potency and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and pharmacological characteristics of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and its primary active metabolite, desmethylsertraline. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two compounds.

Data Presentation: Quantitative Comparison of Potency

The relative potency of sertraline and this compound is crucial for understanding their respective contributions to the overall therapeutic effect and potential side-effect profile of sertraline administration. The following table summarizes their binding affinities (Ki) at key monoamine transporters and the sigma-1 receptor. Lower Ki values indicate higher binding affinity.

TargetSertraline (Ki, nM)This compound (Ki, nM)Reference
Serotonin Transporter (SERT) 0.29 - 376[1][2]
Dopamine (B1211576) Transporter (DAT) 25440[1][2]
Norepinephrine (B1679862) Transporter (NET) 420420[1][2]
Sigma-1 Receptor 32 - 57Not widely reported[3]

Interpretation of Potency Data

The data clearly indicates that sertraline is a significantly more potent inhibitor of the serotonin transporter (SERT) than this compound , with a binding affinity that is approximately 260 times higher. While sertraline exhibits a notable affinity for the dopamine transporter (DAT), it is still 86-fold more selective for SERT.[1] this compound, in contrast, shows a much-reduced affinity for SERT and a more balanced, albeit weaker, profile across the three monoamine transporters, technically acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] However, its overall potency at these transporters is considerably lower than that of the parent compound.

Sertraline also demonstrates a moderate affinity for the sigma-1 receptor, a target implicated in the modulation of various neurotransmitter systems.[3] The clinical significance of this interaction is still under investigation.

Experimental Protocols

The determination of the binding affinities (Ki values) presented above is typically achieved through competitive radioligand binding assays. Below is a detailed, representative methodology for such an experiment.

Experimental Protocol: Competitive Radioligand Binding Assay for SERT, DAT, and NET

1. Objective: To determine the in vitro binding affinity (Ki) of sertraline and this compound for the human serotonin, dopamine, and norepinephrine transporters.

2. Materials:

  • Test Compounds: Sertraline hydrochloride, this compound succinate.
  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
  • Cell Membranes: Human embryonic kidney (HEK293) cells stably transfected with the human SERT, DAT, or NET gene.
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.
  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM fluoxetine (B1211875) for SERT, 10 µM GBR 12909 for DAT, 10 µM desipramine (B1205290) for NET).
  • Instrumentation: Scintillation counter, 96-well microplates, cell harvester.

3. Procedure:

  • Membrane Preparation: Transfected HEK293 cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
  • Assay Setup: The assay is performed in a 96-well microplate format. Each well contains:
  • A fixed concentration of the appropriate radioligand (typically at or near its Kd for the transporter).
  • A fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).
  • A range of concentrations of the test compound (sertraline or this compound) or the non-specific binding control.
  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

4. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of Sertraline

Sertraline_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling Sertraline Sertraline SERT SERT Sertraline->SERT Inhibition Serotonin Serotonin SERT->Serotonin Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding mTOR_Pathway mTOR Pathway Postsynaptic_Receptor->mTOR_Pathway Modulation MAPK_Pathway MAPK Pathway Postsynaptic_Receptor->MAPK_Pathway Modulation Neuronal_Survival Neuronal Survival & Plasticity mTOR_Pathway->Neuronal_Survival MAPK_Pathway->Neuronal_Survival Experimental_Workflow Start Start Compound_Prep Compound Preparation (Sertraline & this compound) Start->Compound_Prep Cell_Culture Cell Culture (Transfected HEK293 cells) Start->Cell_Culture Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Membrane_Prep->Binding_Assay Data_Acquisition Data Acquisition (Scintillation Counting) Binding_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 & Ki Determination) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

References

Validating the Selectivity of Desmethylsertraline for the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the binding affinity and selectivity of Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant Sertraline, for the human serotonin (B10506) transporter (SERT). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and medicinal chemistry. For comparative context, the binding profiles of Sertraline and other common selective serotonin reuptake inhibitors (SSRIs) are also included.

The therapeutic efficacy of SSRIs is primarily attributed to their potent and selective inhibition of SERT, which increases the synaptic availability of serotonin. However, off-target activity at other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), can lead to undesired side effects. Therefore, quantifying the selectivity of a compound for SERT is a critical step in its pharmacological characterization.

Comparative Binding Affinity and Selectivity

The binding affinities of this compound and other selected antidepressants for human monoamine transporters are summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the transporters in vitro. A lower Kᵢ value indicates a higher binding affinity.

Selectivity is presented as a ratio of the Kᵢ value for the off-target transporter (NET or DAT) to the Kᵢ value for the primary target (SERT). A higher selectivity index signifies greater selectivity for SERT over the other transporters.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
This compound 764204405.55.8
Sertraline 3>1000>1000>333>333
Fluoxetine 5.2>1000>1000>192>192
Paroxetine 1.1>1000>1000>909>909
Citalopram 87.3>1000>1000>11.5>11.5
Escitalopram 1.1>1000>1000>909>909

Data compiled from multiple sources. Kᵢ values can vary between experiments based on assay conditions.

The data indicates that while this compound is a less potent SERT inhibitor than its parent compound, Sertraline (Kᵢ of 76 nM vs. 3 nM), it still demonstrates a moderate degree of selectivity for SERT over both NET and DAT.[1] Compared to other prominent SSRIs, which exhibit very high selectivity for SERT, this compound's profile is more balanced, behaving as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with a roughly 5.5-fold preference for SERT.[1]

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities (Kᵢ values) for monoamine transporters is typically achieved through competitive radioligand binding assays.[2] This technique is considered a gold standard for quantifying the interaction between a drug and its target receptor or transporter.[2]

Principle

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific transporter. The transporters are typically expressed in the membranes of cultured cells (e.g., HEK293 cells) or in preparations of brain tissue (synaptosomes).[3] By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibition constant (Kᵢ) can be calculated.

Step-by-Step Methodology
  • Preparation of Transporter-Containing Membranes:

    • Human Embryonic Kidney (HEK293) cells are stably transfected to express a high density of the target human transporter (hSERT, hNET, or hDAT).

    • The cells are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer to break them open.

    • The homogenate is centrifuged at high speed to pellet the cell membranes, which contain the transporters.

    • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.[1]

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • A fixed amount of the prepared cell membranes.

      • A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT).

      • A varying concentration of the unlabeled test compound (e.g., this compound) across a wide range.

    • Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a very high concentration of a known selective inhibitor to block all specific binding).

    • The plate is incubated, typically for 60 minutes at a controlled temperature, to allow the binding to reach equilibrium.[1]

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters.[1] This separates the membranes with bound radioligand from the free, unbound radioligand in the solution.

    • The filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[1]

  • Data Analysis:

    • Specific binding is calculated for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • The data is plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

    • Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand used and Kₑ is the dissociation constant of the radioligand for the transporter.

Visualizations

The following diagrams illustrate the experimental workflow for determining transporter selectivity and the conceptual relationship of binding affinity to selectivity.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 Cells Expressing Transporter prep2 Homogenize Cells in Lysis Buffer prep1->prep2 prep3 Centrifuge to Pellet Membranes prep2->prep3 prep4 Resuspend Membranes in Assay Buffer prep3->prep4 assay1 Add Membranes, Radioligand, & Test Compound to Plate prep4->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 analysis1 Separate Bound/Free via Vacuum Filtration assay2->analysis1 analysis2 Quantify Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Calculate IC50 from Competition Curve analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4 ki_out ki_out analysis4->ki_out Binding Affinity (Ki)

Caption: Workflow for Radioligand Binding Assay.

G cluster_targets Monoamine Transporters cluster_calc Selectivity Calculation compound Test Compound (e.g., this compound) sert SERT compound->sert  Ki (SERT) (On-Target Affinity) dat DAT compound->dat  Ki (DAT) (Off-Target Affinity) net NET compound->net  Ki (NET) (Off-Target Affinity) calc_dat Ki (DAT) / Ki (SERT) sert->calc_dat calc_net Ki (NET) / Ki (SERT) sert->calc_net dat->calc_dat net->calc_net result Selectivity Profile (Higher Ratio = More Selective for SERT) calc_dat->result calc_net->result

Caption: Logic of Transporter Selectivity Assessment.

Conclusion

The empirical data demonstrates that this compound, the primary metabolite of Sertraline, is a moderately potent inhibitor of the serotonin transporter. While its affinity for SERT is lower than that of its parent drug and other leading SSRIs, it maintains a preferential binding to SERT over the dopamine and norepinephrine transporters. This profile suggests that at therapeutic concentrations achieved during chronic Sertraline treatment, this compound likely contributes to the overall therapeutic effect by inhibiting serotonin reuptake, but with a broader action on other monoamine systems compared to highly selective SSRIs. Understanding these nuanced differences in transporter selectivity is crucial for the rational design of next-generation antidepressants with improved efficacy and tolerability.

References

A Comparative Guide to the Cross-Validation of Desmethylsertraline Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of desmethylsertraline, the primary active metabolite of the antidepressant sertraline (B1200038). The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This document summarizes the performance of several common analytical techniques, offering supporting experimental data to aid in the selection and cross-validation of methods for specific research needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the quantitative performance characteristics of different analytical methods used for the determination of this compound. The data has been compiled from various validation studies.

Analytical TechniqueMatrixLinearity Range (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)Recovery (%)
HPLC-UV Human Plasma10 - 500[1][2]10[1]< 3.9[1][2]> 90[1][2]> 94 (SPE)[1][2]
LC-MS/MS Human Plasma10.0 - 1280[3][4]10.0[3][4]2.2 - 12.2[3][4]92.0 - 111.7[3][4]95.7 (Protein Ppt.)[4]
GC-MS Whole Blood1.00 - 500.0 (µg/L)[5][6]1.00 (µg/L)[5][6]4.7 - 7.2[5][6]-6.33 to 2.88[5][6]84.9 - 107.7 (SPE)[5][6]
CE-LIF Human Plasma4.0 - 500[7][8]4.0[7][8]< 3.7[7][8]> 95.6[7][8]> 97.1 (SPE)[7][8]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of this compound in plasma samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C2 SPE cartridge.

    • Load 400 µL of human plasma.

    • Wash the cartridge to remove interferences.

    • Elute the analyte using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity for the analysis of this compound.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add a protein precipitating agent (e.g., acetonitrile).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for injection into the LC-MS/MS system.[3][4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Poroshell EC-C18 column (3 x 100 mm, 2.7 µm).[3][4]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[3][4]

    • Flow Rate: 0.450 mL/min.[3][4]

    • Ionization Mode: Positive ionization.[3][4]

    • Transitions: For N-desmethylsertraline, m/z 292.1 → 159.1.[3][4]

    • Internal Standard: N-desmethylsertraline-d4, with a transition of m/z 296.2 → 279.0.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the determination of this compound, particularly in forensic toxicology.

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Perform solid-phase extraction of the whole blood sample.

    • Derivatize the extracted analytes with heptafluorobutyric anhydride (B1165640) (HFBA).[5][6]

    • Internal Standard: Protriptyline.[5][6]

  • GC-MS Conditions:

    • Column: Appropriate capillary column for the separation of derivatized analytes.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

This method provides high separation efficiency and sensitivity for this compound analysis.

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • Utilize a solid-phase extraction procedure for plasma sample pretreatment.[7][8]

    • Perform a derivatization step with fluorescein (B123965) isothiocyanate (FITC).[7][8]

    • Internal Standard: Reboxetine.[7][8]

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): 20 mM carbonate buffer, pH 9.0, with 2.5 mM heptakis(2,6-di-O-methyl)-β-CD, 50 mM N-methyl-D-glucamine, and 20% v/v acetone.[7][8]

    • Applied Voltage: 30 kV.[7][8]

    • Detection: Laser-induced fluorescence detection with an excitation wavelength of 488 nm.[7][8]

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound.

Cross-Validation Workflow for this compound Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Define Analytical Requirements (e.g., sensitivity, matrix) B Select Candidate Methods (e.g., HPLC-UV, LC-MS/MS) A->B C Individual Method Validation (Linearity, Precision, Accuracy) B->C D Prepare Standardized Sample Set C->D E Analyze Samples with Method 1 D->E F Analyze Samples with Method 2 D->F G Analyze Samples with Method 'n' D->G H Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) E->H F->H G->H I Evaluate Method Performance (Bias, Concordance) H->I J Select Optimal Method for Intended Application I->J K Establish Acceptance Criteria for Future Method Transfer J->K

Cross-Validation Workflow Diagram

References

A Comparative Guide to the In Vitro and In Vivo Effects of Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylsertraline (DMS), also known as norsertraline, is the primary active metabolite of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Following administration, sertraline is metabolized in the liver, leading to the formation of this compound. This metabolite circulates in the body at concentrations often exceeding those of the parent drug and possesses a significantly longer half-life.[1][2] Understanding the distinct pharmacological profile of this compound is crucial for a comprehensive assessment of sertraline's overall therapeutic efficacy and potential side effects. This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid researchers in pharmacology and drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of this compound and its parent compound, sertraline.

Table 1: In Vitro Binding Affinities (Ki in nM) for Monoamine Transporters
CompoundSerotonin Transporter (SERT)Norepinephrine (B1679862) Transporter (NET)Dopamine (B1211576) Transporter (DAT)Reference
This compound 76420440[1]
Sertraline 342025[1]
Table 2: In Vitro Serotonin Reuptake Inhibition
CompoundAssay SystemIC50 (µM)Reference
This compound Rat Brain Synaptosomes ([³H]-Serotonin Uptake)0.63[3]
Table 3: In Vitro Interaction with P-Glycoprotein (P-gp)
CompoundParameter (Vmax/Km)Value (min⁻¹ x 10⁻³)Reference
This compound P-gp ATPase Stimulation1.4[4][5]
Sertraline P-gp ATPase Stimulation1.6[4][5]
Verapamil (Control) P-gp ATPase Stimulation1.7[4][5]
Table 4: In Vivo Pharmacokinetic Parameters
CompoundElimination Half-life (hours)Plasma Concentration Relative to Parent DrugReference
This compound 62 - 1041 to 3 times higher[2][6]
Sertraline ~26-[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols in the field and are synthesized from multiple sources. Specific parameters may vary between individual studies.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a typical procedure for determining the binding affinity (Ki) of this compound for the serotonin, norepinephrine, and dopamine transporters.

Objective: To measure the competitive displacement of a radiolabeled ligand from monoamine transporters by this compound.

Materials:

  • Cell membranes prepared from cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • This compound and Sertraline standards.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or sertraline.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Uptake Assay in Rat Brain Synaptosomes

This protocol describes a method to measure the inhibitory effect of this compound on serotonin reuptake in a preparation of nerve terminals.

Objective: To determine the IC50 value of this compound for the inhibition of [³H]-serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or striatum).

  • Sucrose (B13894) buffer (0.32 M sucrose).

  • Krebs-Ringer buffer.

  • [³H]-Serotonin.

  • This compound and Sertraline standards.

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes (nerve terminals). Resuspend the pellet in Krebs-Ringer buffer.

  • Pre-incubation: Pre-incubate the synaptosomal suspension with various concentrations of this compound or a vehicle control for a short period.

  • Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to the synaptosome suspension.

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-Serotonin uptake at each concentration of this compound and determine the IC50 value.

In Vivo Microdialysis in the Rat Striatum

This protocol details a procedure to measure the effect of this compound on extracellular levels of serotonin and dopamine in the brain of a freely moving rat.[5][7]

Objective: To assess the in vivo effect of this compound on neurotransmitter levels in a specific brain region.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulas.

  • Artificial cerebrospinal fluid (aCSF).

  • Microinfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • This compound for administration.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum at precise coordinates.[7]

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[5]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples to monitor changes in extracellular serotonin and dopamine concentrations over time.

  • Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the neurotransmitter levels.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the time-course of the effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of this compound.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron 5HT_ext Serotonin (5-HT) SERT SERT 5HT_ext->SERT Reuptake 5HT_int 5-HT SERT->5HT_int Vesicle Synaptic Vesicle 5HT_int->Vesicle DMS This compound DMS->SERT Inhibition

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Putative_Downstream_Signaling SERT SERT Inhibition (by this compound) Inc_5HT Increased Synaptic Serotonin SERT->Inc_5HT GPCR 5-HT Receptors (GPCRs) Inc_5HT->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB (Phosphorylation) PKA->CREB ERK->CREB Gene Gene Expression (e.g., BDNF) CREB->Gene

Caption: Putative Downstream Signaling Cascade Following SERT Inhibition.

InVivo_Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer This compound baseline->drug_admin post_drug Collect Post-Treatment Dialysate Samples drug_admin->post_drug analysis HPLC-EC Analysis of Neurotransmitters post_drug->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Microdialysis.

Discussion of Findings

In Vitro Effects

The in vitro data clearly demonstrate that this compound is a potent inhibitor of the serotonin transporter, albeit with a lower affinity than its parent compound, sertraline.[1] Its affinity for the norepinephrine and dopamine transporters is considerably lower, indicating a selective action on the serotonergic system.[1] The IC50 value for serotonin reuptake inhibition in rat brain synaptosomes further confirms its functional activity at the SERT.[3]

Both sertraline and this compound are also substrates for the efflux transporter P-glycoprotein (P-gp).[4][5] Their interaction with P-gp, as indicated by the stimulation of P-gp ATPase activity, is comparable to that of the known P-gp substrate verapamil. This suggests that the distribution of both compounds in the brain is actively regulated by this transporter.[4][5]

In Vivo Effects

Consistent with its in vitro profile, this compound exhibits serotonergic activity in vivo. Studies have shown that it can antagonize the depletion of brain serotonin induced by p-chloroamphetamine, a hallmark of SERT inhibition.[3] However, its potency in this regard is generally lower than that of sertraline.[3]

A key difference in the in vivo profile of this compound lies in its pharmacokinetics. It has a substantially longer elimination half-life and achieves higher steady-state plasma concentrations than sertraline.[2][6] This prolonged exposure to a pharmacologically active metabolite likely contributes to the overall therapeutic and side-effect profile of sertraline treatment.

Interestingly, some in vivo studies have reported that at clinically relevant doses of sertraline, the direct contribution of this compound to the acute blockade of central serotonin reuptake may be negligible, despite its higher concentrations.[8] This suggests a complex interplay between its intrinsic potency, brain penetration, and receptor occupancy in vivo.

Conclusion

This compound is a pharmacologically active metabolite of sertraline with a distinct profile. While it is a potent and selective serotonin reuptake inhibitor, its potency is lower than that of sertraline. However, its prolonged half-life and higher plasma concentrations suggest a significant contribution to the chronic effects of sertraline therapy. Its interaction with P-glycoprotein further adds to the complexity of its disposition and potential for drug-drug interactions. A thorough understanding of the pharmacology of this compound is therefore essential for a complete picture of the clinical effects of its parent drug, sertraline. Further research is warranted to fully elucidate its role in both the therapeutic and adverse effects observed during sertraline treatment.

References

Desmethylsertraline: A Comparative Analysis of its Activity Against Other SSRI Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The metabolism of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) can produce pharmacologically active compounds that significantly contribute to the therapeutic efficacy and side-effect profile of the parent drug. Understanding the distinct activity of these metabolites is crucial for drug development, predicting drug-drug interactions, and refining therapeutic strategies. This guide provides a detailed comparison of desmethylsertraline (DMS), the primary metabolite of sertraline (B1200038), with the major active metabolites of other commonly prescribed SSRIs and the SNRI venlafaxine.

Comparative Analysis of Pharmacological Activity

The primary mechanism of action for SSRIs and their active metabolites is the inhibition of the serotonin transporter (SERT). However, their affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), can vary significantly, influencing their overall pharmacological profile.

This compound is substantially less potent than its parent compound, sertraline, at inhibiting SERT.[1][2] However, unlike many other SSRI metabolites, it displays a more balanced affinity for all three monoamine transporters, effectively acting as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] This contrasts sharply with metabolites like S-norfluoxetine and O-desmethylvenlafaxine, which retain high potency and selectivity, and with the metabolites of paroxetine, which are considered pharmacologically inactive.

Table 1: Monoamine Transporter Binding Affinity (Kᵢ in nM) and Uptake Inhibition (IC₅₀ in nM) of SSRI Metabolites

Metabolite (Parent Drug)SERTNETDATData Type
This compound (Sertraline)76[3]420[3]440[3]Kᵢ
630[4]--IC₅₀
S-Norfluoxetine (Fluoxetine)1.3[5]>1000>1000Kᵢ (Binding)
14[5]340>1000Kᵢ (Uptake)
R-Norfluoxetine (Fluoxetine)26[5]270>1000Kᵢ (Binding)
308[5]2200>1000Kᵢ (Uptake)
Desmethylcitalopram (Citalopram/Escitalopram)3.6[6]1,820[6]>10,000[6]Kᵢ
O-Desmethylvenlafaxine (Venlafaxine)47.3[7][8]531.3[7][8]Weak AffinityIC₅₀
Paroxetine Metabolites InactiveInactiveInactive-

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of potency; lower values indicate higher affinity/potency. Data is compiled from studies using human or rat tissues/receptors.

Comparative Pharmacokinetics

The clinical relevance of a metabolite's activity is heavily influenced by its pharmacokinetic profile, particularly its elimination half-life and steady-state plasma concentration relative to the parent drug. Both this compound and norfluoxetine (B159337) have significantly longer half-lives than their parent compounds, leading to their accumulation in the body during chronic treatment.[2][9]

Table 2: Pharmacokinetic Properties of Major SSRI Metabolites

MetaboliteElimination Half-Life (t½)Steady-State Plasma Concentration
This compound 62–104 hours[2]Generally higher than sertraline
Norfluoxetine ~16 days (chronic use)Can be higher than fluoxetine
Desmethylcitalopram ~50 hours[10]~30-50% of citalopram (B1669093) levels[11]
O-Desmethylvenlafaxine ~11 hours[12]Can be 2-3 times higher than venlafaxine

Signaling Pathways and Mechanism of Action

SSRIs and their active metabolites exert their therapeutic effects by blocking SERT on the presynaptic neuron. This initial action leads to a cascade of downstream events.

SSRI_Metabolism cluster_drug Parent SSRI (Oral Admin) cluster_liver Hepatic Metabolism (CYP450 Enzymes) cluster_metabolite Active Metabolites Sertraline Sertraline Metabolism N-Demethylation Sertraline->Metabolism CYP2B6 Fluoxetine Fluoxetine Fluoxetine->Metabolism CYP2D6 Citalopram Citalopram Citalopram->Metabolism CYP2C19, 3A4, 2D6 DMS This compound Metabolism->DMS NFLX Norfluoxetine Metabolism->NFLX DCT Desmethylcitalopram Metabolism->DCT

Fig 1. Generalized metabolic pathway for major SSRIs.

The initial blockade of SERT increases serotonin concentration in the synaptic cleft. This leads to the desensitization of presynaptic 5-HT1A autoreceptors over time, which further enhances serotonergic neurotransmission.[13] Chronic administration is associated with downstream changes in gene expression, including increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a critical role in neurogenesis and synaptic plasticity.[13][14]

SERT_Inhibition_Pathway SSRI SSRI or Active Metabolite SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Synaptic5HT ↑ Synaptic Serotonin SERT->Synaptic5HT Leads to Autoreceptor 5-HT1A Autoreceptor Desensitization Synaptic5HT->Autoreceptor Causes Postsynaptic Postsynaptic Receptor Activation (5-HT1A, 2A, etc.) Synaptic5HT->Postsynaptic Firing ↑ Serotonergic Neuron Firing Autoreceptor->Firing Results in Firing->Synaptic5HT Further increases Signal Intracellular Signaling (cAMP, Ca2+) Postsynaptic->Signal BDNF ↑ BDNF Expression & Neurogenesis Signal->BDNF Long-term Adaptation Effect Therapeutic Effect (Antidepressant/Anxiolytic) BDNF->Effect Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Tissue Brain Tissue or Transfected Cells Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Isolate Cell Membranes (Expressing SERT) Homogenize->Membranes Plate 96-Well Plate Membranes->Plate Incubate Incubate to Equilibrium Plate->Incubate Radioligand [3H]Citalopram (Fixed Conc.) Radioligand->Plate TestCmpd Test Compound (e.g., DMS) (Variable Conc.) TestCmpd->Plate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Curve Generate Competition Curve Count->Curve Ki Calculate IC50 and Ki Curve->Ki

References

Head-to-head comparison of Desmethylsertraline and norfluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two major active metabolites of widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs): desmethylsertraline, the primary metabolite of sertraline (B1200038), and norfluoxetine (B159337), the primary active metabolite of fluoxetine. This comparison focuses on their pharmacokinetic and pharmacodynamic properties, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacodynamic Profile: Transporter Binding Affinities

The primary mechanism of action for both parent drugs and their metabolites is the inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin. However, their affinities for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), can differ, leading to varied pharmacological profiles.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound 76420440
S-Norfluoxetine 1.3 - 14--
R-Norfluoxetine ~26 - 308--

Note: A lower Ki value indicates a higher binding affinity.

Pharmacokinetic Profile: Key Parameters

The pharmacokinetic properties of these metabolites, particularly their long half-lives, contribute significantly to the overall therapeutic effect and potential for drug-drug interactions of their parent compounds.

ParameterThis compoundNorfluoxetine
Elimination Half-life 62 - 104 hours4 - 16 days (chronic use)
Primary Metabolizing Enzymes CYP2B6, CYP2C19, CYP3A4CYP2D6

The extended half-life of norfluoxetine is a distinguishing feature, leading to a longer time to reach steady-state concentrations and a prolonged washout period after discontinuation of fluoxetine.[5]

Impact on Cytochrome P450 Enzymes

Understanding the inhibitory potential of these metabolites on various cytochrome P450 (CYP) enzymes is crucial for predicting and mitigating drug-drug interactions.

CYP IsozymeThis compound (Ki)Norfluoxetine (Ki)
CYP2D6 Weak inhibitorPotent inhibitor (S-enantiomer more potent)
CYP3A4 48.1 µM19.1 µM
CYP2C19 -Potent inhibitor
CYP2C9 -Mild to moderate inhibitor
CYP1A2 -No significant in vivo effect
CYP2B6 -Mild to moderate inhibitor

Norfluoxetine and its parent compound, fluoxetine, are potent inhibitors of CYP2D6 and CYP2C19.[6][7] this compound and its parent drug, sertraline, are considered to have a relatively weaker inhibitory effect on CYP enzymes.[5] Specifically for CYP3A4, norfluoxetine demonstrates a higher inhibitory potency (lower Ki value) than this compound.[8]

Interaction with P-Glycoprotein (P-gp)

P-glycoprotein is an efflux transporter that plays a significant role in drug distribution, including transport across the blood-brain barrier.

CompoundP-glycoprotein (P-gp) Affinity
This compound High affinity
Norfluoxetine Intermediate P-gp inhibition

Both sertraline and this compound have a high affinity for P-glycoprotein.[6][8][9][10][11] Norfluoxetine, along with its parent compound fluoxetine, exhibits intermediate inhibitory activity towards P-gp.

Experimental Protocols

Monoamine Transporter Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound and norfluoxetine for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes are prepared from specific rat brain regions (e.g., hippocampus for SERT, frontal cortex for NET, and striatum for DAT) through a process of homogenization and differential centrifugation.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR-12935 for DAT) is incubated with the synaptosomal preparations.

  • Incubation with Test Compounds: A range of concentrations of the test compounds (this compound or norfluoxetine enantiomers) are added to compete with the radioligand for binding to the transporters.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 Inhibition Assay

Objective: To determine the in vitro inhibitory potential (Ki) of this compound and norfluoxetine on various CYP isozymes.

Methodology:

  • Microsome Incubation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.

  • Probe Substrate Metabolism: A specific probe substrate for each CYP isozyme (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6) is incubated with the microsomes in the presence of NADPH (a necessary cofactor).

  • Inhibition by Test Compounds: The assay is performed in the presence of varying concentrations of the test compounds (this compound or norfluoxetine).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value. The Ki is then determined based on the type of inhibition (e.g., competitive, non-competitive) observed from Lineweaver-Burk or other kinetic plots.

Visualizations

experimental_workflow cluster_binding Monoamine Transporter Binding Assay cluster_cyp CYP450 Inhibition Assay prep Synaptosome Preparation radioligand Radioligand Incubation prep->radioligand competitor Addition of Test Compound radioligand->competitor separation Filtration & Washing competitor->separation quant Scintillation Counting separation->quant analysis IC50 & Ki Calculation quant->analysis microsomes Microsome & Substrate Incubation inhibitor Addition of Test Compound microsomes->inhibitor metabolism Metabolic Reaction inhibitor->metabolism quant_cyp LC-MS Analysis of Metabolite metabolism->quant_cyp analysis_cyp IC50 & Ki Determination quant_cyp->analysis_cyp

Caption: Workflow for Monoamine Transporter Binding and CYP450 Inhibition Assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) 5HT_cleft 5-HT 5HT_vesicle->5HT_cleft Release SERT SERT Metabolite This compound or Norfluoxetine Metabolite->SERT Inhibition 5HT_cleft->SERT 5HT_receptor 5-HT Receptor 5HT_cleft->5HT_receptor Binding Signal Signal Transduction 5HT_receptor->Signal

Caption: Mechanism of Action: Inhibition of Serotonin Reuptake.

References

Unveiling the Pharmacological Profile of Desmethylsertraline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline. This document synthesizes published findings on its interaction with key central nervous system targets, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Comparative Binding Affinities of this compound and Sertraline

This compound, while being the major metabolite of sertraline, exhibits a distinct pharmacological profile. The following tables summarize the binding affinities (Ki) of both compounds for the primary monoamine transporters and the sigma-1 receptor, as well as their interaction with the P-glycoprotein (P-gp) transporter.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Reference
This compound76420440[1]
Sertraline3--[1]

Table 1: Comparative Binding Affinities for Monoamine Transporters. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.

CompoundSigma-1 Receptor (Ki, nM)Reference
This compound--
Sertraline32-57[2]

Table 2: Binding Affinity for the Sigma-1 Receptor.

CompoundP-glycoprotein (Vmax/Km)Reference
This compound1.4 x 10⁻³[1][3]
Sertraline1.6 x 10⁻³[1][3]
Verapamil (Control)1.7 x 10⁻³[1][3]

Table 3: Interaction with P-glycoprotein. Vmax/Km values are derived from ATPase assays and indicate the efficiency of the compound as a P-gp substrate. Higher values suggest a greater interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating the published findings.

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of compounds to the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

1. Membrane Preparation:

  • Tissues or cells expressing the transporter of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a final volume of 250 µL:

    • 150 µL of the prepared membrane suspension (containing a specific amount of protein).

    • 50 µL of the test compound (this compound or sertraline) at various concentrations.

    • 50 µL of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) at a fixed concentration.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is then counted using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand and is subtracted from the total binding to yield specific binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the interaction of compounds with P-gp by quantifying the rate of ATP hydrolysis, which is coupled to substrate transport.

1. Membrane Preparation:

  • Purified membrane vesicles from insect or mammalian cells overexpressing human P-gp are used.

2. ATPase Assay:

  • The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • The reaction is typically carried out in a 96-well plate.

  • The reaction mixture includes the P-gp-containing membranes, the test compound at various concentrations, and a reaction buffer containing ATP and magnesium ions.

  • The reaction is initiated by the addition of MgATP.

  • The plate is incubated at 37°C for a specific time.

3. Detection of Inorganic Phosphate:

  • The reaction is stopped, and a reagent that forms a colored complex with Pi (e.g., a malachite green-based reagent) is added.

  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., ~620-650 nm).

4. Data Analysis:

  • The amount of Pi produced is quantified by comparison to a standard curve of known phosphate concentrations.

  • The P-gp-specific ATPase activity is determined by subtracting the basal ATPase activity (in the absence of the test compound) from the activity observed in the presence of the test compound. Vanadate, a P-gp inhibitor, is often used to determine the P-gp-specific portion of the total ATPase activity.

  • The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation. The Vmax/Km ratio provides a measure of the substrate's transport efficiency.

Visualizing the Pharmacology of this compound

The following diagrams, generated using the DOT language, illustrate the key pharmacological interactions of this compound and the workflows of the experimental procedures described.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Other Cells cluster_2 Blood-Brain Barrier SERT SERT NET NET DAT DAT Sigma1 Sigma-1 Receptor Pgp P-glycoprotein DMS This compound DMS->SERT Inhibition (Ki=76 nM) DMS->NET Inhibition (Ki=420 nM) DMS->DAT Inhibition (Ki=440 nM) DMS->Pgp Substrate Sertraline Sertraline Sertraline->SERT Inhibition (Ki=3 nM) Sertraline->Sigma1 Binding (Ki=32-57 nM) Sertraline->Pgp Substrate

Caption: Pharmacological targets of this compound and sertraline.

start Start prep Prepare Cell Membranes (Expressing Transporter) start->prep assay Incubate Membranes with Radioligand and Test Compound prep->assay filter Separate Bound and Unbound Radioligand by Filtration assay->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end start Start prep Prepare P-gp Containing Membrane Vesicles start->prep assay Incubate Membranes with Test Compound and ATP prep->assay detect Detect Inorganic Phosphate (Pi) Released via Colorimetric Reaction assay->detect analyze Calculate Vmax and Km (Michaelis-Menten Kinetics) detect->analyze end End analyze->end

References

A Comparative Guide to Inter-Laboratory Validation of Desmethylsertraline Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant, Sertraline. Accurate measurement of this compound is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring patient safety and treatment efficacy. This document outlines the performance of common analytical techniques, presents detailed experimental protocols, and visualizes key processes to aid laboratories in selecting and validating appropriate assay methodologies.

While direct inter-laboratory proficiency testing data for this compound is often proprietary to participating institutions, this guide compiles and compares performance data from published, validated methods to serve as a valuable reference for the scientific community. The predominant methods for this compound quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays, while available for the parent drug Sertraline, exhibit significant cross-reactivity with this compound and are also discussed.

Data Presentation: A Comparative Overview of Assay Performance

The following tables summarize the quantitative performance data for LC-MS/MS, GC-MS, and a representative immunoassay for the analysis of this compound.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound

ParameterMethod AMethod B
Linearity Range 10.0 - 1280 ng/mL0.5 - 150 ng/mL
Intra-Assay Precision (%CV) 2.2 - 12.2%≤ 10.4%
Inter-Assay Precision (%CV) 2.2 - 12.2%≤ 10.4%
Accuracy 84.3 - 111.7%Not explicitly stated
Recovery 95.7%Not explicitly stated
Lower Limit of Quantification (LLOQ) 10.0 ng/mL0.5 ng/mL

Table 2: Performance Characteristics of GC-MS Method for this compound

ParameterMethod C
Linearity Range 1.00 - 500.0 µg/L (equivalent to 1.00 - 500.0 ng/mL)
Precision (%CV) 4.7 - 7.2%
Accuracy (% Bias) -6.33 - 2.88%
Recovery 84.9 - 107.7%
Lower Limit of Quantification (LLOQ) 1.00 µg/L (equivalent to 1.00 ng/mL)

Table 3: Performance Characteristics of a Commercial Sertraline Immunoassay

ParameterImmunoassay (ELISA)
Analyte Detected Sertraline and its metabolites
Cross-Reactivity with this compound 50%[1]
Intended Use Qualitative screening for forensic use[1]
Sensitivity (I-50 for Sertraline) 80 ng/mL[1]

Note: Immunoassays for Sertraline are generally designed for screening and may not provide the specificity required for precise quantification of this compound due to cross-reactivity with the parent drug and other metabolites.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of validated methods found in the scientific literature.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it the gold standard for therapeutic drug monitoring.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add an internal standard.

    • Add a protein precipitating agent, such as acetonitrile.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Poroshell EC-C18, 3 x 100 mm, 2.7 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is 0.450 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 292.1 → 159.1

      • Sertraline (Parent Drug): m/z 306.1 → 159.1

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers another robust method for the quantification of this compound, often requiring derivatization.

  • Sample Preparation (Solid-Phase Extraction and Derivatization):

    • To a whole blood sample, add an internal standard.

    • Perform solid-phase extraction (SPE) to isolate the analytes.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue and perform derivatization using an agent like heptafluorobutyric anhydride (B1165640) (HFBA) to improve volatility and chromatographic properties.[2][3]

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5).

    • Carrier Gas: Helium.

    • Temperature Program: An oven temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Protocol 3: Immunoassay (ELISA)

Immunoassays are typically used for rapid screening rather than precise quantification of this compound.

  • Principle: A competitive enzyme-linked immunosorbent assay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites on a microplate.

  • Procedure:

    • Add standards, controls, and samples to the antibody-coated microplate wells.

    • Add the drug-enzyme conjugate.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add a substrate that reacts with the bound enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

Visualizations of Workflows and Pathways

The following diagrams illustrate the metabolic pathway of Sertraline and the analytical workflows.

Metabolic Pathway of Sertraline Sertraline Sertraline This compound This compound (Active Metabolite) Sertraline->this compound N-demethylation (CYP450 Enzymes) Further_Metabolites Oxidative Deamination, Reduction, Hydroxylation, and Glucuronide Conjugation This compound->Further_Metabolites Excretion Excretion Further_Metabolites->Excretion

Metabolic conversion of Sertraline to this compound.

General Analytical Workflow for this compound Quantification cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Plasma/Blood) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Storage->Sample_Prep Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result_Review Result Review & Reporting Data_Processing->Result_Review

A typical workflow for the analysis of this compound.

Key Assay Validation Parameters Validation Assay Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity Validation->Sensitivity Linearity Linearity Validation->Linearity Stability Stability Validation->Stability

Core parameters for bioanalytical method validation.

References

Assessing the Contribution of Desmethylsertraline to Sertraline's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sertraline (B1200038) and its primary metabolite, desmethylsertraline, to elucidate the contribution of the metabolite to the overall pharmacological effects of the parent drug. The information presented is based on experimental data from preclinical and clinical studies.

Pharmacological Profile: A Head-to-Head Comparison

Sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation to form its principal active metabolite, this compound.[1] While pharmacologically active, this compound exhibits a distinct pharmacological profile compared to its parent compound.

Table 1: Comparative Pharmacodynamics of Sertraline and this compound
ParameterSertralineThis compoundReference
Primary Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)Monoamine Reuptake Inhibitor[2]
Serotonin Transporter (SERT) Potency (Ki) ~3 nM~76 nM (approx. 20-50 fold weaker than sertraline)[1][2]
Norepinephrine Transporter (NET) Potency (Ki) Weak~420 nM[2]
Dopamine (B1211576) Transporter (DAT) Potency (Ki) Weak~440 nM[2]
In Vivo Serotonin Reuptake Inhibition PotentSubstantially weaker than sertraline[3][4]

Key Insights:

  • Sertraline is a highly potent and selective inhibitor of the serotonin transporter.

  • This compound is significantly less potent at inhibiting serotonin reuptake, with estimates ranging from 10 to 50 times weaker than sertraline.[1][4][5]

  • Unlike sertraline's high selectivity for SERT, this compound displays a more balanced, albeit weak, inhibitory activity across serotonin, norepinephrine, and dopamine transporters, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2]

Pharmacokinetic Properties: A Tale of Two Half-Lives

The pharmacokinetic profiles of sertraline and this compound are crucial in understanding the potential contribution of the metabolite to the overall clinical effect.

Table 2: Comparative Pharmacokinetics of Sertraline and this compound
ParameterSertralineThis compoundReference
Half-life (t1/2) ~22-37 hours~62-104 hours[6][7]
Time to Peak Plasma Concentration (Tmax) ~6-7 hours~8-10 hours[6][7]
Plasma Protein Binding ~98%~98%[5]
Steady-State Plasma Concentrations Lower than this compoundGenerally higher than sertraline[5][7]
Brain Concentrations Initially higher, then surpassed by this compound after ~7-8 hours (in rodents)Accumulates and surpasses sertraline concentrations over time[3]

Key Insights:

  • This compound has a substantially longer elimination half-life than sertraline, leading to its accumulation in the body with chronic administration.[5][7]

  • At steady state, plasma concentrations of this compound are often higher than those of the parent drug.[5][7]

  • In rodent models, this compound concentrations in the brain eventually exceed those of sertraline.[3]

Contribution to Therapeutic and Adverse Effects

The central question is whether the sustained, higher concentrations of the less potent this compound contribute significantly to the clinical effects of sertraline.

Therapeutic Effects:

In vivo studies suggest that this compound's contribution to the acute blockade of central serotonin reuptake is likely negligible.[4] For instance, at doses where sertraline produces a robust increase in extracellular serotonin, this compound shows no effect.[4] However, due to its prolonged presence in the brain, it may contribute to the sustained inhibition of the serotonin transporter following chronic sertraline administration.[3] Some research posits that this sustained, albeit weaker, serotonergic modulation could contribute to the long-term therapeutic effects of sertraline treatment.[5]

Adverse Effects:

Recent research in zebrafish models suggests that this compound, rather than sertraline, may be implicated in certain adverse outcomes associated with gestational exposure, such as cardiovascular and neurodevelopmental dysregulation.[8] Both sertraline and this compound are also substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, which could be a factor in drug-drug interactions.[9][10]

Experimental Protocols

In Vitro Assessment of Transporter Binding Affinity (Radioligand Binding Assay)
  • Objective: To determine the binding affinity (Ki) of sertraline and this compound for serotonin, norepinephrine, and dopamine transporters.

  • Methodology:

    • Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.

    • Radioligand Incubation: Synaptosomal preparations are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]GBR-12935 for DAT) and varying concentrations of the test compounds (sertraline or this compound).

    • Separation and Scintillation Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Serotonin Reuptake Inhibition (Microdialysis)
  • Objective: To measure the effect of sertraline and this compound on extracellular serotonin levels in the brain of live animals.

  • Methodology:

    • Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., rat striatum).

    • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.

    • Drug Administration: Sertraline or this compound is administered to the animal (e.g., via subcutaneous injection).

    • Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: The change in extracellular serotonin concentration from baseline following drug administration is calculated.

Visualizations

sertraline Sertraline metabolism N-demethylation (CYP2B6, CYP3A4, CYP2C19) sertraline->metabolism This compound This compound metabolism->this compound

Caption: Metabolic pathway of sertraline to this compound.

cluster_workflow In Vivo Microdialysis Workflow probe_implantation Microdialysis Probe Implantation in Brain Region perfusion Perfusion and Baseline Sample Collection probe_implantation->perfusion drug_admin Drug Administration (Sertraline or this compound) perfusion->drug_admin post_drug_sampling Post-Drug Sample Collection drug_admin->post_drug_sampling hplc HPLC-ED Analysis of Extracellular Serotonin post_drug_sampling->hplc data_analysis Data Analysis: Change from Baseline hplc->data_analysis

Caption: Experimental workflow for in vivo microdialysis.

sertraline_effect Sertraline (Potent SERT Inhibition) overall_effect Overall Clinical Effect sertraline_effect->overall_effect Primary Contributor to Acute Effect desmethylsertraline_effect This compound (Weak SERT Inhibition, High Concentration) desmethylsertraline_effect->overall_effect Potential Contributor to Sustained Effect & Side Effects

References

Comparative Pharmacokinetics of Desmethylsertraline Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific pharmacokinetics of a drug's major metabolite is crucial for the preclinical to clinical translation of safety and efficacy data. This guide provides a comparative overview of the pharmacokinetics of desmethylsertraline (DMS), the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), in humans, monkeys, rats, and mice.

This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes the metabolic pathway and a typical experimental workflow to aid in the design and interpretation of nonclinical and clinical studies.

Executive Summary of Pharmacokinetic Parameters

This compound exhibits notable pharmacokinetic differences across the species evaluated. In humans, DMS is characterized by a long half-life and significant accumulation upon multiple dosing of sertraline. While comprehensive quantitative data in common preclinical species are less readily available in publicly accessible literature, existing studies indicate species-specific variations in exposure and disposition. The following table summarizes the available quantitative pharmacokinetic parameters for this compound.

SpeciesDosing Regimen (Sertraline)Tmax (h)Cmax (µg/mL)AUC (mg·h/L)t1/2 (h)
Human 200 mg, once-daily, multiple doses8 - 10[1]0.14[2]2.3[2]65[2]
56 - 120[1]
Monkey (Cynomolgus) 20 mg/kg, once-daily, for one weekN/AN/AN/AN/A
Rat N/A~6*N/A66-270% of Sertraline AUC[3]N/A
Mouse N/AN/AN/AN/AN/A

Note: Tmax for rats is an approximation based on a study of a sertraline prodrug. "N/A" indicates that specific quantitative data was not found in the searched literature.

Metabolic Pathway of Sertraline to this compound

Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its major active metabolite, this compound. This process is mediated by several cytochrome P450 (CYP) enzymes.

metabolic_pathway Sertraline Sertraline This compound This compound Sertraline->this compound N-demethylation CYP_enzymes CYP2B6, CYP2C19, CYP3A4, etc. CYP_enzymes->Sertraline

Caption: Metabolic conversion of sertraline to this compound.

Experimental Protocols

Accurate assessment of pharmacokinetic parameters relies on well-defined experimental protocols. Below are representative methodologies for oral administration and blood sampling in key preclinical species.

Pharmacokinetic Study Protocol in Cynomolgus Monkeys

A study in adult female cynomolgus monkeys involved the oral administration of sertraline hydrochloride.[4][5][6]

  • Dosing: Monkeys were trained for voluntary oral dosing. Sertraline was administered in a pudding vehicle at cumulative doses of 5, 10, 15, and 20 mg/kg, each for one week.[4][5][6]

  • Blood Sampling: On the seventh day of each dosing week, blood samples were collected 4 hours after the final dose. The animals were sedated with ketamine HCl (10-15 mg/kg) prior to blood collection.[4][5][6]

  • Sample Analysis: Plasma concentrations of sertraline and this compound were determined using a gas chromatography with nitrogen-phosphorus detection (GC-NPD) method.[4]

General Protocol for Pharmacokinetic Studies in Rats

The following outlines a general procedure for conducting pharmacokinetic studies in rats, based on common laboratory practices.

  • Dosing: Wistar rats are typically fasted overnight prior to oral administration. The test compound, such as a sertraline prodrug, can be dissolved in a vehicle like 0.1% aqueous dimethyl sulfoxide (B87167) (DMSO).[7] The solution is administered via oral gavage at a specified dose (e.g., 10 mg/kg).[7]

  • Blood Sampling: Serial blood samples are collected from the ocular vein at multiple time points post-dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 6, 12, 24, 48, 72, 120, and 190 hours).[7] Blood is collected into tubes containing an anticoagulant like EDTA.[7]

  • Sample Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis by a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

General Protocol for Pharmacokinetic Studies in Mice

A representative protocol for conducting pharmacokinetic studies in mice is as follows.

  • Dosing: The test compound is formulated in a suitable vehicle, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC), and administered via oral gavage.

  • Blood Sampling: Serial blood samples can be collected from a single mouse at multiple time points. Common techniques include submandibular vein (cheek) bleed for early time points and retro-orbital or cardiac puncture for later time points.

  • Sample Analysis: Plasma or whole blood samples are processed and analyzed using a sensitive bioanalytical method like LC-MS/MS to determine the concentrations of the analyte of interest.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

experimental_workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_poststudy Post-Study Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Administration Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow of a typical preclinical pharmacokinetic study.

Discussion of Comparative Findings

The available data highlight the extended half-life of this compound in humans, which is a key factor in its accumulation to steady-state concentrations that can be higher than the parent drug.[1] This prolonged exposure may contribute to both the therapeutic and adverse effects of sertraline treatment.

In rats, the finding that the AUC of this compound can be substantially higher than that of sertraline (up to 270%) suggests significant first-pass metabolism and formation of the metabolite.[3] Furthermore, studies in both rats and mice have indicated that this compound concentrations in the brain can exceed those of sertraline, which is an important consideration for assessing the central nervous system effects of the metabolite.[8]

For non-human primates, specifically cynomolgus monkeys, circulating concentrations of this compound have been shown to be within the therapeutic range observed in humans, suggesting that this species can be a relevant model for studying the effects of both sertraline and its major metabolite.[4][5][6] However, the lack of detailed public data on the full pharmacokinetic profile of this compound in monkeys necessitates further investigation to fully characterize its absorption, distribution, metabolism, and excretion in this species.

The absence of quantitative pharmacokinetic data for this compound in mice in the reviewed literature represents a significant data gap. Given the widespread use of mice in preclinical drug discovery and safety assessment, generating these data would be highly valuable for the research community.

References

Desmethylsertraline as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the utility of desmethylsertraline as a biomarker for sertraline (B1200038) therapy, with a comparative look at alternative markers and supporting experimental data.

Introduction

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its major metabolite, this compound, has been a subject of interest as a potential biomarker to guide therapeutic drug monitoring (TDM) and personalize treatment. This guide provides a comprehensive comparison of this compound with other potential biomarkers for sertraline therapy, supported by experimental data and detailed methodologies. The aim is to offer researchers, scientists, and drug development professionals a clear perspective on the current evidence and future directions in this area.

This compound: Pharmacokinetic and Pharmacodynamic Profile

Sertraline is primarily metabolized in the liver to N-desmethylsertraline.[1] This process is mainly carried out by cytochrome P450 enzymes, with CYP2B6 playing a major role at lower concentrations and CYP2C19, CYP2D6, and CYP3A4 contributing at higher concentrations.[1]

ParameterSertralineThis compoundReference
Half-life ~26 hours62-104 hours[1]
Time to Peak Plasma Concentration 4.5-8.4 hours8-10 hours after administration of sertraline[1]
Plasma Protein Binding ~98.5%~98.5%[2]
Serotonin Transporter (SERT) Inhibition Potency HighSubstantially (50-fold) weaker than sertraline[1]

The significantly longer half-life of this compound leads to its accumulation in the plasma, with concentrations often exceeding those of the parent drug.[1] While pharmacologically active, its potency as a serotonin reuptake inhibitor is considerably lower than that of sertraline, and its direct contribution to the clinical effects of sertraline is thought to be negligible.[1]

Validating this compound as a Biomarker: The Evidence

The core question for validating this compound as a biomarker is whether its concentration, either alone or in relation to sertraline, correlates with clinical efficacy or adverse effects.

Correlation with Clinical Response

A significant challenge in using this compound as a biomarker is the lack of a clear correlation with clinical outcomes. One study involving a six-month follow-up of patients treated with sertraline found no correlation between serum drug concentrations (of either sertraline or this compound) and clinical effect .[3][4] This finding suggests that monitoring these concentrations may not be a reliable predictor of treatment success.

The this compound/Sertraline Ratio

While individual concentrations may not be informative, the ratio of this compound to sertraline has shown more promise. This ratio exhibits lower intraindividual variability compared to the concentrations of either compound alone, suggesting it could be a more stable indicator of an individual's metabolic phenotype.[3][4] For instance, a low ratio might indicate slower metabolism of sertraline, potentially due to genetic factors or drug interactions.

BiomarkerProConReference
This compound Concentration Higher and more stable plasma concentrations than sertraline.No established correlation with clinical efficacy.[1][3][4]
This compound/Sertraline Ratio Low intraindividual variability, reflecting metabolic status.Clinical utility in predicting response or toxicity is not yet established.[3][4]

Comparison with Alternative Biomarkers

The limitations of using this compound as a standalone biomarker have prompted the exploration of other markers to guide sertraline therapy.

Biomarker TypeSpecific ExamplesAdvantagesDisadvantages
Genetic Biomarkers CYP2C19 genotypeCan predict metabolic status (poor, intermediate, extensive, or ultrarapid metabolizer) and inform dose adjustments.Does not account for other factors influencing drug levels (e.g., adherence, other medications).
Neurobiological Biomarkers Electroencephalography (EEG), Neuroimaging (fMRI)May provide direct measures of brain activity and network changes in response to treatment.Expensive, requires specialized equipment and expertise, and clinical utility is still under investigation.

Experimental Protocols

Validating a biomarker requires rigorous experimental design. Below are outlines of key experimental approaches.

Analytical Method Validation

The accurate quantification of sertraline and this compound in biological matrices is a prerequisite for any validation study.

Objective: To establish a reliable and reproducible method for measuring sertraline and this compound concentrations in plasma or serum.

Methodology:

  • Sample Preparation: Protein precipitation followed by solid-phase extraction.

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Validation Parameters:

    • Linearity: Establish a calibration curve over the expected concentration range.

    • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.

    • Selectivity: Ensure no interference from endogenous compounds or other medications.

    • Stability: Assess the stability of the analytes under various storage and handling conditions.

Clinical Validation Study Design

A prospective clinical trial is the gold standard for validating a biomarker's clinical utility.

Study Title: A Prospective, Observational Study to Validate the Use of this compound and the this compound/Sertraline Ratio as Biomarkers for Sertraline Treatment Response in Major Depressive Disorder.

Study Design:

  • Population: Patients diagnosed with major depressive disorder initiating sertraline treatment.

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of MDD according to DSM-5 criteria.

    • Willingness to provide blood samples for pharmacokinetic analysis.

  • Exclusion Criteria:

    • Known hypersensitivity to sertraline.

    • Concomitant use of medications known to significantly interact with sertraline metabolism.

    • Pregnancy or lactation.

  • Procedure:

    • Baseline Assessment: Collect demographic data, clinical history, and baseline depression severity scores (e.g., Hamilton Depression Rating Scale - HAM-D).

    • Treatment: Initiate sertraline treatment according to standard clinical practice.

    • Pharmacokinetic Sampling: Collect blood samples at steady-state (e.g., after 4 weeks of stable dosing) to measure sertraline and this compound concentrations.

    • Clinical Follow-up: Assess clinical response and adverse effects at regular intervals (e.g., weeks 4, 8, and 12) using standardized rating scales.

  • Endpoints:

    • Primary: Correlation between this compound concentration and/or the this compound/sertraline ratio at week 4 and the change in HAM-D score from baseline to week 12.

    • Secondary: Association between biomarker levels and the incidence of specific adverse effects.

  • Statistical Analysis:

    • Pearson or Spearman correlation to assess the relationship between biomarker levels and clinical outcomes.

    • Regression models to adjust for potential confounding variables.

Visualizing Key Processes

Sertraline Metabolism Pathway

Sertraline_Metabolism Sertraline Sertraline This compound This compound Sertraline->this compound CYP2B6, CYP2C19, CYP2D6, CYP3A4 Further_Metabolites Further Metabolites (inactive) This compound->Further_Metabolites Various Enzymes Biomarker_Validation_Workflow cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay_Development Assay Development (e.g., HPLC-MS/MS) Performance_Testing Performance Testing (Accuracy, Precision, Linearity) Assay_Development->Performance_Testing Prospective_Study Prospective Clinical Study Performance_Testing->Prospective_Study Transition to Clinical Setting Data_Collection Data Collection (PK samples, Clinical Outcomes) Prospective_Study->Data_Collection Statistical_Analysis Statistical Analysis (Correlation, Regression) Data_Collection->Statistical_Analysis Clinical_Utility Assessment of Clinical Utility Statistical_Analysis->Clinical_Utility

References

Desmethylsertraline's Activity at the Serotonin Transporter: A Comparative Analysis in Wild-Type vs. Antidepressant-Insensitive Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant sertraline (B1200038), reveals significant differences in its interaction with the wild-type serotonin (B10506) transporter (SERT) versus a genetically modified, antidepressant-insensitive SERT. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by quantitative data and detailed experimental protocols.

This compound, while less potent than its parent compound, contributes to the overall therapeutic effect of sertraline due to its prolonged presence in the brain.[1] Understanding its activity profile in both normal and altered transporter states is crucial for elucidating its precise role in antidepressant action and for the development of novel therapeutics.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory potency (IC50) and selectivity of this compound on wild-type mouse SERT (wt mSERT) and an antidepressant-insensitive mutant (I172M mSERT).

CompoundTargetIC50 (nM)Selectivity (Fold Shift)
This compound wt mSERT632.5
I172M mSERT158
Sertraline wt mSERT1.681
I172M mSERT130

Data sourced from[2][3]. The fold shift represents the ratio of IC50 for I172M mSERT to wt mSERT, indicating the loss of sensitivity in the mutant transporter.

The data clearly indicates that this compound is significantly less potent at inhibiting the wild-type serotonin transporter compared to sertraline.[2][3] Notably, the 81-fold loss of sensitivity to sertraline in the I172M mutant is drastically reduced to only a 2.5-fold difference for this compound, suggesting a different binding interaction.[2][3]

Broader Pharmacological Profile

Beyond its effects on SERT, this compound exhibits a more balanced profile as a monoamine reuptake inhibitor compared to sertraline.[4] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] While its primary activity at the serotonin transporter in vivo is considered to have a negligible contribution to the acute antidepressant effects of sertraline[5], its accumulation in the brain after repeated sertraline administration may lead to the inhibition of catecholamine transporters.[1]

Insights from Other Knockout Models

  • Dopamine (B1211576) Transporter (DAT) Knockout Models: DAT knockout mice exhibit hyperdopaminergia, leading to locomotor hyperactivity.[6][7] These models are instrumental in studying conditions with elevated dopamine levels.[8] Given this compound's activity as a dopamine reuptake inhibitor, its effects in these models could reveal its contribution to the dopaminergic aspects of sertraline's action.

  • Sigma-1 Receptor (Sig-1R) Knockout Models: Deletion of the sigma-1 receptor in mice results in a depressive-like phenotype, characterized by increased immobility in the forced swim test.[9][10] This suggests that the sigma-1 receptor plays a role in mood regulation. As some antidepressants interact with this receptor, investigating this compound in Sig-1R knockout mice could clarify its potential involvement in non-SERT-mediated antidepressant mechanisms.

Experimental Methodologies

The following section details the experimental protocol used to determine the inhibitory effects of this compound on the serotonin transporter.

Synaptosome Preparation and Serotonin Uptake Assay

Objective: To measure the potency of this compound in inhibiting serotonin uptake in brain-derived synaptosomes from both wild-type and I172M mSERT mice.

Protocol:

  • Animal Models: Wild-type (I172 mSERT) and antidepressant-insensitive (M172 mSERT) transgenic mice were used.[2]

  • Synaptosome Preparation:

    • Whole brains were homogenized in a sucrose (B13894) solution.

    • The homogenate was centrifuged to pellet cellular debris.

    • The supernatant was further centrifuged at a higher speed to pellet synaptosomes.

    • The synaptosome pellet was resuspended in a Krebs-Ringer-HEPES buffer.

  • Serotonin Uptake Assay:

    • Synaptosomes were pre-incubated with varying concentrations of this compound or vehicle.

    • ³H-labeled serotonin (³H-5-HT) was added to initiate the uptake reaction.

    • Uptake was allowed to proceed for a set time at 37°C.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate synaptosomes from the incubation medium.

    • The filters were washed with ice-cold buffer to remove non-specifically bound ³H-5-HT.

    • The radioactivity retained on the filters, representing the amount of ³H-5-HT taken up by the synaptosomes, was measured using liquid scintillation counting.

  • Data Analysis:

    • IC50 values (the concentration of the drug that inhibits 50% of specific ³H-5-HT uptake) were calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SERT_Inhibition cluster_wildtype Wild-Type SERT cluster_knockout I172M Mutant SERT Sert_wt Sertraline SERT_wt SERT (Wild-Type) Sert_wt->SERT_wt Strong Inhibition (IC50 = 1.6 nM) DMS_wt This compound DMS_wt->SERT_wt Weaker Inhibition (IC50 = 63 nM) Sert_ko Sertraline SERT_ko SERT (I172M Mutant) Sert_ko->SERT_ko Greatly Reduced Inhibition (IC50 = 130 nM) DMS_ko This compound DMS_ko->SERT_ko Slightly Reduced Inhibition (IC50 = 158 nM)

Caption: Inhibition of Wild-Type vs. Mutant SERT.

Experimental_Workflow start Start: Brain Tissue (Wild-Type & I172M Mice) homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 synaptosomes Isolate Synaptosome Pellet centrifugation2->synaptosomes resuspension Resuspend in Buffer synaptosomes->resuspension preincubation Pre-incubation with This compound resuspension->preincubation uptake Add ³H-Serotonin (Initiate Uptake) preincubation->uptake filtration Rapid Filtration uptake->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50) scintillation->analysis

Caption: Synaptosome Serotonin Uptake Assay Workflow.

Signaling_Pathway cluster_monoamine Monoamine Reuptake Inhibition DMS This compound SERT SERT DMS->SERT Inhibits NET NET DMS->NET Inhibits DAT DAT DMS->DAT Inhibits Serotonin ↑ Extracellular Serotonin SERT->Serotonin Norepinephrine (B1679862) ↑ Extracellular Norepinephrine NET->Norepinephrine Dopamine ↑ Extracellular Dopamine DAT->Dopamine

Caption: this compound's Monoamine Reuptake Inhibition.

References

Benchmarking Desmethylsertraline Against Novel Antidepressant Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of desmethylsertraline's performance against a new wave of antidepressant compounds that are shifting the paradigm of depression treatment. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the complex signaling pathways involved.

Introduction: A Shifting Landscape in Antidepressant Research

For decades, the monoamine hypothesis has dominated antidepressant drug development, leading to the widespread use of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other related compounds. This compound, the primary active metabolite of the SSRI sertraline, functions as a monoamine reuptake inhibitor.[1] However, a significant portion of patients with major depressive disorder (MDD) do not respond adequately to these traditional treatments.[2] This has spurred the exploration of novel mechanisms of action, moving beyond monoamines to target systems such as the glutamatergic and GABAergic pathways.[3]

This guide benchmarks this compound against three classes of novel antidepressant compounds: the glutamatergic modulator ketamine and its derivatives, the psychedelic compound psilocybin, and the multimodal agent AXS-05 (dextromethorphan-bupropion).

Quantitative Data Presentation: A Head-to-Head Comparison

The following tables summarize the binding affinities (Ki) of this compound and the selected novel antidepressant compounds for their primary molecular targets. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound and Bupropion for Monoamine Transporters

CompoundSERTNETDAT
This compound76420440
Bupropion45,0001,4002,800

Data sourced from references[1]

Table 2: Binding Affinity (Ki, nM) of Novel Antidepressant Compounds for Their Primary Targets

CompoundPrimary TargetKi (nM)
EsketamineNMDA Receptor465
ArketamineNMDA Receptor1,340
Psilocin (active metabolite of Psilocybin)5-HT2A Receptor120-173
5-HT2C Receptor79-311
5-HT1A Receptor152-146
DextromethorphanNMDA Receptor500-2,000
Sigma-1 Receptor142-652

Data sourced from references[4][5]

Experimental Protocols: Methodologies for Preclinical Evaluation

The following are detailed methodologies for key in vitro and in vivo experiments crucial for the preclinical assessment of antidepressant efficacy.

In Vitro Assays

This assay is the gold standard for determining the binding affinity of a compound to a specific receptor or transporter.[6][7][8]

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor/transporter.[9]

    • Radioligand specific to the target (e.g., [³H]citalopram for SERT).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

    • 96-well plates.[9]

    • Glass fiber filters.[9]

    • Scintillation counter.[9]

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate.[9]

    • Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature or 30°C).[9][10]

    • Terminate the binding by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]

    • Wash the filters multiple times with ice-cold wash buffer.[9]

    • Measure the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

This assay measures the functional ability of a compound to inhibit the reuptake of neurotransmitters into cells.[11][12]

  • Objective: To determine the IC50 value of a test compound for inhibiting neurotransmitter reuptake.

  • Materials:

    • HEK293 cells stably expressing the human transporter of interest (SERT, NET, or DAT).[11]

    • Radiolabeled neurotransmitter (e.g., [³H]serotonin).[11]

    • Test compound at various concentrations.

    • Assay buffer.[11]

    • 96-well plates.[11]

  • Procedure:

    • Plate the cells in 96-well plates and allow them to form a confluent monolayer.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter.[11]

    • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.[11]

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50).

In Vivo Assays

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.[13][14][15]

  • Objective: To assess the effect of a test compound on the duration of immobility in mice or rats subjected to a stressful swimming environment.

  • Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[14][16]

  • Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes.[13]

    • Administer the test compound or vehicle at a predetermined time before the test.

    • Gently place the animal into the water-filled cylinder.[14]

    • Record the animal's behavior for a total of six minutes.[13][14]

    • The primary measure is the duration of immobility during the last four minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.[17]

  • Data Analysis:

    • Compare the duration of immobility between the compound-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[18][19][20]

  • Objective: To assess the effect of a test compound on the preference for a sweetened solution over plain water.

  • Procedure:

    • Individually house the animals to allow for accurate measurement of individual consumption.[20]

    • Habituate the animals to the presence of two drinking bottles in their home cage for at least three days.[18]

    • Following habituation, present the animals with two pre-weighed bottles: one containing a 1% sucrose (B13894) solution and the other containing plain water.[18]

    • Measure the consumption from each bottle over a 24-hour period by weighing the bottles.[18]

    • Switch the position of the bottles daily to avoid place preference.[18]

  • Data Analysis:

    • Calculate the sucrose preference as a percentage: (Sucrose solution consumed / Total fluid consumed) x 100.

    • An increase in sucrose preference in the compound-treated group compared to a disease model control group suggests an antidepressant-like effect.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

SERT SERT SynapticCleft Synaptic Cleft (Increased Serotonin, Norepinephrine, Dopamine) NET NET DAT DAT This compound This compound This compound->SERT Inhibition This compound->NET Inhibition This compound->DAT Inhibition

Caption: Mechanism of Action of this compound.

Ketamine Ketamine NMDAR NMDA Receptor Ketamine->NMDAR Antagonism GlutamateSurge Glutamate Surge NMDAR->GlutamateSurge Disinhibition AMPAR AMPA Receptor GlutamateSurge->AMPAR Activation BDNF BDNF Release AMPAR->BDNF Activation mTOR mTOR Activation BDNF->mTOR Activation Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR->Synaptogenesis Leads to Psilocybin Psilocybin (prodrug) Psilocin Psilocin (active metabolite) Psilocybin->Psilocin Metabolism HT2AR 5-HT2A Receptor Psilocin->HT2AR Agonism Downstream Downstream Signaling (e.g., PLC, PKC activation) HT2AR->Downstream Activation Plasticity Increased Neuroplasticity & Antidepressant Effects Downstream->Plasticity Leads to AXS05 AXS-05 Dextromethorphan Dextromethorphan AXS05->Dextromethorphan Bupropion Bupropion AXS05->Bupropion NMDAR NMDA Receptor Dextromethorphan->NMDAR Antagonism Sigma1R Sigma-1 Receptor Dextromethorphan->Sigma1R Agonism NET_DAT NET & DAT Bupropion->NET_DAT Inhibition CYP2D6 CYP2D6 Bupropion->CYP2D6 Inhibition Glutamate_Mod Glutamate Modulation NMDAR->Glutamate_Mod Sigma1R->Glutamate_Mod NE_DA_Inc Increased Norepinephrine & Dopamine NET_DAT->NE_DA_Inc CYP2D6->Dextromethorphan Metabolizes Start Start: Compound Screening InVitro In Vitro Assays Start->InVitro Binding Radioligand Binding (Affinity - Ki) InVitro->Binding Reuptake Neurotransmitter Reuptake (Potency - IC50) InVitro->Reuptake InVivo In Vivo Behavioral Assays Binding->InVivo Promising Candidates Reuptake->InVivo Promising Candidates FST Forced Swim Test (Antidepressant-like effect) InVivo->FST SPT Sucrose Preference Test (Anhedonia) InVivo->SPT End Lead Compound Identification FST->End SPT->End

References

Peer-reviewed validation studies of Desmethylsertraline research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the peer-reviewed validation of Desmethylsertraline, the primary active metabolite of the widely prescribed antidepressant Sertraline (B1200038). This document provides a comparative analysis of analytical methodologies for its quantification and an overview of its pharmacological profile in relation to its parent compound.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Various analytical methods have been developed and validated, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive technique.

LC-MS/MS Methodologies

LC-MS/MS methods offer high sensitivity and selectivity for the simultaneous determination of Sertraline and this compound in human plasma and other biological samples. A comparison of key validation parameters from different studies is presented below.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 10.0 - 1280[1][2]0.5 - 150[3]1.00 - 500.0 (µg/L)
Lower Limit of Quantification (LLOQ) (ng/mL) 10.0[4]0.5[3]1.00 (µg/L)[5]
Intra-assay Precision (% CV) 2.2 - 12.2[1][4]≤ 10.4[3]4.7 - 7.2[5]
Inter-assay Precision (% CV) 2.2 - 12.2[1]≤ 10.4[3]4.7 - 7.2[5]
Accuracy (%) 92.0 - 111.7[1][4]Not explicitly stated-6.33 to 2.88[5]
Recovery/Extraction Efficiency (%) 95.7[1][2]> 90[6]84.9 - 107.7[5]
Sample Volume 200 µL Plasma[1][2]300 µL Plasma[3]Whole Blood
Internal Standard N-desmethylsertraline-d4[1][2]Fluoxetine[3]Protriptyline[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for sample preparation and analysis.

Protocol 1: LC-MS/MS with Protein Precipitation

This method is noted for its simplicity and high throughput.

  • Sample Preparation : To 200 µL of human plasma, add an internal standard. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile). Vortex and then centrifuge to pellet the precipitated proteins.[1][2]

  • Chromatographic Separation : Inject the supernatant onto a C18 reversed-phase column (e.g., Poroshell EC-C18, 3 × 100 mm, 2.7 µm).[1][2] Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) at a flow rate of 0.450 mL/min.[1][7]

  • Mass Spectrometric Detection : Perform MS/MS analysis in positive ionization mode. Monitor the specific mass-to-charge ratio (m/z) transitions for this compound (e.g., 292.1 → 159.1) and its deuterated internal standard.[1][2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject Supernatant supernatant->inject Transfer lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (Positive Ionization) lc->ms data Data Acquisition ms->data

Figure 1: Experimental workflow for LC-MS/MS analysis of this compound.
Protocol 2: GC-MS with Solid-Phase Extraction and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative, though more complex, method for quantification.

  • Sample Preparation : Perform solid-phase extraction (SPE) of this compound from whole blood using a suitable cartridge.

  • Derivatization : Evaporate the eluate and derivatize the residue with heptafluorobutyric anhydride (B1165640) (HFBA) to improve volatility and chromatographic properties.[5]

  • GC-MS Analysis : Inject the derivatized sample into a GC-MS system. The separation is typically achieved on a capillary column, and detection is performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[5]

Pharmacological Profile: this compound vs. Sertraline

This compound is an active metabolite of Sertraline, and while it contributes to the overall pharmacological effect, its potency and selectivity differ from the parent drug.

Table 2: Comparative Pharmacological Activity

FeatureThis compoundSertraline
Primary Mechanism Monoamine Reuptake Inhibitor[8]Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)
Serotonin Transporter (SERT) Inhibition (Ki, nM) 76[8]3[8]
Norepinephrine Transporter (NET) Inhibition (Ki, nM) 420[8]Weakly inhibits[9]
Dopamine Transporter (DAT) Inhibition (Ki, nM) 440[8]Weakly inhibits[9]
In Vivo Potency (Serotonin Reuptake Inhibition) Less potent than Sertraline[10][11]More potent
Clinical Contribution May contribute to prolonged SERT inhibition, but its direct effect on central 5-HT reuptake is considered negligible in some studies.[10][11]Primary therapeutic effects
Metabolism Formed by N-demethylation of Sertraline, catalyzed by multiple cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[12]Extensively metabolized to this compound.[12]
P-glycoprotein (P-gp) Affinity High affinity; substrate of P-gp.[13]High affinity; substrate and inhibitor of P-gp.[9][13]
Signaling Pathway Context

Sertraline and this compound exert their effects by inhibiting the reuptake of neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The primary target is the serotonin transporter (SERT).

G cluster_synapse Synaptic Cleft cluster_drugs Drug Action presynaptic Presynaptic Neuron serotonin Serotonin presynaptic->serotonin postsynaptic Postsynaptic Neuron sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding receptor->postsynaptic Signal Transduction sertraline Sertraline sertraline->sert Inhibits (High Potency) dms This compound dms->sert Inhibits (Lower Potency)

Figure 2: Inhibition of Serotonin Transporter (SERT) by Sertraline and this compound.

Conclusion

The validation studies of this compound primarily focus on robust and sensitive analytical methods, with LC-MS/MS being the gold standard for its quantification in biological fluids. These methods are essential for understanding its pharmacokinetic profile. Pharmacologically, while this compound is an active metabolite, it is a significantly less potent serotonin reuptake inhibitor than its parent compound, Sertraline. However, its prolonged presence in the body may contribute to the overall therapeutic and side-effect profile of Sertraline treatment. Further research is warranted to fully elucidate the clinical implications of this compound, particularly in specific patient populations and during long-term therapy.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Desmethylsertraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Desmethylsertraline in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound, the primary metabolite of sertraline, requires careful handling due to its potential health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection Additional PPE
Storage and Transport (within the lab) Single pair of nitrile glovesSafety glassesStandard lab coatNot generally requiredClosed-toe shoes
Weighing of Powder Double pair of nitrile glovesSafety gogglesLab coat with knit cuffsN95 respirator or use of a ventilated balance enclosure/fume hoodAnti-static weigh paper/boat
Preparation of Solutions (Dissolving) Double pair of nitrile glovesSafety goggles or face shieldChemical-resistant lab coat or gownWork within a chemical fume hoodN/A
In Vitro/In Vivo Dosing Double pair of nitrile glovesSafety glasses with side shieldsLab coatNot generally required for solutions, unless aerosols are generatedN/A
Spill Cleanup Double pair of chemical-resistant glovesSafety goggles and face shieldChemical-resistant gownN95 respirator (for powders) or PAPR for large spillsShoe covers
Waste Disposal Double pair of nitrile glovesSafety glassesLab coatNot generally requiredN/A

Experimental Protocols

Weighing this compound Powder

This protocol outlines the procedure for accurately weighing powdered this compound while minimizing exposure.

Methodology:

  • Preparation: Before starting, ensure the analytical balance is calibrated and the work area within the chemical fume hood or ventilated balance enclosure is clean.

  • Tare the Container: Place a pre-labeled, clean, and dry receiving vessel (e.g., a microcentrifuge tube or vial) on the analytical balance and tare the weight.

  • Aliquot the Compound: Transfer a small, estimated amount of this compound from the stock container to a piece of anti-static weighing paper or a weigh boat using a clean spatula. Never return excess compound to the stock container.

  • Transfer to Vessel: Carefully transfer the weighed powder into the tared receiving vessel.

  • Re-weigh for Accuracy: Place the receiving vessel containing the powder back on the balance to obtain the precise weight.

  • Decontamination: Clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which this compound is soluble (e.g., DMSO, ethanol). Consult the manufacturer's data sheet for solubility information.

  • Calculation: Calculate the required volume of solvent to add to the weighed this compound to achieve the desired stock concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: In a chemical fume hood, add the calculated volume of solvent to the vessel containing the weighed this compound.

  • Mixing: Securely cap the vessel and vortex or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions (e.g., at -20°C or -80°C, protected from light).

Operational and Disposal Plans

Spill Response
  • Small Spills (Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid generating dust.

    • Wet the absorbent paper with a suitable solvent (e.g., 70% ethanol).

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area again with a detergent solution.

  • Small Spills (Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Collect the saturated absorbent material and place it in a sealed bag for hazardous waste disposal.

    • Clean the spill area with a detergent solution.

  • Large Spills:

    • Evacuate the area and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[3][4]

  • Segregation: Collect all this compound waste (unused compound, contaminated labware, PPE) in a dedicated, clearly labeled hazardous waste container. The container should be leak-proof and have a secure lid.

  • Labeling: Label the container with "Hazardous Waste," "this compound," and the accumulation start date.[5]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. The primary method of disposal is typically incineration.[3] For transportation purposes, Sertraline hydrochloride is classified as an Environmentally Hazardous Substance, Solid, n.o.s., with UN number 3077.[2]

Workflow Diagrams

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe Identifies Hazards prep_workspace Prepare Workspace (e.g., Fume Hood) gather_ppe->prep_workspace weigh Weigh Powder prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste experiment->segregate Generates Waste label_waste Label Waste Container segregate->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

cluster_spill Spill Response Protocol spill Spill Occurs alert Alert Others & Secure Area spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill (Cover/Absorb) don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_spill_waste decontaminate Decontaminate Area dispose_spill_waste->decontaminate

Caption: Logical flow for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.